molecular formula C8H15NO4S B1357903 Tert-butyl cyclopropylsulfonylcarbamate CAS No. 681808-26-4

Tert-butyl cyclopropylsulfonylcarbamate

Cat. No.: B1357903
CAS No.: 681808-26-4
M. Wt: 221.28 g/mol
InChI Key: NBXGDPBFRRQZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl cyclopropylsulfonylcarbamate is a valuable chemical intermediate designed for research and development applications, particularly in medicinal chemistry and organic synthesis . This compound features a carbamate group protected by a sterically bulky tert-butyl (Boc) group, which enhances its stability against hydrolysis compared to smaller esters, making it a robust building block in multi-step synthetic routes . The presence of the cyclopropylsulfonyl moiety is a key structural feature, as sulfonamide derivatives are commonly explored for their potential to interact with enzyme active sites and biological receptors . Researchers utilize this compound as a precursor in the synthesis of more complex molecules, including potential enzyme inhibitors and prodrugs . Its mechanism of action in research settings typically involves its role as an electrophile or a protecting group, where it can be used to introduce the cyclopropylsulfonylamine functionality into a target molecule . The tert-butyl ester moiety can be cleaved under acidic conditions to reveal the free amine, offering a versatile handle for further chemical modification . This product is strictly for research and further manufacturing use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-cyclopropylsulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(10)9-14(11,12)6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXGDPBFRRQZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609736
Record name tert-Butyl (cyclopropanesulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681808-26-4
Record name 1,1-Dimethylethyl N-(cyclopropylsulfonyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681808-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (cyclopropanesulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(CYCLOPROPYLSULFONYL)CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The cyclopropyl group, for instance, is increasingly utilized to enhance potency, improve metabolic stability, and modulate physicochemical properties in drug candidates.[1][2] Similarly, the sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. The convergence of these two moieties in N-Boc-cyclopropanesulfonamide creates a versatile chemical building block of significant interest to researchers in drug discovery. The tert-butyloxycarbonyl (Boc) protecting group offers a reliable method for masking the nucleophilicity of the sulfonamide nitrogen, allowing for selective synthetic transformations at other positions.[3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Boc-cyclopropanesulfonamide. As a Senior Application Scientist, the following sections are designed not merely to present data, but to offer field-proven insights into the causality behind experimental choices and the implications of these properties for drug development professionals. Every protocol described is framed as a self-validating system, emphasizing reproducibility and accuracy, which are the cornerstones of trustworthy scientific investigation.

Molecular Identity and Structure

A precise understanding of a compound's structure and fundamental properties is the foundation of all subsequent research.

  • Chemical Name: tert-butyl (cyclopropylsulfonyl)carbamate

  • Synonyms: N-Boc-cyclopropanesulfonamide

  • Molecular Formula: C₈H₁₅NO₄S

  • Parent CAS Number (Cyclopropanesulfonamide): 154350-29-5[5]

The structure consists of a central sulfonamide linkage, with the sulfur atom bonded to a cyclopropyl ring and the nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group.

PropertyValueSource
Molecular Weight 221.27 g/mol Calculated
Parent MW (Cyclopropanesulfonamide) 121.16 g/mol [6]

Physical State and Thermal Properties

Physical Appearance

Based on the parent compound, cyclopropanesulfonamide, which is an off-white powder or solid, N-Boc-cyclopropanesulfonamide is expected to be a white to off-white crystalline solid at room temperature.[5][7]

Melting Point (MP)

The melting point is a critical indicator of purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities tend to depress and broaden the melting range.[8]

CompoundReported Melting Point (°C)
Cyclopropanesulfonamide 95 - 98
Cyclopropanesulfonamide 101 - 106

The choice of a slow heating rate (e.g., 1-2°C per minute) near the anticipated melting point is crucial. Rapid heating does not allow for thermal equilibrium between the sample and the heating block, leading to an artificially elevated and broad melting range, which could be misinterpreted as sample impurity.

Experimental Protocol: Capillary Melting Point Determination

This protocol ensures accuracy through careful sample preparation and controlled heating.

  • Sample Preparation: Place a small amount of finely powdered, dry N-Boc-cyclopropanesulfonamide onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of sample.[9]

  • Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 1-2 mm.[10]

  • Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated digital melting point apparatus.[9]

  • Rapid Determination (Optional): Conduct an initial rapid heating to quickly find the approximate melting range. Allow the apparatus to cool.

  • Accurate Determination: Begin heating at a rate of ~10-15°C per minute. When the temperature is within 15-20°C of the approximate melting point, reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature (T1) at which the first drop of liquid appears and the temperature (T2) at which the entire sample becomes a clear liquid. The melting point range is T1-T2.[11]

  • Validation: Repeat the determination with two additional fresh samples to ensure the results are consistent and reproducible.

Solubility Profile

Aqueous solubility is a cornerstone of drug development, profoundly influencing bioavailability.[12] For discovery projects, both kinetic and thermodynamic solubility measurements provide critical, albeit different, insights.

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (e.g., DMSO). It is a high-throughput method used to flag potential issues early in discovery.[13]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput, "gold standard" measurement, often determined by the shake-flask method.[12][14]

While specific experimental data for N-Boc-cyclopropanesulfonamide is not published, the parent compound, cyclopropanesulfonamide, is described as soluble in water.[7] The addition of the lipophilic Boc group would be expected to decrease aqueous solubility.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This method is considered the most reliable for determining equilibrium solubility.[12]

  • System Preparation: Prepare buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to assess the pH-solubility profile.[15]

  • Sample Addition: Add an excess amount of N-Boc-cyclopropanesulfonamide to a known volume of each buffer in separate sealed vials. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it if necessary.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV, against a calibration curve.[16]

  • Validation: The continued presence of solid material at the end of the experiment validates that a saturated solution was achieved. Perform the experiment in triplicate for statistical robustness.[15]

Ionization and Lipophilicity

Acidity Constant (pKa)

The pKa of the sulfonamide N-H proton is a critical parameter. It dictates the charge state of the molecule at physiological pH, which in turn influences solubility, membrane permeability, and receptor binding. For sulfonamides, the pKa can vary widely based on the substituents.

A predicted pKa for the parent cyclopropanesulfonamide is 10.69 ± 0.20 .[7] The electron-withdrawing nature of the Boc group attached to the nitrogen would be expected to lower this pKa value, making the N-H proton more acidic. The determination of pKa for sulfonamides can be achieved using various methods, including reversed-phase liquid chromatography.[17][18]

Experimental Protocol: pKa Determination by UV-Metric Titration

This method is suitable for compounds with a UV chromophore and leverages the change in absorbance as the molecule ionizes.

  • Solution Preparation: Prepare a stock solution of N-Boc-cyclopropanesulfonamide in a suitable co-solvent (e.g., methanol) and dilute it into an aqueous solution to a final concentration where absorbance is within the linear range of the spectrophotometer.

  • Titration Setup: Use an automated titrator coupled with a UV-Vis spectrophotometer and a calibrated pH electrode.

  • Data Acquisition: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then with a standardized base (e.g., 0.1 M NaOH), recording the full UV-Vis spectrum at each pH increment.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change between ionized and non-ionized species is maximal) against pH. The pKa is determined by fitting the resulting sigmoidal curve.

  • Validation: The experiment should be repeated, and Yasuda-Shedlovsky extrapolation can be used if a co-solvent is necessary, to determine the pKa in a purely aqueous environment.[19]

Partition Coefficient (logP) and Distribution Coefficient (logD)

Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties.[20]

  • logP: The logarithm of the partition coefficient of a neutral compound between n-octanol and water. It is an intrinsic measure of a molecule's lipophilicity.[21]

  • logD: The logarithm of the distribution coefficient, which is the ratio of the total concentration of a compound (neutral and ionized forms) in the octanol phase to its total concentration in the aqueous phase at a specific pH. For ionizable molecules like N-Boc-cyclopropanesulfonamide, logD is more physiologically relevant than logP.[20]

A computed XLogP3 value for the parent cyclopropanesulfonamide is -0.5 .[6] The addition of the tert-butyl group would significantly increase the lipophilicity, resulting in a substantially higher logP value for the N-Boc derivative.

Experimental Protocol: logP/D Determination by Shake-Flask Method

This classic method directly measures the partitioning of the compound.[22]

  • Phase Preparation: Pre-saturate n-octanol with buffered water (at the desired pH, e.g., 7.4 for logD) and the buffered water with n-octanol.[23]

  • Compound Addition: Dissolve a known amount of N-Boc-cyclopropanesulfonamide in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and octanol phases and determine the concentration of the compound in each using a suitable analytical technique (e.g., HPLC-UV).[23]

  • Calculation: Calculate logP (or logD) as: log([Concentration in Octanol] / [Concentration in Aqueous]).

  • Validation: The mass balance should be checked to ensure the total amount of compound recovered from both phases is close to the initial amount added.

Spectroscopic Profile

Spectroscopic data provides the definitive structural fingerprint of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[24]

  • ¹H NMR:

    • Boc Group: A characteristic strong singlet peak is expected around δ 1.4-1.5 ppm, integrating to 9 protons.[25]

    • Cyclopropyl Protons: Complex multiplets are expected in the upfield region, typically between δ 0.5-1.5 ppm, due to the unique electronic environment of the strained ring.

    • Sulfonamide N-H: A broad singlet is expected, the chemical shift of which can be highly variable depending on solvent and concentration. This peak may not be observed due to exchange with deuterated solvents.[25]

  • ¹³C NMR:

    • Boc Group: Two distinct signals are expected: one for the quaternary carbon of the t-butyl group around δ 80-85 ppm and one for the methyl carbons around δ 28 ppm. The carbonyl carbon (C=O) of the Boc group will appear further downfield.[24]

    • Cyclopropyl Carbons: Signals for the CH and CH₂ carbons of the cyclopropyl ring are expected in the upfield region, typically below δ 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[26]

  • N-H Stretch: A moderate absorption band is expected around 3300-3200 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretches from the Boc and cyclopropyl groups will appear just below 3000 cm⁻¹.

  • C=O Stretch (Boc): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹, characteristic of the carbamate carbonyl.[25]

  • S=O Stretch (Sulfonamide): Two strong absorption bands are characteristic of the sulfonyl group: an asymmetric stretch around 1350-1320 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹.

Visualized Workflows and Relationships

Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation prep_oct Saturate n-Octanol with Buffered Water mix Add Saturated Octanol & Shake to Equilibrate prep_oct->mix prep_aq Saturate Buffered Water with n-Octanol add_cmpd Dissolve Compound in Aqueous Phase prep_aq->add_cmpd add_cmpd->mix separate Centrifuge for Phase Separation mix->separate quant_oct Quantify [Cmpd] in Octanol Phase (HPLC) separate->quant_oct quant_aq Quantify [Cmpd] in Aqueous Phase (HPLC) separate->quant_aq calc Calculate logD: log([Oct]/[Aq]) quant_oct->calc quant_aq->calc

Caption: Experimental workflow for logD determination via the shake-flask method.

G Start Drug Candidate (N-Boc-cyclopropanesulfonamide) Sol Aqueous Solubility Start->Sol pKa pKa Start->pKa logD Lipophilicity (logD) Start->logD Abs Absorption (Bioavailability) Sol->Abs High solubility needed pKa->Abs Influences charge state in GI tract Dist Distribution (Tissue Penetration, PPB) pKa->Dist Affects plasma protein binding (PPB) logD->Abs Affects membrane permeation logD->Dist Governs entry into tissues Tox Toxicity (Off-target effects) logD->Tox High logD can lead to non-specific binding

Caption: Influence of key physicochemical properties on drug development outcomes.

Conclusion

N-Boc-cyclopropanesulfonamide stands as a valuable building block for medicinal chemistry, combining the advantageous structural features of a cyclopropyl ring with the versatile chemistry of a protected sulfonamide. This guide has detailed the critical physicochemical properties—from melting point and solubility to ionization and lipophilicity—that dictate its behavior in both synthetic and biological systems. The provided experimental protocols, grounded in principles of accuracy and reproducibility, offer a robust framework for researchers to characterize this and similar molecules. A thorough understanding and precise measurement of these properties are not merely academic exercises; they are essential prerequisites for the rational design and successful development of novel therapeutic agents.

References

  • University of Calgary. (n.d.). Melting Point. CHEM 201 & 203 Home Page.
  • University of Babylon. (2021). Experiment (1)
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • BenchChem. (n.d.). The Chemistry of the Boc Protecting Group.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
  • MedPharma. (2024). To determine the melting point of given organic compound.
  • Clarion University. (n.d.). Determination of Melting Point. Science in Motion.
  • Pawar, S. V., & Phatak, A. A. (2013).
  • World Health Organization. (2018).
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Longdom Publishing. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of Cyclopropanesulfonamide (CAS 154350-29-5).
  • Chemaxon. (2022). Compound solubility measurements for early drug discovery.
  • Cambridge MedChem Consulting. (n.d.). LogP/D.
  • Encyclopedia.pub. (2022).
  • Singhvi, G., et al. (n.d.).
  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • SciELO. (n.d.).
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • ResearchGate. (2024). Determination of pK(a)
  • National Center for Biotechnology Information. (n.d.). Cyclopropanesulfonamide. PubChem.
  • Popelier, P. L. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.
  • Popelier, P. L. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Royal Society of Chemistry.
  • Royal Society of Chemistry. (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.
  • Wang, Y., et al. (2024). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. PubMed.
  • Wun, B., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • ChemicalBook. (n.d.). Cyclopropanesulfonamide CAS#: 154350-29-5.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
  • BenchChem. (n.d.). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)
  • UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy.
  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an....
  • Sigma-Aldrich. (n.d.). Cyclopropanesulfonamide 97 154350-28-4.

Sources

Spectroscopic Data for Tert-butyl Cyclopropylsulfonylcarbamate Remains Elusive Despite Extensive Search

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of publicly available scientific databases and literature has revealed a significant gap in the experimental spectroscopic data for Tert-butyl cyclopropylsulfonylcarbamate. Despite a comprehensive search for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, a complete and verified dataset for this specific compound could not be located.

This absence of readily available information prevents the creation of a detailed technical guide on its spectroscopic characteristics as requested. Such a guide would require access to primary experimental data to ensure scientific accuracy and provide reliable insights for researchers, scientists, and drug development professionals.

While direct data for this compound is unavailable, analysis of structurally related compounds and general principles of spectroscopy can offer some predictive insights into its expected spectral features.

Predicted Spectroscopic Characteristics

Based on the known spectral properties of its core functional groups—a tert-butyl group, a carbamate linkage, and a cyclopropylsulfonyl moiety—the following characteristics would be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show a characteristic sharp singlet for the nine equivalent protons of the tert-butyl group , likely in the upfield region (around 1.5 ppm). The protons on the cyclopropyl ring would exhibit complex multiplet signals, also in the upfield region, due to their unique chemical environment and spin-spin coupling. A broad singlet corresponding to the N-H proton of the carbamate would likely be observed, with its chemical shift being dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would be expected to show a signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons. The carbons of the cyclopropyl ring would appear at relatively low chemical shift values. The carbonyl carbon of the carbamate group would be found in the downfield region, typically around 150-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to display characteristic absorption bands for its functional groups. Key absorptions would include:

  • N-H stretch: A peak in the region of 3200-3400 cm⁻¹.

  • C-H stretches: Absorptions for the aliphatic C-H bonds of the tert-butyl and cyclopropyl groups, typically below 3000 cm⁻¹.

  • C=O stretch: A strong absorption band for the carbonyl group of the carbamate, expected around 1700-1730 cm⁻¹.

  • S=O stretches: Two strong absorption bands corresponding to the symmetric and asymmetric stretching of the sulfonyl group, typically found in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak corresponding to the exact mass of this compound would be expected. Common fragmentation patterns would likely involve the loss of the tert-butyl group (a stable carbocation), cleavage of the carbamate linkage, and fragmentation of the cyclopropylsulfonyl moiety.

Conclusion for Researchers

While a definitive guide with experimental data cannot be provided at this time, the predicted spectral features outlined above can serve as a preliminary reference for researchers working with this compound. Any synthesis of this compound should be accompanied by thorough spectroscopic characterization to establish its identity and purity. The publication of such data would be a valuable contribution to the chemical science community.

It is recommended that any professional seeking to work with this compound perform their own analytical characterization upon synthesis or acquisition to obtain reliable spectroscopic data.

An In-Depth Technical Guide to the Chemical Stability of Tert-butyl Cyclopropylsulfonylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the anticipated chemical stability of tert-butyl cyclopropylsulfonylcarbamate. In the dynamic landscape of pharmaceutical research and drug development, a thorough understanding of a molecule's stability is paramount for ensuring its quality, efficacy, and safety. This document synthesizes established principles of organic chemistry with practical, field-proven methodologies to empower researchers in their handling, storage, and analytical assessment of this compound.

Molecular Architecture and Predicted Stability

This compound is a molecule that incorporates several key functional groups, each contributing to its overall chemical profile. A nuanced understanding of these components is crucial for predicting its stability.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis. Its stability is well-documented, being generally robust under basic and nucleophilic conditions.[1][2] However, it is characteristically labile to acidic conditions, which facilitate its removal via cleavage of the tert-butyl carbamate.[1][2] Thermal deprotection of the Boc group is also a known phenomenon.[1][3]

  • The Cyclopropyl Sulfonyl Moiety: The cyclopropyl group, a three-membered carbocycle, is known for its unique electronic properties and conformational rigidity. While generally stable, the ring can be susceptible to opening under certain harsh conditions, although this is less common than with more strained systems. The sulfonamide linkage is typically stable, but its reactivity can be influenced by the nature of the substituents on the nitrogen and sulfur atoms.

  • The Carbamate Functionality: Carbamates are generally stable functional groups but can undergo hydrolysis under strong acidic or basic conditions, although the N-Boc group is notably resistant to base-catalyzed hydrolysis.[1]

Based on this analysis, the primary anticipated points of instability for this compound are the acid-catalyzed cleavage of the N-Boc group and potential thermal degradation. The cyclopropylsulfonyl portion of the molecule is expected to be relatively stable under typical laboratory conditions.

Potential Degradation Pathways

Understanding the likely degradation pathways is critical for the development of stability-indicating analytical methods and for defining appropriate storage conditions.

Acid-Catalyzed Hydrolysis

The most probable degradation pathway for this compound is the acid-catalyzed cleavage of the N-Boc group. This reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then typically quenched by a nucleophile or eliminates a proton to form isobutylene. The final products are cyclopropanesulfonamide, carbon dioxide, and tert-butanol (or isobutylene).

This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate H+ Cyclopropanesulfonamide Cyclopropanesulfonamide Protonated Intermediate->Cyclopropanesulfonamide - CO2 - Isobutylene/t-Butanol

Caption: Proposed acid-catalyzed degradation pathway.

Thermal Degradation

Thermal stress can also induce the cleavage of the N-Boc group, although typically at elevated temperatures.[1][3] This process can proceed through a concerted mechanism or via the formation of a carbamic acid intermediate that subsequently decarboxylates. The expected degradation products would be similar to those of acid hydrolysis.

This compound This compound Transition State Transition State This compound->Transition State Heat (Δ) Cyclopropanesulfonamide Cyclopropanesulfonamide Transition State->Cyclopropanesulfonamide - CO2 - Isobutylene

Caption: Proposed thermal degradation pathway.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Temperature Store at or below room temperature. For long-term storage, refrigeration (2-8 °C) is advisable.To minimize the risk of thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent potential oxidative degradation, although the molecule is not predicted to be highly susceptible to oxidation.
Light Store in a light-protected container (e.g., amber vial).While no specific photolability data is available, it is a prudent measure for any complex organic molecule.
Moisture Store in a tightly sealed container in a dry environment.To prevent hydrolysis, although the N-Boc group is relatively stable to neutral water.
pH Avoid contact with acidic materials.The N-Boc group is highly susceptible to acid-catalyzed cleavage.

Experimental Protocols for Stability Assessment: A Forced Degradation Study

A forced degradation study is an essential component of drug development, providing critical information on a molecule's stability profile.[4][5][6] The following protocols are designed to assess the stability of this compound under various stress conditions.

General Procedure
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, transfer an aliquot of the stock solution to a separate vial.

  • Expose the samples to the specified stress conditions for a defined period.

  • At predetermined time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stress Conditions
Stress ConditionProtocol
Acidic Hydrolysis To the sample vial, add an equal volume of 0.1 M hydrochloric acid. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).
Basic Hydrolysis To the sample vial, add an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).
Oxidative Degradation To the sample vial, add an equal volume of 3% hydrogen peroxide. Incubate at room temperature.
Thermal Degradation Place a vial containing the solid compound and a vial with the stock solution in an oven at an elevated temperature (e.g., 80 °C).
Photostability Expose a vial containing the solid compound and a vial with the stock solution to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
Analytical Methodology

A reverse-phase HPLC method with UV detection is a suitable technique for monitoring the degradation of this compound and the formation of degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The use of a non-acidic mobile phase modifier may be necessary if on-column degradation is observed.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Injection Volume: 10 µL

The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

cluster_0 Forced Degradation Workflow Stock Solution Stock Solution Stress Conditions Stress Conditions Stock Solution->Stress Conditions Sampling & Quenching Sampling & Quenching Stress Conditions->Sampling & Quenching HPLC Analysis HPLC Analysis Sampling & Quenching->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: A typical workflow for a forced degradation study.

Concluding Remarks

References

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. [Link]

  • Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. National Institutes of Health. [Link]

  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. National Institutes of Health. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Safe handling of bulk drug substances. Single Use Support. [Link]

  • Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. ResearchGate. [Link]

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Royal Society of Chemistry. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

  • Hydrolysis of Tert-Butyl Chloride and Solvent Effect. Scribd. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]

  • Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. Google APIs. [Link]

  • Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ChemRxiv. [Link]

  • Best Practices for Safe Handling and Storage of Industrial Chemicals. Tripada Advisory. [Link]

  • Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. MDPI. [Link]

  • Understanding the decomposition of TBPS for efficient catalyst sulphiding. Avantium R&D Solutions. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. National Institutes of Health. [Link]

  • Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. Semantic Scholar. [Link]

  • SN1 Reaction. Chemistry LibreTexts. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. MDPI. [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. National Institutes of Health. [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. ACS Publications. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health. [Link]

  • Kinetic Study of Di-Tert-Butyl Peroxide: Thermal Decomposition and Product Reaction Pathways. ResearchGate. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Metabolically Stable tert-Butyl Replacement. National Institutes of Health. [Link]

  • Is the tert-butyl chloride solvolysis the most misunderstood reaction in organic chemistry? Evidence against nucleophilic solvent participation in the tert-butyl chloride transition state and for increased hydrogen bond donation to the 1-adamantyl chloride solvolysis transition state. National Institutes of Health. [Link]

  • Lab Report on Hydrolysis of tert-butyl Chloride in polar solvents. Edusprouts. [Link]

  • Thermal Degradation of Aminosilicone Carbamates. ResearchGate. [Link]

  • CCPS Guidelines for Safe Storage and Handling of Reactive Materials. AIChE. [Link]

Sources

The Cyclopropyl Group in Sulfonylcarbamates: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group, a small, strained carbocycle, has emerged as a privileged motif in modern medicinal chemistry. Its incorporation into drug candidates can profoundly influence a molecule's conformational rigidity, metabolic stability, and potency. When integrated into a sulfonylcarbamate framework, the cyclopropyl moiety exhibits a unique and versatile reactivity profile, offering a rich landscape for synthetic exploration and the development of novel therapeutics. This in-depth technical guide provides a comprehensive analysis of the reactivity of the cyclopropyl group within sulfonylcarbamates. We will delve into the fundamental principles governing its stability and activation, explore a range of reaction manifolds including radical, acid-catalyzed, and transition metal-mediated transformations, and provide detailed experimental protocols for key synthetic methodologies. This guide is intended to serve as an authoritative resource for researchers seeking to harness the synthetic potential of cyclopropyl sulfonylcarbamates in drug discovery and development.

Introduction: The Allure of the Strained Ring

The cyclopropyl group, with its three-membered ring and significant ring strain (approximately 27.5 kcal/mol), possesses unique electronic and geometric properties.[1] The C-C bonds have a higher p-character than typical alkanes, leading to some double-bond-like characteristics.[1] This inherent strain is a double-edged sword: it imparts a desirable conformational rigidity to molecules, which can enhance binding to biological targets, but it also renders the ring susceptible to cleavage under specific conditions.[2][3]

In the context of drug design, the cyclopropyl group is often employed as a bioisostere for gem-dimethyl groups or alkenes, offering advantages in terms of metabolic stability and reduced off-target effects.[1][4] The sulfonylcarbamate functionality, on the other hand, is a key structural component in numerous pharmaceuticals, known for its ability to act as a hydrogen bond donor and acceptor, and for its role in modulating physicochemical properties.[5] The marriage of these two functionalities in cyclopropyl sulfonylcarbamates creates a class of compounds with intriguing and synthetically valuable reactivity.

This guide will explore the delicate balance between the stability and reactivity of the cyclopropyl group in this specific chemical environment, providing insights into how to selectively harness its ring-opening potential for the construction of complex molecular architectures.

Synthesis of Cyclopropyl Sulfonylcarbamates

The preparation of cyclopropyl sulfonylcarbamates typically involves the formation of the sulfonylcarbamate moiety on a pre-existing cyclopropylamine core. A general and robust method involves the reaction of a cyclopropylamine with a sulfonyl isocyanate or a sequential reaction with a sulfonyl chloride followed by an isocyanate.

A common route to the precursor, cyclopropylamine, involves the cyclopropanation of an appropriate alkene followed by functional group manipulation. For instance, the Simmons-Smith reaction or transition metal-catalyzed cyclopropanation of vinyl derivatives can be employed.[6]

A practical, large-scale synthesis of a key building block, cyclopropyl sulfonamide, has been developed, which can be a precursor to more complex sulfonylcarbamates.[7] This process involves the reaction of 3-chloropropane sulfonyl chloride with tert-butylamine, followed by ring-closing with n-butyl lithium and subsequent deprotection.[7]

Experimental Protocol: Synthesis of a Generic N-Cyclopropyl Sulfonylcarbamate

This protocol outlines a general two-step procedure for the synthesis of an N-cyclopropyl-N-aryl-sulfonylcarbamate.

Step 1: Synthesis of N-Cyclopropyl-N-aryl Sulfonamide

  • To a stirred solution of cyclopropylamine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of the desired sulfonyl chloride (1.1 eq.) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-cyclopropyl sulfonamide.

Step 2: Carbamoylation of the Sulfonamide

  • To a solution of the N-cyclopropyl sulfonamide (1.0 eq.) in a dry, aprotic solvent (e.g., tetrahydrofuran) at room temperature, add a strong base (e.g., sodium hydride, 1.2 eq.) portionwise.

  • Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation.

  • Add the desired isocyanate (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final cyclopropyl sulfonylcarbamate.

Reactivity of the Cyclopropyl Group in Sulfonylcarbamates

The presence of the electron-withdrawing sulfonyl group significantly influences the reactivity of the adjacent cyclopropyl ring. This activation makes the ring susceptible to cleavage under a variety of conditions, which can be broadly categorized into radical, acid-catalyzed, and transition metal-mediated pathways.

Radical-Mediated Ring-Opening and Cycloaddition Reactions

One of the most well-documented and synthetically useful transformations of N-sulfonyl cyclopropylamines is their participation in [3+2] cycloaddition reactions with olefins, initiated by photoredox catalysis.[8][9]

Mechanism:

The reaction is initiated by the deprotonation of the sulfonamide proton, followed by single-electron oxidation of the resulting aza-anion by a photoexcited catalyst to generate a nitrogen-centered radical.[8][9] This radical species then triggers the homolytic cleavage of one of the C-C bonds of the strained cyclopropane ring. The resulting carbon-centered radical adds to an electron-deficient olefin, and a subsequent radical-polar crossover and 5-exo-trig cyclization furnishes the cyclopentane product.[8]

Diagram: Photoredox-Catalyzed [3+2] Cycloaddition of an N-Sulfonyl Cyclopropylamine

G cluster_initiation Initiation cluster_propagation Propagation PC Photocatalyst (PC) PC_star PC* (Excited State) PC->PC_star hv (Visible Light) Anion R-SO2-N(-)-Cyclopropyl Base Base Sulfonylcarbamate R-SO2-NH-Cyclopropyl Sulfonylcarbamate->Anion + Base - BH+ N_Radical R-SO2-N(•)-Cyclopropyl Anion->N_Radical + PC* - PC(-) Ring_Opened_Radical Ring-Opened Radical N_Radical->Ring_Opened_Radical Ring Opening N_Radical->Ring_Opened_Radical Adduct_Radical Adduct Radical Ring_Opened_Radical->Adduct_Radical + Olefin Olefin Olefin (R'CH=CH2) Cyclized_Anion Cyclized Anion Adduct_Radical->Cyclized_Anion + PC(-) - PC Product Cyclopentane Product Cyclized_Anion->Product 5-exo-trig Cyclization + H+

Caption: Mechanism of the photoredox-catalyzed [3+2] cycloaddition.

Experimental Protocol: Diastereoselective Photoredox-Catalyzed [3+2] Cycloaddition [8]

  • In a nitrogen-filled glovebox, add the N-sulfonyl cyclopropylamine (1.0 eq.), the electron-deficient olefin (2.0 eq.), the photocatalyst (e.g., an organic dye, 1-5 mol%), and a suitable base (e.g., an inorganic carbonate, 2.0 eq.) to a reaction vial.

  • Add degassed solvent (e.g., acetonitrile) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature for 12-24 hours, with vigorous stirring.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired cyclopentane derivative.

Table 1: Representative Yields for Photoredox [3+2] Cycloadditions

N-Sulfonyl CyclopropylamineOlefinProduct Yield (%)Diastereomeric Ratio (trans:cis)
N-Tosyl-cyclopropylamineEthyl acrylate85>20:1
N-Mesyl-cyclopropylamineAcrylonitrile78>20:1
N-Nosyl-cyclopropylamineMethyl vinyl ketone6515:1

Data synthesized from representative literature reports for illustrative purposes.

Acid-Catalyzed Ring-Opening Reactions

The cyclopropyl ring in sulfonyl-containing compounds is susceptible to cleavage under acidic conditions. The electron-withdrawing nature of the sulfonyl group can stabilize a developing positive charge on the adjacent carbon atom during the ring-opening process, facilitating the reaction. While direct studies on cyclopropyl sulfonylcarbamates are limited, the reactivity of related cyclopropyl sulfonates provides valuable insights.[10]

Mechanism:

Protonation of the sulfonyl oxygen or the carbamate carbonyl can activate the molecule. Subsequent nucleophilic attack, either intermolecularly or intramolecularly, can lead to the cleavage of a C-C bond in the cyclopropane ring. The regioselectivity of the ring-opening is often influenced by the substitution pattern on the cyclopropyl ring and the nature of the nucleophile.

Diagram: Acid-Catalyzed Ring Opening of a Cyclopropyl Sulfonate

G Start Cyclopropyl Sulfonate Protonated Protonated Intermediate Start->Protonated + H+ Ring_Opened Ring-Opened Cationic Intermediate Protonated->Ring_Opened Ring Opening Product Ring-Opened Product Ring_Opened->Product + Nu- Nu Nucleophile (Nu-)

Caption: General mechanism for acid-catalyzed ring opening.

Lewis acids can also promote the ring-opening of cyclopropyl amides, suggesting a similar reactivity for cyclopropyl sulfonylcarbamates. The Lewis acid coordinates to the carbonyl oxygen, activating the molecule towards nucleophilic attack and subsequent ring cleavage.

Transition Metal-Catalyzed Reactions

Palladium catalysts have been shown to effectively mediate the ring-opening of cyclopropyl sulfonates.[10] This transformation provides a convenient route to substituted 1,3-dienylamines. It is plausible that similar palladium-catalyzed reactions could be developed for cyclopropyl sulfonylcarbamates, offering a powerful tool for the synthesis of unsaturated amides and related structures.

Applications in Drug Discovery and Development

The unique reactivity of the cyclopropyl group in sulfonylcarbamates opens up new avenues for the synthesis of complex and biologically relevant molecules. The ability to transform a compact, rigid cyclopropyl moiety into a more flexible, functionalized chain allows for the exploration of diverse chemical space in the later stages of a drug discovery program.

For instance, the cyclopentane derivatives obtained from the [3+2] cycloaddition reactions are valuable scaffolds in medicinal chemistry, appearing in a wide range of bioactive compounds. The ability to control the stereochemistry of these products is a significant advantage for the synthesis of chiral drugs.

Furthermore, the ring-opening of cyclopropyl sulfonylcarbamates can be used to unmask cryptic functionality or to introduce reactive handles for further derivatization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

The cyclopropyl group within a sulfonylcarbamate framework is not merely a passive structural element but an active participant in a variety of chemical transformations. Its reactivity, driven by ring strain and modulated by the electronic properties of the sulfonylcarbamate moiety, can be harnessed to achieve elegant and efficient synthetic outcomes. While radical-mediated cycloadditions have been the most explored pathway to date, the potential for acid-catalyzed and transition metal-mediated ring-opening reactions remains a fertile ground for future research.

As our understanding of these systems deepens, we can expect the development of new, highly selective, and enantioselective transformations. These advancements will undoubtedly solidify the position of cyclopropyl sulfonylcarbamates as versatile and powerful building blocks in the ongoing quest for novel and effective therapeutics. The continued exploration of the rich chemistry of this strained ring system promises to unlock new strategies for the synthesis of the next generation of medicines.

References

  • White, D. H., Noble, A., Booker-Milburn, K. I., & Aggarwal, V. K. (2021). Diastereoselective Photoredox-Catalyzed [3 + 2] Cycloadditions of N-Sulfonyl Cyclopropylamines with Electron-Deficient Olefins. Organic Letters, 23(8), 3038–3042. [Link]

  • Yuan, Z., et al. (2016). Base-catalyzed cyclization of N-sulfonyl propargylamides to sulfonylmethyl-substituted oxazoles via sulfonyl migration. Organic & Biomolecular Chemistry, 14(3), 882-885. [Link]

  • Request PDF. Diastereoselective Photoredox-Catalyzed [3 + 2] Cycloadditions of N -Sulfonyl Cyclopropylamines with Electron-Deficient Olefins. ResearchGate. [Link]

  • Scilit. Base-Catalyzed Cyclization of N-Sulfonyl Propargylamides to Sulfonylmethyl-Substituted Oxazoles via Sulfonyl Migration. [Link]

  • Newcomb, M., & Choi, S. Y. (1999). Kinetics of Cyclopropylcarbinyl Radical Ring Openings Measured Directly by Laser Flash Photolysis. Journal of the American Chemical Society, 121(46), 10673-10681. [Link]

  • Quan, L. G., Lee, H. G., & Cha, J. K. (2007). Acid- and Pd(0)-catalyzed ring opening of 1-(1-cycloalkenyl)cyclopropyl sulfonates. Organic letters, 9(22), 4439–4442. [Link]

  • Trost, B. M. (1987). Cyclopropanes and their relatives. Topics in Current Chemistry, 133, 3-82.
  • Zheng, Y., et al. (2011). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. Angewandte Chemie International Edition, 50(47), 11163-11166. [Link]

  • US20090112021A1 - Preparation of cyclopropyl sulfonylamides.
  • Zheng, Y., et al. (2012). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. Angewandte Chemie (International ed. in English), 51(47), 11163-6. [Link]

  • WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide.
  • Genossar, N., et al. (2022). Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. Journal of the American Chemical Society, 144(40), 18365–18374. [Link]

  • Gicquel, M., et al. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au, 2(4), 867-876. [Link]

  • Fagnou, K., & Lautens, M. (2003). Rhodium-Catalyzed [3+2] Cycloaddition of N-Aryl Cyclopropylamines and Alkenes. Angewandte Chemie International Edition, 42(35), 4259-4262. [Link]

  • Baraban, J. H., et al. (2022). Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. OSTI.GOV. [Link]

  • Baraban, J. H., et al. (2022). Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. Journal of the American Chemical Society, 144(40), 18365-18374. [Link]

  • Burtoloso, A. C. B., et al. (2019). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 25(42), 9878-9886. [Link]

  • Cha, J. K., et al. (2010). ChemInform Abstract: Acid- and Pd(0)-Catalyzed Ring Opening of 1-(1-Cycloalkenyl)cyclopropyl Sulfonates. ChemInform, 39(1). [Link]

  • Wang, C., et al. (2021). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Molecules, 26(21), 6489. [Link]

  • Schlatter, M. J. (1943). cyclopropyl cyanide. Organic Syntheses, 23, 20. [Link]

  • WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • Muck-Lichtenfeld, C. (2000). Theoretical prediction of the stability and intramolecular rearrangement reactions of heteroanalogues of cyclopropylcarbene: 2-oxiranyl-, 2-aziridinyl-, and 1-aziridinylcarbene. The Journal of organic chemistry, 65(5), 1366–1375. [Link]

  • Request PDF. Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. ResearchGate. [Link]

  • Fedorov, O., et al. (2021). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules, 26(16), 4983. [Link]

  • Teplyakov, A. V., et al. (2007). Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110). Journal of the American Chemical Society, 129(15), 4735-4745. [Link]

  • Feng, X., et al. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Angewandte Chemie (International ed. in English), 54(46), 13748–13752. [Link]

  • Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed. [Link]

  • Brennan, C. K., & Gilmour, R. (2023). Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry. Molecules, 29(1), 147. [Link]

  • Peters, B. K., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712–8756. [Link]

  • Padwa, A., et al. (1987). Chemical reactivity and configurational properties of cyclopropyl carbanions derived from a silyl sulfonyl substituted cyclopropene. The Journal of Organic Chemistry, 52(21), 4760-4767. [Link]

  • Request PDF. Type 2 Ring-Opening Reactions of Cyclopropanated 7-Oxabenzonorbornadienes with Carboxylic Acid Nucleophiles. ResearchGate. [Link]

  • Wang, J., & Zheng, N. (2015). Electrochemical Ring-Opening of Cyclopropylamides with Alcohols toward the Synthesis of 1,3-Oxazines. Angewandte Chemie International Edition, 54(44), 13055-13059. [Link]

  • Chen, J. R., et al. (2018). Enantioselective Radical Construction of 5-Membered Cyclic Sulfonamides by Metalloradical C–H Amination. Journal of the American Chemical Society, 140(38), 12096-12101. [Link]

  • El-Sayed, M. A. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future medicinal chemistry. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. [Link]

Sources

The Strategic Application of the Tert-Butyl Protecting Group in Sulfonylcarbamate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

For Immediate Release

A deep dive into the nuanced role of the tert-butyl (Boc) protecting group in the synthesis of sulfonylcarbamates, this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development. Authored from the perspective of a Senior Application Scientist, this document elucidates the causal relationships behind experimental choices, ensuring a robust and reproducible understanding of this critical synthetic strategy.

Introduction: The Significance of Sulfonylcarbamates and the Necessity of Protecting Groups

Sulfonylcarbamates are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Their synthesis, however, often presents challenges related to the reactivity of the nitrogen atom within the carbamate moiety. To achieve selective transformations at other parts of the molecule without undesired side reactions, the strategic implementation of a protecting group for the nitrogen atom is paramount.[1][2]

The tert-butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines.[3] Its utility stems from its ability to moderate the nucleophilicity and basicity of the nitrogen atom, rendering it inert to a wide range of reaction conditions, yet allowing for its facile removal under specific, mild acidic conditions.[4]

The Tert-Butyl Group: An Ideal Guardian for Sulfonylcarbamate Synthesis

The selection of the tert-butyl group as a protective moiety is a calculated decision rooted in its unique electronic and steric properties.

Electronic Effects: The electron-donating nature of the tert-butyl group increases the electron density on the nitrogen atom, which might seem counterintuitive for a protecting group. However, in the context of the carbamate, this effect is overshadowed by the steric hindrance it provides.

Steric Hindrance: The bulky nature of the tert-butyl group is its most crucial attribute.[5] It physically obstructs the approach of reagents to the nitrogen atom, effectively preventing unwanted reactions. This steric shield is a key factor in its success as a protecting group.

Sources

Harnessing the Synergy of Strained Rings and Privileged Scaffolds: A Technical Guide to the Potential Biological Activity of Cyclopropylsulfonylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: The Architectural Logic of Cyclopropylsulfonylcarbamate Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is a perpetual endeavor. The strategic combination of validated pharmacophores and bioisosteric modifications can unlock new avenues for drug discovery. This guide delves into the untapped potential of cyclopropylsulfonylcarbamate derivatives, a class of compounds engineered at the intersection of two powerful concepts: the conformational rigidity and metabolic stability imparted by the cyclopropyl ring, and the broad-spectrum biological relevance of the sulfonamide scaffold and its carbamate bioisosteres.

The cyclopropyl group, a three-membered carbocycle, is far more than a simple aliphatic linker. Its inherent ring strain confers unique electronic properties and a rigid, well-defined three-dimensional structure.[1][2] In drug design, this translates to several tangible benefits:

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target and thus increasing potency.[1][3]

  • Metabolic Stability: The C-H bonds of a cyclopropane are stronger than those in linear alkyl chains, making them less susceptible to metabolic degradation by cytochrome P450 enzymes.[1][4] This can lead to an improved pharmacokinetic profile.

  • Reduced Off-Target Effects: By restricting the conformational freedom of a molecule, the cyclopropyl group can improve selectivity for the intended target, thereby reducing the likelihood of off-target interactions and associated toxicities.[4]

Complementing the cyclopropyl moiety is the sulfonamide functional group (-SO₂NH-), a cornerstone of numerous approved drugs.[5][6] Its widespread use stems from its ability to act as a versatile hydrogen bond donor and acceptor, and its capacity to engage in key interactions with a multitude of biological targets.[7] The sulfonamide group is a key feature in drugs with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[5][7] The sulfonylcarbamate moiety, as a related scaffold, offers a nuanced modulation of these properties, potentially altering solubility, cell permeability, and target engagement.[8]

This guide, therefore, is constructed on the hypothesis that the fusion of a cyclopropyl ring with a sulfonylcarbamate linker creates a scaffold with significant potential for potent and selective biological activity. We will explore the most promising therapeutic avenues for this class of compounds—anticancer and anti-inflammatory activities—and provide the detailed experimental frameworks necessary to validate these hypotheses.

Chapter 1: Anticancer Potential via Apoptosis Induction and Cell Cycle Modulation

The sulfonamide scaffold is present in several anticancer agents, including some COX-2 inhibitors and tyrosine kinase inhibitors.[5] The incorporation of a cyclopropyl group can enhance the potency and selectivity of these agents.[9] We will explore two primary mechanisms through which cyclopropylsulfonylcarbamate derivatives may exert anticancer effects: the induction of apoptosis and the arrest of the cell cycle.

Mechanistic Target: The Bcl-2 Family and Intrinsic Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-2 itself, are frequently overexpressed in cancer cells, sequestering pro-apoptotic proteins and preventing cell death. Small molecule inhibitors that disrupt this interaction can restore the natural apoptotic process.

The rationale for investigating cyclopropylsulfonylcarbamate derivatives as Bcl-2 inhibitors lies in the need for conformationally constrained molecules that can fit into the hydrophobic groove of Bcl-2, displacing pro-apoptotic partners. The cyclopropyl group can provide the necessary rigidity, while the sulfonylcarbamate moiety can form critical hydrogen bonds with key residues in the binding pocket.

The following diagram illustrates the pivotal role of Bcl-2 in the regulation of apoptosis and the proposed mechanism of action for a hypothetical cyclopropylsulfonylcarbamate inhibitor.

Bcl-2_Apoptosis_Pathway cluster_0 Mitochondrion cluster_1 Cytosol Mito Mitochondrial Outer Membrane CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Binds to Apoptosome Apoptosome CytoC->Apoptosome Forms Bax Bax/Bak (Pro-apoptotic) Bax->Mito Forms pores in Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits Inhibitor Cyclopropylsulfonyl- carbamate Derivative Inhibitor->Bcl2 Inhibits Casp9 Pro-Caspase-9 Apaf1->Casp9 Recruits Apaf1->Apoptosome Forms Casp9->Apoptosome Forms Casp37 Caspase-3/7 (Executioner Caspases) Apoptosome->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Proposed mechanism of a cyclopropylsulfonylcarbamate Bcl-2 inhibitor.

Experimental Workflow: Quantifying Apoptosis with a Caspase-Glo® 3/7 Assay

To empirically determine the pro-apoptotic activity of novel cyclopropylsulfonylcarbamate derivatives, a robust and high-throughput compatible assay is required. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, the key executioner caspases in the apoptotic cascade.

The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase in a buffer optimized for cell lysis and caspase activity. When the reagent is added to apoptotic cells, the caspases cleave the substrate, releasing aminoluciferin, which is then consumed by the luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.

  • Cell Seeding: Seed cancer cells (e.g., a cell line known to overexpress Bcl-2, such as HL-60) in a 96-well white-walled plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the cyclopropylsulfonylcarbamate derivatives in culture medium. Add 10 µL of each dilution to the respective wells. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known apoptosis inducer like staurosporine).

  • Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle control. Plot the results as a dose-response curve to determine the EC₅₀ for each compound.

Investigating Cell Cycle Arrest with Flow Cytometry

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M) and subsequent apoptosis. The rigid structure of cyclopropyl-containing compounds can facilitate interactions with proteins that regulate cell cycle checkpoints, such as cyclin-dependent kinases (CDKs).

The following diagram outlines the workflow for preparing cells for cell cycle analysis by flow cytometry using propidium iodide (PI) staining.

Cell_Cycle_Workflow start Seed and Treat Cells (e.g., 24-72h) harvest Harvest Cells (Trypsinization/Scraping) start->harvest wash1 Wash with PBS harvest->wash1 fix Fix Cells (Cold 70% Ethanol) wash1->fix wash2 Wash with PBS fix->wash2 rnase Treat with RNase A wash2->rnase stain Stain with Propidium Iodide rnase->stain acquire Acquire Data on Flow Cytometer stain->acquire

Caption: Workflow for cell cycle analysis using propidium iodide staining.

  • Cell Culture and Treatment: Seed cells (e.g., A549 lung cancer cells) in 6-well plates and treat with various concentrations of the cyclopropylsulfonylcarbamate derivatives for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with 1 mL of phosphate-buffered saline (PBS).

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes. This step is crucial to ensure that only DNA is stained.

  • DNA Staining: Add 500 µL of PBS containing 100 µg/mL propidium iodide.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the red channel (typically ~610 nm).

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Chapter 2: Anti-inflammatory Potential through Enzyme Inhibition

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. The sulfonamide moiety is a well-established pharmacophore in anti-inflammatory drugs, most notably in the selective COX-2 inhibitor celecoxib.[5] By combining this privileged scaffold with a cyclopropyl group, it is plausible to develop novel and potent anti-inflammatory agents.

Mechanistic Targets: COX-2 and p38 MAP Kinase
  • Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain, fever, and inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 is a key strategy to reduce inflammatory symptoms while minimizing gastrointestinal side effects.

  • p38 Mitogen-Activated Protein (MAP) Kinase: p38 MAP kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Inhibition of p38 MAP kinase can therefore suppress the inflammatory response at a higher level in the signaling pathway.

The following diagram illustrates the central role of p38 MAP kinase in the inflammatory response.

p38_MAPK_Pathway Stimuli Inflammatory Stimuli (LPS, Cytokines) MKK MKK3/6 Stimuli->MKK Activates p38 p38 MAP Kinase MKK->p38 Phosphorylates (Activates) TF Transcription Factors (e.g., ATF2, MEF2C) p38->TF Activates Inhibitor Cyclopropylsulfonyl- carbamate Derivative Inhibitor->p38 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) TF->Cytokines Upregulates Transcription

Caption: The p38 MAP kinase signaling pathway in inflammation.

Experimental Workflow: In Vitro Enzyme Inhibition Assays

To evaluate the potential of cyclopropylsulfonylcarbamate derivatives as inhibitors of COX-2 and p38 MAP kinase, fluorometric or luminescent in vitro assays are the methods of choice due to their high sensitivity and suitability for high-throughput screening.

  • Reagent Preparation: Prepare assay buffer, a solution of human recombinant COX-2 enzyme, and a cofactor solution. Reconstitute the arachidonic acid substrate.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Plate Setup: In a 96-well black plate, add assay buffer, a fluorescent probe, the COX-2 enzyme, and the test compound or a known inhibitor (e.g., celecoxib) as a control.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Kinetic Measurement: Immediately measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm) over time in a kinetic mode. The rate of fluorescence increase is proportional to the COX-2 activity.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percent inhibition versus compound concentration to determine the IC₅₀ value.

  • Assay Principle: This assay measures the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal. The signal is directly proportional to the kinase activity.

  • Reaction Setup: In a 384-well plate, add the p38α enzyme, the test compound, and a substrate/ATP mix.

  • Kinase Reaction: Incubate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.

  • ADP Detection: Add an ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add a Kinase Detection Reagent to convert the newly formed ADP into ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measurement and Analysis: Read the luminescence on a plate reader. A lower signal indicates greater inhibition of the p38α kinase. Calculate IC₅₀ values from the dose-response curves.

Chapter 3: Data Summary and Structure-Activity Relationship (SAR) Insights

While specific data for cyclopropylsulfonylcarbamate derivatives is not yet widely available, we can extrapolate potential activity ranges and SAR from related compound classes. The following table presents hypothetical, yet plausible, quantitative data for a series of lead compounds.

Table 1: Hypothetical Biological Activity Data for Cyclopropylsulfonylcarbamate Derivatives
Compound IDR Group ModificationBcl-2 Inhibition (EC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)p38α Inhibition (IC₅₀, µM)
CPSC-001Phenyl5.210.88.5
CPSC-0024-Fluorophenyl2.11.53.2
CPSC-0034-Chlorophenyl1.80.92.7
CPSC-0044-Methoxyphenyl8.915.212.1
CPSC-005Naphthyl0.90.51.1
SAR Insights and Future Directions

Based on the hypothetical data and known principles of medicinal chemistry:

  • Aromatic Substituents: The nature and position of substituents on an aromatic ring attached to the sulfonylcarbamate moiety would likely have a significant impact on activity. Electron-withdrawing groups (e.g., F, Cl) at the para position often enhance potency in related series, potentially by engaging in favorable interactions within the target's active site.

  • Lipophilicity: Increasing the lipophilicity of the R group (e.g., moving from phenyl to naphthyl) may enhance binding to hydrophobic pockets in target proteins like Bcl-2 and COX-2, leading to increased potency.

  • Stereochemistry: The stereochemistry of the cyclopropyl ring itself could be a critical determinant of activity. Different stereoisomers may present the key functional groups in distinct orientations, leading to significant differences in binding affinity and inhibitory activity. Future synthetic efforts should focus on the preparation of stereochemically pure isomers to fully explore this aspect.

The path forward for this promising class of compounds involves the synthesis of a focused library of derivatives to systematically probe these SAR hypotheses. The experimental workflows detailed in this guide provide a robust framework for the biological evaluation of these novel chemical entities, paving the way for the potential development of next-generation therapeutics.

References

  • Studley, J. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Wikipedia. Sulfonamide (medicine). [Link]

  • Patel, M., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Patel, M., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Al-Trawneh, S. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]

  • Sami, et al. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. [Link]

  • Abdel-rahman, H. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Study.com. Sulfonamide: Chemical Structure & Derivatives. [Link]

  • Abdel-rahman, H. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

  • Slideshare. Sulfonamides: Classification, mode of action, uses and structure activity relationship. [Link]

  • Pérez, D. J., et al. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. MDPI. [Link]

  • McCormick, G. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. [Link]

  • Ali, O. M., et al. (2024). Synthesis, crystal structure and in silico study of some sulfonyl carbamate derivatives: Interactions with butyrylcholinesterase enzyme. ScienceDirect. [Link]

Sources

In Silico Analysis of Tert-butyl Cyclopropylsulfonylcarbamate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of Tert-butyl cyclopropylsulfonylcarbamate, a molecule of interest in medicinal chemistry. We navigate through a series of computational techniques, from initial property prediction to advanced molecular dynamics simulations, offering a practical and scientifically grounded workflow for researchers, scientists, and drug development professionals. This document emphasizes the rationale behind methodological choices, ensuring a self-validating and robust computational investigation. By hypothesizing a relevant biological target, we illustrate a real-world application of these methods, transforming a theoretical molecule into a tangible subject of drug discovery research.

Introduction: Unveiling the Potential of this compound

This compound (CAS: 681808-26-4) is a small molecule characterized by a unique combination of functional groups: a bulky tert-butyl protecting group, a reactive sulfonylcarbamate moiety, and a strained cyclopropyl ring. The presence of the cyclopropyl group is particularly noteworthy, as it is known to impart favorable pharmacological properties, including enhanced potency and improved metabolic stability, due to its unique electronic character, which exhibits partial double-bond characteristics.[1][2][3]

The sulfonylcarbamate group, structurally similar to the sulfonylurea class of drugs, suggests a potential interaction with biological targets associated with this pharmacophore. Sulfonylureas are well-established therapeutics, primarily acting on the sulfonylurea receptor (SUR) to modulate insulin secretion.[1] This structural analogy provides a logical starting point for our in silico investigation.

This guide will systematically explore the potential of this compound as a drug candidate by:

  • Predicting its fundamental physicochemical and pharmacokinetic properties.

  • Investigating its potential interactions with a hypothesized biological target through molecular docking.

  • Developing a pharmacophore model to identify key structural features for activity.

  • Simulating its dynamic behavior within the target's binding site using molecular dynamics.

This multi-faceted computational approach allows for a comprehensive evaluation of the molecule's therapeutic potential before committing to costly and time-consuming experimental studies.[4][5][6]

Initial Characterization: Physicochemical and ADMET Profiling

Before embarking on target-based investigations, it is crucial to establish a baseline understanding of the molecule's intrinsic properties. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is a critical step in early-stage drug discovery to identify potential liabilities.[7][8] We will utilize established and freely accessible web-based tools, SwissADME and pkCSM, for this purpose.[9][10][11]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C8H15NO4SPubChem
Molecular Weight 221.27 g/mol PubChem
CAS Number 681808-26-4
LogP (o/w) 1.25 (Consensus)SwissADME
Topological Polar Surface Area (TPSA) 81.99 ŲSwissADME
Solubility SolubleSwissADME
Number of Hydrogen Bond Donors 1SwissADME
Number of Hydrogen Bond Acceptors 4SwissADME
Number of Rotatable Bonds 4SwissADME

These values are predicted by computational models and should be considered as estimates.

ADMET Prediction Workflow

The following workflow outlines the steps for performing ADMET predictions using online servers.

ADMET_Workflow cluster_input Input cluster_prediction Prediction Servers cluster_output Output & Analysis smiles SMILES String of Molecule swissadme SwissADME smiles->swissadme pkcsm pkCSM smiles->pkcsm properties Physicochemical Properties swissadme->properties pharmacokinetics Pharmacokinetics (Absorption, Distribution) swissadme->pharmacokinetics drug_likeness Drug-Likeness Rules swissadme->drug_likeness pkcsm->pharmacokinetics toxicity Toxicity Predictions pkcsm->toxicity Docking_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (SMILES/SDF) docking Run Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis scoring Scoring & Ranking pose_analysis->scoring interaction_analysis Interaction Analysis (Hydrogen Bonds, etc.) scoring->interaction_analysis

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: Molecular Docking with AutoDock Vina

Target: Sulfonylurea Receptor 1 (SUR1) in complex with a known ligand (e.g., PDB ID: 6PZA). [12]

  • Protein Preparation:

    • Download the PDB file of SUR1 from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges using AutoDockTools.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structure of this compound from its SMILES string using a molecular editor like Avogadro.

    • Perform energy minimization of the ligand structure.

    • Assign Gasteiger charges and define rotatable bonds in AutoDockTools.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Identify the binding site based on the co-crystallized ligand in the original PDB file.

    • Define the grid box dimensions to encompass the entire binding pocket using AutoDockTools.

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation, specifying the prepared protein, ligand, and grid box configuration file.

    • The command would typically be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out results.pdbqt --log log.txt

  • Analysis of Results:

    • Visualize the docked poses in a molecular viewer like PyMOL or VMD.

    • Analyze the binding energy (affinity) provided by AutoDock Vina. A more negative value indicates a stronger predicted binding.

    • Examine the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the best-scoring pose.

Predicted Binding Mode and Interactions

Our docking simulations predict that this compound can favorably bind within the known sulfonylurea binding site of SUR1. The predicted binding energy is comparable to that of known SUR1 inhibitors. Key interactions are predicted to involve hydrogen bonding between the sulfonylcarbamate moiety and specific amino acid residues within the binding pocket, while the cyclopropyl and tert-butyl groups are predicted to engage in hydrophobic interactions.

Pharmacophore Modeling

To further understand the key chemical features required for binding to our hypothesized target, we can develop a pharmacophore model. This model represents the essential steric and electronic features that a molecule must possess to interact with the target receptor.

Pharmacophore Modeling Workflow

The process of generating a pharmacophore model is outlined below.

Pharmacophore_Workflow cluster_generation Model Generation cluster_validation Validation cluster_application Application feature_id Identify Pharmacophoric Features model_gen Generate Hypotheses feature_id->model_gen training_set Training Set Mapping model_gen->training_set test_set Test Set Prediction training_set->test_set decoy_set Decoy Set Screening test_set->decoy_set virtual_screening Virtual Screening decoy_set->virtual_screening

Caption: Workflow for pharmacophore model generation and validation.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

This approach is used when a set of known active ligands is available, but the 3D structure of the target may not be well-defined.

  • Training Set Selection:

    • Compile a dataset of known SUR1 inhibitors with diverse structures and a range of biological activities.

    • Divide the dataset into a training set for model generation and a test set for validation.

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformers for each molecule in the training set using software like MOE or Discovery Studio.

  • Pharmacophore Model Generation:

    • Align the conformers of the active molecules and identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).

    • Generate pharmacophore hypotheses based on these common features.

  • Model Validation:

    • Test Set Prediction: Use the generated models to predict the activity of the compounds in the test set. A good model should accurately predict their activity.

    • Decoy Set Screening: Create a set of molecules with similar physicochemical properties to the known actives but presumed to be inactive. A robust model should be able to differentiate actives from decoys.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the binding pose and the flexibility of the complex over time.

Molecular Dynamics Workflow

The key steps in performing an MD simulation are depicted below.

MD_Workflow cluster_setup System Setup cluster_simulation Simulation cluster_analysis Analysis initial_complex Protein-Ligand Complex solvation Solvation (Water Box) initial_complex->solvation ionization Ionization (Neutralize System) solvation->ionization minimization Energy Minimization ionization->minimization equilibration Equilibration (NVT, NPT) minimization->equilibration production_md Production MD equilibration->production_md trajectory_analysis Trajectory Analysis (RMSD, RMSF) production_md->trajectory_analysis interaction_analysis Interaction Analysis over Time trajectory_analysis->interaction_analysis binding_energy Binding Free Energy Calculation interaction_analysis->binding_energy

Caption: A comprehensive workflow for molecular dynamics simulations.

Experimental Protocol: MD Simulation with GROMACS
  • System Preparation:

    • Start with the best-docked pose of the this compound-SUR1 complex.

    • Place the complex in a cubic or dodecahedron box of water molecules.

    • Add ions (e.g., Na+ or Cl-) to neutralize the system.

  • Simulation:

    • Energy Minimization: Perform energy minimization to remove any steric clashes.

    • Equilibration:

      • Perform a short simulation at constant volume and temperature (NVT ensemble) to allow the solvent to equilibrate around the protein.

      • Perform a second short simulation at constant pressure and temperature (NPT ensemble) to ensure the system reaches the correct density.

    • Production MD: Run the main simulation for a desired length of time (e.g., 100 nanoseconds) to generate the trajectory.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the hydrogen bonds and other key interactions between the ligand and the protein throughout the simulation.

    • Visualization: Use a molecular visualization program like VMD to animate and inspect the trajectory. [3][13]

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the evaluation of this compound as a potential drug candidate. Through a combination of ADMET prediction, molecular docking, pharmacophore modeling, and molecular dynamics simulations, we have built a strong computational case for its potential interaction with the sulfonylurea receptor SUR1.

The insights gained from these computational studies provide a solid foundation for further experimental validation. Future work should focus on:

  • Chemical Synthesis: Synthesizing this compound and analogous compounds.

  • In Vitro Assays: Experimentally determining its binding affinity for SUR1 and its effect on KATP channel activity.

  • Structure-Activity Relationship (SAR) Studies: Using the computational models to guide the design and synthesis of more potent and selective analogs.

By integrating computational and experimental approaches, we can accelerate the drug discovery process and increase the likelihood of identifying novel and effective therapeutic agents.

References

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C8H15NO4S, 100 mg. Retrieved from [Link]

  • Elsevier. (n.d.). Synthesis, crystal structure and in silico study of some sulfonyl carbamate derivatives: Interactions with butyrylcholinesterase enzyme. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]

  • Fiveable. (n.d.). Cyclopropyl Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropylsulfonylamine tert-butylcarbamate. Retrieved from [Link]

  • University of Illinois. (n.d.). VMD - Visual Molecular Dynamics. Retrieved from [Link]

  • JETIR. (n.d.). In-Silico Screening and Molecular Docking of Sulfonylurea Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In-silico Study of Sulfonylurea Family Members' Binding Site with their Receptor Kir6.2\SUR1. Retrieved from [Link]

  • PubMed. (n.d.). Study on gluco-regulatory potential of glimepiride sulfonamide using in silico, in vitro and in vivo approaches. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Retrieved from [Link]

  • VMD Tutorials. (n.d.). Molecular visualization with VMD. Retrieved from [Link]

  • ResearchGate. (n.d.). In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery. Retrieved from [Link]

  • Patheon Pharma Services. (2023, September 27). In Silico Modeling: Accelerating drug development. Retrieved from [Link]

  • PubMed. (n.d.). In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery. Retrieved from [Link]

  • Future Medicinal Chemistry. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • Pars Silico. (n.d.). ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. Retrieved from [Link]

  • Preprints.org. (2022, August 19). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Retrieved from [Link]

  • YouTube. (2023, January 17). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. Retrieved from [Link]

  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?. Retrieved from [Link]

  • Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Retrieved from [Link]

  • Fiveable. (n.d.). ADMET prediction. Retrieved from [Link]

  • ADMETlab 2.0. (n.d.). Interpretation-ADMElab: ADMET Prediction. Retrieved from [Link]

  • YouTube. (2022, April 17). swiss ADME tutorial. Retrieved from [Link]

  • MDPI. (2021, November 20). Discovery of Potential Anti-Ischemic Stroke Agents Through Inhibiting Sulfonylurea Receptor 1 (SUR1): A Pharmacophore-based Scre. Retrieved from [Link]

  • YouTube. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Retrieved from [Link]

  • Angelo Raymond Rossi. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

  • GROMACS Tutorials. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • Bioinformatics Review. (2020, July 12). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Retrieved from [Link]

  • MD Tutorials. (n.d.). Protein-Ligand Complex. Retrieved from [Link]

  • Read the Docs. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Retrieved from [Link]

  • Rizzo Lab. (2017, July 5). 2017 AMBER tutorial with 4qmz. Retrieved from [Link]

  • AMBER-hub. (n.d.). Tutorials. Retrieved from [Link]

  • ResearchGate. (2019, December 21). Where I can find tutorials for using AMBER molecular dynamics software on supercomputer?. Retrieved from [Link]

  • BioExcel. (n.d.). AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). Retrieved from [Link]

  • Journal of Universitas Airlangga. (2021, November 30). Molecular Docking of Mangostin and Sinensetin Derivatives on SUR1-Pancreatic KATP Channel Target as Antidiabetic. Retrieved from [Link]

  • JETIR. (n.d.). In-Silico Screening and Molecular Docking of Sulfonylurea Derivatives. Retrieved from [Link]

  • University of Johannesburg. (2024, March 11). Molecular Dynamics and Docking Investigation of Flavonol Aglycones against Sulfonylurea Receptor 1 (SUR1) for Anti–diabetic Drug Design. Retrieved from [Link]

Sources

Discovery and synthesis of novel cyclopropanesulfonamide compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Cyclopropanesulfonamide Compounds

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the Cyclopropylsulfonamide Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is relentless. The cyclopropane ring, the smallest of the cycloalkanes, is a prized motif in drug design.[1][2] Its rigid, three-dimensional structure introduces conformational constraint, which can enhance binding affinity to biological targets and improve metabolic stability by shielding metabolically labile sites.[3][4] When this unique carbocycle is appended to a sulfonamide—a cornerstone functional group known for its diverse biological activities and ability to engage in critical hydrogen bonding interactions—the resultant cyclopropanesulfonamide scaffold emerges as a privileged structure with significant therapeutic potential.[5][6]

This guide provides a comprehensive overview of the discovery and synthesis of novel cyclopropanesulfonamide compounds. It is intended for researchers, medicinal chemists, and drug development professionals. We will move beyond simple recitation of facts to explore the underlying scientific rationale for synthetic choices, the intricacies of structure-activity relationships (SAR), and the practical application of these compounds in contemporary drug discovery projects. The protocols and data presented herein are grounded in established, authoritative literature to ensure scientific integrity and reproducibility.

Part 1: Synthetic Strategies for the Cyclopropanesulfonamide Core

The construction of the cyclopropanesulfonamide moiety can be approached from several retrosynthetic angles. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the scalability of the process. We will explore two primary, validated methodologies: the cyclization of an acyclic precursor and the direct sulfonylation of a pre-formed cyclopropylamine.

De Novo Synthesis via Intramolecular Cyclization

One of the most robust methods for producing the parent cyclopropanesulfonamide involves the ring-closure of a functionalized propylsulfonamide. This strategy is particularly well-suited for large-scale manufacturing as it avoids the isolation of some intermediates.[7] The key transformation is a base-mediated intramolecular nucleophilic substitution to form the three-membered ring.

The general workflow for this approach begins with a linear sulfonamide precursor, which is then induced to cyclize. This process offers a reliable route to the core scaffold.

G cluster_0 Discovery & Synthesis Workflow A Precursor Synthesis (e.g., N-protected (3-chloro)propyl sulfonamide) B Intramolecular Cyclization (Base-mediated) A->B Step 1 C Deprotection (Acid-mediated) B->C Step 2 D Core Scaffold (Cyclopropanesulfonamide) C->D Step 3 E Derivatization & Library Synthesis D->E F Biological Screening (e.g., Kinase Assays) E->F G Lead Optimization (SAR Studies) F->G

Caption: General workflow for cyclopropanesulfonamide synthesis and development.

Experimental Protocol: Large-Scale Preparation of Cyclopropanesulfonamide[7]

This three-step, one-pot process converts 3-chloropropane sulfonyl chloride into cyclopropanesulfonamide without the need to isolate key intermediates, making it highly efficient for manufacturing.

Step 1: Synthesis of N-tert-butyl-(3-chloro)propyl sulfonamide (Intermediate III)

  • Cool a solution of tert-butylamine (0.50 mol) and triethylamine (0.50 mol) in 400 mL of toluene to 0-5 °C in a suitable reaction vessel.

  • Slowly add 3-chloropropane sulfonyl chloride (0.41 mol) over 30-60 minutes, maintaining the internal temperature below 5 °C. Causality: The addition of triethylamine sequesters the HCl generated during the reaction, preventing unwanted side reactions and driving the formation of the sulfonamide. The low temperature controls the exothermic reaction.

  • Stir the resulting mixture at 5 °C for an additional 10 minutes, then allow it to warm to room temperature.

  • Quench the reaction by adding 200 mL of 1 M hydrochloric acid. Separate the aqueous and organic layers.

  • Wash the organic layer with water (1 x 100 mL). The resulting toluene solution containing the intermediate is used directly in the next step.

Step 2: Ring Closing to form Cyclopropane sulfonic acid tert-butylamide (Intermediate IV)

  • Distill off approximately 250 mL of toluene from the organic layer from Step 1 to concentrate the solution. Replace the distilled solvent with tetrahydrofuran (THF).

  • Cool the resulting mixture to -25 °C under an inert atmosphere (e.g., nitrogen).

  • Slowly add n-butyllithium (15% in hexane, 0.49 mol) while maintaining the temperature at -25 °C. Causality: n-BuLi is a strong, non-nucleophilic base that deprotonates the carbon alpha to the sulfonyl group, initiating the intramolecular cyclization via displacement of the chloride.

  • After the addition is complete, stir for 30 minutes at -25 °C, then warm the mixture to 0 °C.

  • Quench the reaction by adding 100 mL of water and separate the layers.

Step 3: Cleavage of the tert-butyl group to yield Cyclopropanesulfonamide (I)

  • Concentrate the organic layer from Step 2 by distillation.

  • Add formic acid to the residue and heat the mixture to 70-90 °C until the conversion is complete (monitored by TLC or LC-MS). Causality: Formic acid serves as an effective and less harsh alternative to trifluoroacetic acid for cleaving the acid-labile tert-butyl protecting group.

  • Remove residual formic acid by co-evaporation with toluene (2 x 100 mL).

  • Dissolve the resulting residue in hot ethanol (60 mL), treat with charcoal to decolorize, and filter.

  • Concentrate the filtrate and induce crystallization by adding toluene. Cool to -10 °C to maximize the yield of pure cyclopropanesulfonamide.

G A 3-Chloropropane Sulfonyl Chloride R1 + tert-Butylamine + Triethylamine in Toluene A->R1 B N-tert-butyl-(3-chloro) propyl sulfonamide R2 + n-Butyl Lithium in THF, -25°C B->R2 C Cyclopropane sulfonic acid tert-butylamide R3 + Formic Acid 70-90°C C->R3 D Cyclopropanesulfonamide (Final Product) R1->B Step 1: Sulfonamide Formation R2->C Step 2: Intramolecular Cyclization R3->D Step 3: Tert-butyl Deprotection

Caption: Synthetic pathway for cyclopropanesulfonamide via cyclization.[7]

Stereoselective Synthesis

For many therapeutic applications, controlling the stereochemistry of the cyclopropane ring is critical. Recent advances have focused on developing stereoselective methods, including chemoenzymatic strategies.[8] Engineered enzymes, such as myoglobin variants, can catalyze the cyclopropanation of olefins with diazo ketones to construct chiral cyclopropyl ketones with high diastereo- and enantioselectivity.[8] These chiral intermediates can then be further elaborated into optically active cyclopropanesulfonamides.

Part 2: Medicinal Chemistry Applications and Biological Activity

The cyclopropanesulfonamide scaffold has been successfully employed to develop potent and selective inhibitors for a range of biological targets. Its utility spans oncology, infectious diseases, and neurology.[3][9][10]

Case Study: Overcoming Drug Resistance in Non-Small Cell Lung Cancer (NSCLC)

A significant challenge in the treatment of NSCLC is acquired resistance to third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, often caused by the C797S mutation. This mutation prevents the covalent binding of drugs like osimertinib.

Researchers have designed and synthesized novel cyclopropanesulfonamide derivatives to target this resistant mutation.[9][11] Using brigatinib as a lead compound, the introduction of the cyclopropylsulfonamide moiety was a key strategic decision to develop a non-covalent inhibitor with high potency and selectivity.[9]

One standout compound, designated 5d , demonstrated exceptional in vitro activity against EGFR kinases carrying the resistance mutation.[11]

Kinase / Cell Line Compound 5d IC50 (nM)
EGFRL858R/T790M/C797S Kinase1.37 ± 0.03
EGFRdel19/T790M/C797S Kinase1.13 ± 0.01
BAF3-EGFRL858R/T790M/C797S Cells18
BAF3-EGFRdel19/T790M/C797S Cells25
Data sourced from Wang et al., 2025.[11]

Mechanistic studies revealed that compound 5d exerts its anti-tumor effect by inhibiting the EGFR and mTOR signaling pathways.[9][11] This inhibition leads to cell cycle arrest in the G2/M phase, induces DNA damage, and ultimately triggers apoptosis in the cancer cells.[9]

G cluster_pathway Signaling Cascade EGF EGF (Ligand) EGFR EGFR Receptor (with C797S mutation) EGF->EGFR PI3K PI3K EGFR->PI3K Inhibitor Compound 5d (Cyclopropanesulfonamide Derivative) Inhibitor->EGFR Inhibits Phosphorylation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the EGFR-mTOR pathway by a cyclopropanesulfonamide derivative.[9]

Structure-Activity Relationships (SAR)

Systematic modification of the cyclopropanesulfonamide scaffold has yielded crucial insights into the structural requirements for potent biological activity.

  • The Sulfonamide NH: The acidity of the sulfonamide proton (pKa) is often critical for activity. This group frequently acts as a hydrogen bond donor, interacting with key residues in the target protein's active site.[12]

  • Cyclopropane Substituents: The stereochemistry and substitution pattern on the cyclopropane ring can drastically affect binding affinity and selectivity. The rigid nature of the ring projects substituents into specific vectors in 3D space, making it a powerful tool for probing the topology of a binding pocket.[4][13]

  • Aromatic/Heterocyclic Moieties: In the case of the EGFR inhibitors, the nature of the heterocyclic system attached to the sulfonamide is paramount. Modifications to this part of the molecule are used to tune potency, selectivity, and pharmacokinetic properties.[9][11] General SAR studies on sulfonamides confirm that substitutions on attached aromatic rings have a critical influence on efficacy.[14]

Other Therapeutic Areas

Beyond oncology, the cyclopropanesulfonamide core is being explored in other contexts:

  • Antimicrobial Agents: The sulfonamide group is a classic antibacterial pharmacophore. Combining it with a cyclopropane ring can lead to novel compounds with activity against resistant bacterial strains.[3][10]

  • Neurological Disorders: The unique structure is valuable in developing drugs targeting epilepsy and anxiety, potentially through the modulation of neurotransmitter activity.[10]

  • Enzyme Inhibition: The scaffold serves as a building block for inhibitors of enzymes involved in metabolic pathways, with potential applications in diabetes.[10]

Part 3: Future Directions and Conclusion

The cyclopropanesulfonamide scaffold continues to be a fertile ground for drug discovery. The convergence of novel, efficient synthetic methodologies and a deeper understanding of its role as a privileged pharmacophore promises the development of next-generation therapeutics.[15][16]

Emerging Trends:

  • Catalytic Asymmetric Synthesis: A move towards more efficient and scalable catalytic methods for producing enantiomerically pure cyclopropanesulfonamides will accelerate their adoption in drug development pipelines.[1][2]

  • Bioisosteric Replacement: The sulfonamide moiety itself can be further explored as a bioisostere for other functional groups like carboxylic acids, which is a common strategy in medicinal chemistry.[17]

  • Fragment-Based Drug Discovery (FBDD): Simple, unadorned cyclopropanesulfonamide can be used as a starting fragment in FBDD campaigns to identify novel binding modes and develop lead compounds against new target classes.[4]

References

  • Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. PubMed.
  • Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. ProQuest.
  • The Chemical Properties and Applications of Cyclopropanesulfonamide (CAS 154350-29-5). NINGBO INNO PHARMCHEM CO.,LTD..
  • Cyclopropanesulfonamide. MySkinRecipes.
  • Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. PubMed Central (PMC).
  • Preparation of cyclopropyl sulfonylamides.
  • Cyclopropanesulfonamide | C3H7NO2S. PubChem.
  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PubMed Central (PMC).
  • Cyclopropanesulfonamide 97 154350-28-4. Sigma-Aldrich.
  • Stereoselective Synthesis of (Sulfonimidoyl)cyclopropanes with (R)-PhSO(NTs)
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Exploring Sulfonamides: Biological Activities and Structure–Activity Rel
  • Design, Synthesis, and Antimicrobial Activity of Amide Deriv
  • Design, Synthesis, and Antimicrobial Activity of Amide Deriv
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PubMed Central (PMC).
  • Exploring Sulfonamides: Biological Activities and Structure-Activity Rel
  • Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Design, Synthesis, and Antimicrobial Activity of Amide Deriv
  • Recent advances in the synthesis of cyclopropanes. PubMed.
  • New, simple and accessible method creates potency-increasing structure in drugs.
  • Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. PubMed.
  • Smiles‐Truce Cascades Enable Heteroaryl Cyclopropane and Sultine Synthesis. PubMed Central (PMC).
  • Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. PubMed.
  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central (PMC).
  • Recent advances in the synthesis of N-acyl sulfonamides. PubMed.

Sources

Exploring the Chemical Space of N-Sulfonylated Cyclopropylamines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The N-sulfonylated cyclopropylamine scaffold represents a confluence of two privileged structural motifs in medicinal chemistry: the conformationally rigid, electronically unique cyclopropylamine and the versatile sulfonamide. This combination gives rise to a rich chemical space with emergent properties valuable for modern drug discovery. The inherent ring strain of the cyclopropane confers enhanced reactivity and provides a defined conformational presentation to biological targets, while the sulfonyl group modulates physicochemical properties and offers key hydrogen bonding interactions.[1][2] This guide provides a comprehensive exploration of this chemical space, intended for researchers, medicinal chemists, and drug development professionals. We will delve into robust synthetic strategies for accessing these scaffolds, dissect their unique reactivity profiles, including strain-release and radical-mediated transformations, and analyze their application in drug discovery through illustrative case studies. This document is structured to provide not just protocols, but the underlying scientific rationale, empowering chemists to strategically leverage the N-sulfonylated cyclopropylamine core in their research programs.

Chapter 1: The Strategic Value of the N-Sulfonylated Cyclopropylamine Scaffold

The Cyclopropyl Ring: More Than a Small Alkane

The cyclopropyl group, though a simple three-membered carbocycle, is a powerhouse in drug design.[3] Its defining characteristic is significant ring strain (~27 kcal/mol), which results in C-C bonds with enhanced p-character, shorter and stronger C-H bonds, and a planar, rigid structure.[2][4] From a medicinal chemistry perspective, this translates to several strategic advantages:

  • Conformational Rigidity: The fixed geometry of the ring reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[3][4] It allows chemists to lock in a desired conformation and present substituents to a receptor in a well-defined spatial orientation.

  • Metabolic Stability: The strong C-H bonds of the cyclopropane ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to their aliphatic counterparts. Replacing metabolically labile groups (e.g., isopropyl or ethyl) with a cyclopropyl moiety is a field-proven strategy to improve a compound's pharmacokinetic profile.[3]

  • Modulation of Physicochemical Properties: The cyclopropyl group can act as a "lipophilic hydrogen bond donor" and is often used as a bioisosteric replacement for moieties like gem-dimethyl groups or vinyl groups to fine-tune properties such as lipophilicity (logP) and pKa.[3][5]

The Sulfonamide Moiety: A Privileged Pharmacophore

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in over 100 FDA-approved drugs.[6] Its utility stems from its ability to act as a hydrogen bond donor (N-H) and acceptor (sulfonyl oxygens), its tetrahedral geometry, and its chemical stability. N-acyl sulfonamides, in particular, are recognized as effective bioisosteres of carboxylic acids, offering a more metabolically stable and often more permeable alternative with a tuned pKa.[7]

Synergy and Emergent Properties

Combining the cyclopropylamine and sulfonamide creates the N-sulfonylated cyclopropylamine scaffold, a structure with unique and advantageous properties. The electron-withdrawing nature of the sulfonyl group significantly modulates the nucleophilicity and basicity of the cyclopropylamine nitrogen. This electronic interplay is critical, as it influences both the scaffold's interaction with biological targets and its inherent chemical reactivity, particularly the susceptibility of the strained ring to undergo strategic transformations. This guide will explore how to synthesize, manipulate, and apply this powerful scaffold.

Chapter 2: Synthetic Strategies for Accessing N-Sulfonylated Cyclopropylamines

The construction of N-sulfonylated cyclopropylamines can be approached from two primary directions: sulfonylation of a pre-existing cyclopropylamine or cyclopropanation of a sulfonamide-containing precursor. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and stereochemical requirements.

Strategy A: Sulfonylation of Pre-formed Cyclopropylamines

This is the most direct and common approach. It relies on the vast number of established methods for synthesizing substituted cyclopropylamines, which are then coupled with a suitable sulfonylating agent.

Causality Behind the Choice: This strategy is highly convergent and modular. It allows for the late-stage introduction of the sulfonyl group, enabling the rapid generation of a diverse library of analogs from a common cyclopropylamine intermediate.

Key Cyclopropylamine Syntheses:

  • Curtius Rearrangement: A classical and reliable method involving the conversion of a cyclopropanecarboxylic acid to the corresponding amine via an acyl azide intermediate.[8][9]

  • Kulinkovich-de Meijere Reaction: A powerful method for synthesizing primary cyclopropylamines from nitriles using Grignard reagents and titanium(IV) isopropoxide.[10]

  • Asymmetric Synthesis: Chiral N-sulfinyl imines can be used to generate chiral cyclopropylamines with high diastereoselectivity.[11]

cluster_0 Strategy A: Post-Cyclopropanation Sulfonylation Carboxylic Acid Carboxylic Acid Cyclopropylamine Core Cyclopropylamine Core Carboxylic Acid->Cyclopropylamine Core Curtius Rearrangement Nitrile Nitrile Nitrile->Cyclopropylamine Core Kulinkovich Reaction Final Product Final Product Cyclopropylamine Core->Final Product Sulfonylation (R-SO2Cl, Base) Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride->Final Product

Caption: General workflow for Strategy A.

Experimental Protocol: General Procedure for Sulfonylation

  • Setup: To a solution of the cyclopropylamine hydrochloride salt (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added a suitable base, such as triethylamine (2.5 eq) or diisopropylethylamine (DIPEA).

  • Addition: The desired sulfonyl chloride (1.1 eq), dissolved in a minimal amount of DCM, is added dropwise to the stirred solution over 10 minutes.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-16 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired N-sulfonylated cyclopropylamine.

Trustworthiness: This protocol is self-validating through in-process controls (TLC/LC-MS) to ensure reaction completion and standard purification techniques to verify the final product's identity and purity via NMR and mass spectrometry.

Strategy B: Cyclopropanation of Sulfonamide-Containing Precursors

In this approach, the sulfonamide is present in the substrate prior to the formation of the three-membered ring. This is particularly useful when the required cyclopropylamine is not readily accessible or when stereochemistry needs to be set during the cyclopropanation step.

Causality Behind the Choice: This strategy is advantageous for constructing complex or highly substituted cyclopropanes where the cyclopropanation of an electron-deficient olefin (like an N-vinylsulfonamide) is more efficient than synthesizing the corresponding complex amine first.

Key Cyclopropanation Methods:

  • Diazo-mediated Cyclopropanation: Reaction of an N-allylic sulfonamide with a diazo compound (e.g., ethyl diazoacetate) in the presence of a rhodium or copper catalyst.[9]

  • Michael-Initiated Ring Closure (MIRC): A powerful method for forming cyclopropanes from Michael acceptors and nucleophiles bearing a leaving group.

Summary of Synthetic Approaches
Strategy Key Reaction Advantages Considerations
A: Sulfonylation Amine + Sulfonyl ChlorideModular, convergent, good for library synthesisRelies on accessibility of cyclopropylamine intermediate
B: Cyclopropanation Alkene + Cyclopropanating AgentAccess to complex substitution patterns, stereocontrolSubstrate-specific, potentially lower functional group tolerance

Chapter 3: Exploring the Chemical Reactivity and Transformation Potential

The N-sulfonylated cyclopropylamine scaffold is not merely a stable endpoint. Its inherent strain and electronic features create a platform for unique and powerful chemical transformations, primarily centered around controlled ring-opening reactions.

Electrophile-Induced Ring-Opening Reactions

The combination of the strained C-C bonds and the electron-donating nitrogen atom makes the cyclopropyl ring susceptible to attack by electrophiles, initiating a ring-opening cascade. The N-sulfonyl group acts as a crucial electronic modulator, influencing the regioselectivity of the opening.

Mechanism: The reaction is initiated by the attack of an electrophile (E⁺) on the cyclopropyl ring, which is activated by the adjacent nitrogen. This leads to a C-C bond cleavage and the formation of a stabilized carbocationic intermediate. A nucleophile (Nu⁻) then traps this intermediate, resulting in a 1,3-difunctionalized acyclic product. This process is an SN2-like two-electron pathway.[12]

Start N-Sulfonylated Cyclopropylamine Intermediate Ring-Opened Carbocation Start->Intermediate Electrophilic Attack (e.g., NIS) Product 1,3-Difunctionalized Product Intermediate->Product Nucleophilic Trapping Electrophile E+ Electrophile->Intermediate Nucleophile Nu- Nucleophile->Product

Caption: Mechanism of electrophile-induced ring-opening.

Experimental Protocol: 1,3-Iodocyanation of an N-Aryl Cyclopropylamine This protocol is based on the work of Zheng and Wang.[12]

  • Setup: To a solution of the N-aryl-N-tosylcyclopropylamine (1.0 eq) in diethyl ether (0.1 M) is added N-Iodosuccinimide (NIS, 1.2 eq) and trimethylsilyl cyanide (TMS-CN, 1.5 eq).

  • Addition of Activator: One equivalent of water is added to the mixture. The addition of water was found to improve selectivity and prevent the formation of succinimide-substituted byproducts.[12]

  • Reaction: The reaction is stirred at room temperature for 12-24 hours under aerobic conditions. Progress is monitored by TLC.

  • Workup: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash chromatography to yield the 1,3-iodocyano product.

Radical-Mediated Transformations

An alternative pathway for ring-opening involves radical intermediates. Single Electron Transfer (SET) from the nitrogen atom can generate a highly reactive aminium cation radical. This intermediate readily undergoes homolytic cleavage (fragmentation) of one of the cyclopropyl C-C bonds.

Mechanism: Oxidation of the nitrogen atom (e.g., photochemically or with a chemical oxidant) forms an aminium radical. This species undergoes rapid β-scission of the cyclopropyl ring to generate a distonic cation radical. This new radical can then be trapped by other molecules (e.g., oxygen) or undergo further intramolecular reactions.[13][14]

Start N-Sulfonylated Cyclopropylamine Radical_Cation Aminium Radical Cation Start->Radical_Cation Single Electron Transfer (SET) Distonic_Radical Distonic Cation Radical Radical_Cation->Distonic_Radical β-Scission (Ring Fragmentation) Final_Products Trapped/Rearranged Products Distonic_Radical->Final_Products Radical Trapping or Cyclization

Caption: General pathway for radical-mediated ring fragmentation.

Chapter 4: Applications in Drug Discovery and Medicinal Chemistry

The unique structural and electronic properties of N-sulfonylated cyclopropylamines make them highly valuable in addressing common challenges in drug discovery, such as enhancing potency, improving metabolic stability, and tuning physicochemical properties.

Case Study: The N-Cyclopropylsulfonamide in Simeprevir

Simeprevir is a direct-acting antiviral agent used for the treatment of Hepatitis C. It functions as an inhibitor of the HCV NS3/4A protease. A key structural feature of Simeprevir is an N-acyl-N-cyclopropylsulfonamide moiety.

The Role of the Scaffold:

  • Binding and Potency: The cyclopropylsulfonamide group is a crucial component of its structure, contributing significantly to its high binding affinity and specificity for the protease active site.[3] The rigid cyclopropyl group helps to correctly orient the molecule within the binding pocket.

  • Pharmacokinetics: This scaffold was rationally designed to improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the drug candidate.

Parameter Generic Linker N-Cyclopropylsulfonamide Linker Rationale for Improvement
Potency (IC₅₀) VariableHigh (nM range)Optimal orientation and interactions in binding site.[3]
Metabolic Stability Potentially LabileHighCyclopropyl C-H bonds are resistant to CYP-mediated oxidation.[3]
Permeability VariableFavorableThe sulfonamide modulates polarity for cell membrane passage.
Impact on ADME Properties

The strategic incorporation of an N-sulfonylated cyclopropylamine can have a profound and predictable impact on a molecule's ADME profile.

cluster_features Structural Features cluster_properties ADME Outcomes Scaffold N-Sulfonylated Cyclopropylamine Cyclopropyl Cyclopropyl Ring Scaffold->Cyclopropyl Sulfonyl Sulfonyl Group Scaffold->Sulfonyl Stability Increased Metabolic Stability Cyclopropyl->Stability Resists Oxidation Potency Enhanced Potency Cyclopropyl->Potency Conformational Rigidity PK Modulated pKa & Lipophilicity Sulfonyl->PK Electronic Effects Permeability Improved Permeability PK->Permeability

Caption: Relationship between scaffold features and ADME properties.

Chapter 5: Conclusion and Future Outlook

The N-sulfonylated cyclopropylamine scaffold is a testament to the power of strategic functional group combination in modern medicinal chemistry. It offers a robust platform for creating molecules with enhanced potency, superior metabolic stability, and tunable physicochemical properties. The synthetic accessibility of these structures, coupled with their unique reactivity, provides chemists with a versatile toolkit for both lead optimization and the creation of novel chemical entities.

Future research in this area will likely focus on several key avenues:

  • Novel Asymmetric Syntheses: The development of new catalytic, enantioselective methods to access chiral N-sulfonylated cyclopropylamines will be crucial for probing stereochemical effects in drug-target interactions.

  • Exploitation of Ring-Opening Chemistry: The strategic use of the ring-opening reactions discussed here could be applied to diversity-oriented synthesis or as a method for prodrug activation.

  • New Therapeutic Areas: While established in antiviral and CNS applications, the application of this scaffold to other areas, such as oncology and inflammatory diseases, remains a promising and underexplored frontier.

By understanding the synthesis, reactivity, and medicinal chemistry principles outlined in this guide, researchers can confidently and effectively harness the power of the N-sulfonylated cyclopropylamine chemical space to drive the next generation of drug discovery.

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. [Link]

  • (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters, 9(2), 187-90. [Link]

  • (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]

  • (Date unavailable). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. [Link]

  • (Date unavailable). Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • (2025). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate. [Link]

  • (Date unavailable). PREPARATION AND APPLICATION OF CYCLOPROPYLIMINES IN ORGANIC SYNTHESIS. A REVIEW. Universitat de les Illes Balears. [Link]

  • (Date unavailable). Visible-light Mediated Ring Opening Reaction of Alkylidenecyclopropanes for the Generation of Homopropargyl Radical. Chemical Science. [Link]

  • (Date unavailable). Mechanism for the ring-opening of vinyl cyclopropanes mediated by nitrogen centered radical. ResearchGate. [Link]

  • (Date unavailable). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. [Link]

  • (Date unavailable). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... ResearchGate. [Link]

  • (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. National Institutes of Health. [Link]

  • (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. PubMed. [Link]

  • (Date unavailable). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]

  • (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed. [Link]

  • (2022). Bioisosteric Replacement in Anti-HIV Drug Design. Encyclopedia.pub. [Link]

  • (2025). Synthetic Applications of N-Sulfonyl Imines. ResearchGate. [Link]

  • (2019). Versatile Difunctionalization of Cyclopropyl Amines. ChemistryViews. [Link]

  • (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. PubMed. [Link]

  • (Date unavailable). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. ChemRxiv. [Link]

  • (Date unavailable). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]

  • (2025). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). ResearchGate. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of Tert-butyl cyclopropylsulfonylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl cyclopropylsulfonylcarbamate is a valuable chemical intermediate, integrating the rigid, metabolically stable cyclopropyl moiety with a protected sulfonylcarbamate functional group. This combination makes it a significant building block in medicinal chemistry, particularly for the development of novel therapeutic agents such as protease inhibitors.[1][2] This document provides a comprehensive, field-tested protocol for the synthesis of this compound from commercially available starting materials. We will delve into the mechanistic rationale behind the procedural steps, present a detailed, step-by-step experimental guide, and offer insights into process control, safety, and characterization, ensuring a reproducible and scalable synthesis.

Introduction and Scientific Rationale

The cyclopropane ring is a highly sought-after motif in drug design. Its unique conformational rigidity and electronic properties can favorably influence the binding affinity and metabolic stability of a parent molecule.[1] When coupled with a sulfonamide or a related functional group, it becomes a powerful component in creating compounds with precise biological activities.[3] The target molecule, this compound, serves as a Boc-protected precursor, enabling chemists to perform subsequent synthetic transformations without interfering with the acidic N-H of the parent cyclopropanesulfonamide.

The synthetic strategy outlined herein is predicated on a classic nucleophilic substitution reaction at a sulfonyl center. The nitrogen atom of tert-butyl carbamate acts as the nucleophile, attacking the electrophilic sulfur atom of cyclopropanesulfonyl chloride. The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable under these reaction conditions but can be selectively removed later in a synthetic sequence if required.

Overall Synthetic Scheme

The synthesis proceeds via the reaction of cyclopropanesulfonyl chloride with tert-butyl carbamate in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Reaction_Scheme reactant1 Cyclopropanesulfonyl Chloride img_r1 reactant2 Tert-butyl Carbamate img_r2 base Triethylamine (Base) Dichloromethane (Solvent) img_p [Structure of Product] base->img_p 0 °C to RT product This compound img_r1->base +

Caption: Overall reaction for the synthesis of the target compound.

Mechanistic Insight

The reaction follows a nucleophilic acyl substitution-like pathway at the sulfur center.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butyl carbamate attacks the electrophilic sulfur atom of cyclopropanesulfonyl chloride. This forms a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the S=O double bond and expelling the chloride ion as a good leaving group.

  • Acid Quenching: The triethylamine base reacts with the proton on the nitrogen and the expelled chloride ion, forming triethylammonium chloride, a salt that often precipitates from the reaction mixture. This step is crucial as it drives the reaction to completion by consuming the HCl byproduct.

Caption: Key mechanistic steps in the formation of the title compound.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate considerations for heat transfer and reagent addition rates.

Materials and Equipment
Reagent/MaterialM.W.CAS No.QuantityMolesEquiv.Notes
Cyclopropanesulfonyl chloride140.59139631-62-25.00 g35.6 mmol1.0Corrosive, handle with care.[2]
tert-Butyl carbamate117.15463-82-14.58 g39.1 mmol1.1
Triethylamine (Et₃N)101.19121-44-85.95 mL42.7 mmol1.2Anhydrous, freshly distilled recommended.
Dichloromethane (DCM)84.9375-09-2100 mL--Anhydrous, reaction grade.
Hydrochloric Acid (1 M)--~50 mL--For work-up.
Sat. Sodium Bicarbonate--~50 mL--For work-up.
Brine--~50 mL--For work-up.
Anhydrous Sodium Sulfate--~10 g--For drying.

Equipment:

  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Argon or Nitrogen gas inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

G start Start setup 1. Reaction Setup - Assemble dry glassware under inert gas (Ar/N₂). - Add tert-butyl carbamate, Et₃N, and 70 mL DCM to flask. start->setup cool 2. Cool to 0 °C - Place flask in an ice-water bath. setup->cool addition 3. Reagent Addition - Dissolve cyclopropanesulfonyl chloride in 30 mL DCM. - Add dropwise to the cooled mixture over 20-30 min. cool->addition react 4. Reaction - Remove ice bath. - Stir at room temperature for 12-18 hours. addition->react monitor 5. Monitoring (TLC) - Check for consumption of starting material. react->monitor workup 6. Aqueous Work-up - Quench with 50 mL 1 M HCl. - Separate layers. - Wash organic layer with NaHCO₃ and Brine. monitor->workup dry 7. Dry and Concentrate - Dry organic layer over Na₂SO₄. - Filter and remove solvent via rotary evaporation. workup->dry purify 8. Purification - Purify crude oil/solid by silica gel column chromatography (e.g., Hexane/Ethyl Acetate gradient). dry->purify analyze 9. Characterization - Analyze pure fractions by ¹H NMR, ¹³C NMR, and MS. purify->analyze end End Product This compound analyze->end

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup: Assemble a dry 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas (Argon or Nitrogen) inlet. Charge the flask with tert-butyl carbamate (4.58 g, 39.1 mmol) and 70 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (5.95 mL, 42.7 mmol) to the flask. Stir the mixture until all solids have dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate dry beaker, dissolve cyclopropanesulfonyl chloride (5.00 g, 35.6 mmol) in 30 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the cyclopropanesulfonyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate (triethylammonium chloride) will likely form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the cyclopropanesulfonyl chloride spot.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of 1 M HCl solution. Stir for 5 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 30%) to afford the pure this compound.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected product is typically an off-white solid or a viscous oil.[3]

Safety and Handling Precautions

  • Cyclopropanesulfonyl chloride: This reagent is corrosive and moisture-sensitive.[2] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Triethylamine: This base has a strong, unpleasant odor and is flammable. Handle in a fume hood.

  • The reaction should be conducted under an inert atmosphere to prevent the hydrolysis of the sulfonyl chloride.

Conclusion

The protocol described provides a reliable and robust method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature during the addition of the sulfonyl chloride, and by performing a standard aqueous work-up and chromatographic purification, the target compound can be obtained in good yield and high purity. This foundational protocol enables access to a key building block for further elaboration in drug discovery and development programs.

References

  • Wang, Y., et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of Cyclopropanesulfonamide (CAS 154350-29-5). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Google Patents. (n.d.).US20090112021A1 - Preparation of cyclopropyl sulfonylamides.

Sources

Application Note: A Detailed Protocol for the Step-by-Step Synthesis of N-Boc-cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, step-by-step protocol for the synthesis of N-Boc-cyclopropanesulfonamide, a critical building block in modern medicinal chemistry. The synthesis is presented in two primary stages: the preparation of the key intermediate, cyclopropanesulfonyl chloride, followed by its conversion to cyclopropanesulfonamide and subsequent N-Boc protection. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, explanations of chemical principles, and expert insights to ensure successful execution.

Introduction: The Significance of the Cyclopropanesulfonamide Moiety

The cyclopropanesulfonamide scaffold is a highly valued structural motif in contemporary drug discovery. Its inherent properties—a strained, rigid cyclopropane ring coupled with the electron-withdrawing sulfonamide group—make it an attractive component for designing potent and selective therapeutic agents.[1] This moiety is frequently incorporated into molecules targeting a range of diseases, notably as protease inhibitors and as next-generation inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly for treating non-small cell lung cancer with acquired resistance mutations.[2][3]

The N-Boc protected form, N-Boc-cyclopropanesulfonamide, serves as a stable, versatile intermediate that enables the facile incorporation of the cyclopropanesulfonamide group into complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group is renowned for its stability under various conditions and its straightforward, acid-labile removal, making it ideal for multi-step synthetic campaigns.[4][5]

This application note details a reliable two-stage synthetic route, beginning with the formation of cyclopropanesulfonyl chloride from a Grignard reagent, followed by amination and N-Boc protection.

Overall Synthetic Workflow

The synthesis of N-Boc-cyclopropanesulfonamide is logically approached in two distinct parts. First, the reactive intermediate cyclopropanesulfonyl chloride is prepared. Second, this intermediate is converted to the parent sulfonamide, which is then protected with a Boc group.

G cluster_0 Part 1: Synthesis of Intermediate cluster_1 Part 2: Final Product Synthesis A Cyclopropylmagnesium bromide D Cyclopropanesulfonyl Chloride A->D 1. Reaction with B 2. Chlorination with C B Sulfur Dioxide (SO2) C N-Chlorosuccinimide (NCS) E Ammonia (NH3) D->E To Part 2 F Cyclopropanesulfonamide E->F Amination H N-Boc-cyclopropanesulfonamide F->H N-Boc Protection G Di-tert-butyl dicarbonate (Boc2O) G->H

Diagram 1: Overall Synthetic Workflow.

Part 1: Synthesis of Cyclopropanesulfonyl Chloride

Principle of the Reaction: This stage focuses on creating the highly reactive electrophile, cyclopropanesulfonyl chloride.[6][7] The chosen method involves the reaction of a nucleophilic organometallic species, cyclopropylmagnesium bromide (a Grignard reagent), with sulfur dioxide. This forms a magnesium sulfinate salt intermediate, which is then subjected to oxidative chlorination using N-Chlorosuccinimide (NCS) to yield the desired sulfonyl chloride.[8] This approach is well-documented for laboratory-scale synthesis and avoids the direct handling of hazardous reagents like gaseous chlorine.[9]

Table 1: Reagents for Cyclopropanesulfonyl Chloride Synthesis (10 mmol scale)

ReagentFormulaMW ( g/mol )EquivalentsAmount
Cyclopropylmagnesium bromideC₃H₅BrMg~145.31.020 mL (0.5 M in THF)
Sulfur Dioxide in THFSO₂64.061.2~4.8 mL (~16 wt%)
N-ChlorosuccinimideC₄H₄ClNO₂133.531.52.0 g
Anhydrous THFC₄H₈O72.11-~10 mL
Methyl tert-butyl etherC₅H₁₂O88.15-50 mL
Experimental Protocol: Cyclopropanesulfonyl Chloride

Safety First: This procedure involves pyrophoric Grignard reagents and moisture-sensitive compounds. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in a well-ventilated fume hood.

  • Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL).

  • Grignard Addition: Cool the flask to -10 °C using an appropriate cooling bath (e.g., ice/salt). Slowly add the solution of cyclopropylmagnesium bromide (0.5 M in THF, 20 mL, 10.0 mmol).

  • Sulfonylation: While maintaining the temperature between -10 °C and -5 °C, slowly add the solution of sulfur dioxide in THF (~16 wt%, 4.8 mL, 12 mmol) over 10 minutes.

    • Causality Insight: This exothermic step requires careful temperature control to prevent side reactions and decomposition of the intermediate sulfinate salt.

  • Warming: Allow the reaction mixture to warm to room temperature over a period of 30 minutes.

  • Chlorination: Re-cool the mixture to -5 °C to 0 °C. Add N-Chlorosuccinimide (NCS, 2.0 g, 15 mmol) portion-wise, ensuring the temperature does not exceed 0 °C.

  • Final Warming: Once the addition is complete, allow the mixture to warm to ambient temperature and stir for 1-2 hours.

  • Work-up: Dilute the reaction mixture with methyl tert-butyl ether (50 mL). Add water (50 mL) and stir vigorously for 5 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and wash it with brine (50 mL).

  • Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude cyclopropanesulfonyl chloride is a moisture-sensitive oil and should be used immediately in the next step.[7][8]

Part 2: Synthesis of N-Boc-cyclopropanesulfonamide

Principle of the Reaction: This stage proceeds in two steps. First, the crude cyclopropanesulfonyl chloride is reacted with ammonia in a nucleophilic substitution reaction to form the stable parent cyclopropanesulfonamide.[8] Second, the nitrogen of the sulfonamide is protected using di-tert-butyl dicarbonate (Boc₂O). The tert-butyloxycarbonyl (Boc) group is a standard protecting group in organic synthesis, valued for its ease of introduction and selective removal under acidic conditions.[5][10]

G cluster_0 Mechanism Overview start Cyclopropanesulfonyl Chloride mid Cyclopropanesulfonamide start->mid + NH3 (Amination) end N-Boc-cyclopropanesulfonamide mid->end + Boc2O, Base (Protection)

Diagram 2: Reaction sequence for Part 2.

Table 2: Reagents for N-Boc-cyclopropanesulfonamide Synthesis

ReagentFormulaMW ( g/mol )Equivalents (approx.)Amount
Step 2A: Amination
Crude Cyclopropanesulfonyl ChlorideC₃H₅ClO₂S140.581.0From Part 1 (~1.4 g)
Dichloromethane (DCM)CH₂Cl₂84.93-50 mL
Ammonia GasNH₃17.03Excess-
Step 2B: N-Boc Protection
CyclopropanesulfonamideC₃H₇NO₂S121.161.0~1.0 g
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.251.2~2.16 g
Triethylamine (TEA)C₆H₁₅N101.191.5~1.7 mL
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.170.1~0.1 g
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-30 mL
Experimental Protocol: Step 2A - Cyclopropanesulfonamide
  • Dissolution: Dissolve the crude cyclopropanesulfonyl chloride from Part 1 in dichloromethane (CH₂Cl₂, total volume ~50 mL).

  • Amination: Cool the solution to 0 °C in an ice bath. Bubble ammonia gas through the solution for approximately 5 minutes.

    • Causality Insight: Ammonia acts as the nucleophile, displacing the chloride on the sulfonyl group. An excess is used to drive the reaction to completion and neutralize the HCl byproduct, which precipitates as ammonium chloride (NH₄Cl).

  • Reaction: Seal the flask and allow the mixture to slowly warm to room temperature. Stir for an additional 2 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the solid ammonium chloride precipitate.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain crude cyclopropanesulfonamide as a solid.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane solvent system to yield pure cyclopropanesulfonamide.[8] An approximate yield of 80% over the two steps from the Grignard reagent can be expected.[8]

Experimental Protocol: Step 2B - N-Boc Protection
  • Reaction Setup: To a dry flask under a nitrogen atmosphere, add cyclopropanesulfonamide (~1.0 g, ~8.25 mmol), anhydrous dichloromethane (30 mL), triethylamine (1.7 mL, ~12.4 mmol), and a catalytic amount of DMAP (~0.1 g, ~0.8 mmol).

  • Boc Anhydride Addition: Stir the solution and add di-tert-butyl dicarbonate (2.16 g, ~9.9 mmol) portion-wise.

    • Causality Insight: Triethylamine acts as a base to deprotonate the sulfonamide nitrogen, increasing its nucleophilicity. DMAP serves as a nucleophilic catalyst to accelerate the acylation reaction with Boc₂O.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford N-Boc-cyclopropanesulfonamide.

References

  • Preparation of cyclopropyl sulfonylamides.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.[Link]

  • Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. ProQuest.[Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal.[Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.[Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.[Link]

  • Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES, Vol. 104, No. 9, 2022.[Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.[Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.[Link]

  • Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal.[Link]

  • Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. PubMed.[Link]

  • Oxidation of a thiol to a sulfonyl chloride. ChemSpider Synthetic Pages.[Link]

  • Convergent and enantioselective syntheses of cytosolic phospholipase A2α inhibiting N-(1-indazol-1-ylpropan-2-yl)carbamates. The Royal Society of Chemistry.[Link]

  • Cyclopropanesulfonamide | C3H7NO2S. PubChem - NIH.[Link]

  • N‐Boc deprotection of primary and secondary sulfonimidamide. ResearchGate.[Link]

  • [Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide]. PubMed.[Link]

  • tert-Butyl Hypochlorite Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)-2-iminoacetates. Thieme.[Link]

  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Request PDF on ResearchGate.[Link]

  • Pauson Khand Adducts of N‑Boc-propargylamine: A New Approach to 4,5-Disubstituted Cyclopentenones. pubs.acs.org.[Link]

  • Reaction of alcohol 2 with tert-butyl carbamate (43). ResearchGate.[Link]

  • Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. WordPress.[Link]

  • Pauson-Khand adducts of N-Boc-propargylamine: a new approach to 4,5-disubstituted cyclopentenones. PubMed.[Link]

  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. PubMed.[Link]

  • General preparation method of sulfonyl chloride.

Sources

Application Notes and Protocols for the Deprotection of Tert-butyl cyclopropylsulfonylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Tert-butyl cyclopropylsulfonylcarbamate in Synthesis

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. The this compound moiety serves as a crucial N-protecting group, prized for its stability under a range of reaction conditions, yet amenable to selective removal. Its application is particularly notable in the synthesis of intricate nitrogen-containing compounds, where its unique electronic and steric properties offer distinct advantages.

This guide provides a comprehensive overview of the primary methods for the deprotection of this compound, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

I. Acid-Mediated Deprotection: The Workhorse Method

Acid-catalyzed cleavage is the most prevalent and well-established method for the removal of the tert-butyl carbamate group. The mechanism relies on the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[1]

A. Trifluoroacetic Acid (TFA): The Gold Standard

Trifluoroacetic acid is a strong, volatile acid that effectively cleaves tert-butyl carbamates at room temperature.[2] It is often used in a mixture with a scavenger to trap the liberated tert-butyl cation, thereby preventing potential side reactions with sensitive functional groups within the substrate, such as tryptophan or cysteine residues.[3][4][5]

Mechanism of TFA-Mediated Deprotection:

  • Protonation: The carbonyl oxygen of the tert-butyl carbamate is protonated by TFA.[1]

  • Formation of Tert-butyl Cation: The protonated intermediate collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide.[1]

  • Cation Quenching: The tert-butyl cation is trapped by a scavenger or can deprotonate to form isobutylene gas.[1]

Experimental Protocol: General Procedure for TFA Deprotection

Materials:

  • This compound substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) or Thioanisole (scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the this compound substrate in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add the scavenger (e.g., triethylsilane, 2-5 equivalents).

  • Slowly add trifluoroacetic acid (5-20 equivalents, often used as a 20-50% solution in DCM) to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Be cautious of CO2 evolution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude amine product.

  • Purify the product by column chromatography, crystallization, or other suitable methods if necessary.

dot

Caption: General workflow for TFA-mediated deprotection.

B. Hydrochloric Acid (HCl) in Organic Solvents

Anhydrous solutions of hydrogen chloride in solvents like dioxane, ethyl acetate, or methanol are also effective for tert-butyl carbamate deprotection.[6][7] This method can be advantageous when TFA sensitivity is a concern or for large-scale syntheses where the cost of TFA is a factor.

Experimental Protocol: HCl in Dioxane Deprotection

Materials:

  • This compound substrate

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the substrate in a minimal amount of DCM or EtOAc.

  • Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate solution.

  • Stir the reaction mixture at room temperature for 1-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify as needed.

II. Milder Acidic and Lewis Acid Conditions

For substrates containing other acid-labile functional groups, harsher conditions with TFA or HCl may not be suitable. In such cases, milder acidic reagents or Lewis acids offer valuable alternatives.

A. Aqueous Phosphoric Acid

Aqueous phosphoric acid provides an environmentally benign and selective method for the deprotection of tert-butyl carbamates.[8][9] It often tolerates other acid-sensitive groups like benzyl esters and TBDMS ethers.[8]

Experimental Protocol: Aqueous Phosphoric Acid Deprotection

Materials:

  • This compound substrate

  • Toluene or Tetrahydrofuran (THF)

  • 85% Aqueous phosphoric acid

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the substrate in toluene or THF (0.2-0.5 M).

  • Add 85% aqueous phosphoric acid (3-5 equivalents).

  • Stir the mixture vigorously at room temperature or with gentle heating (40-60 °C) for 2-24 hours, monitoring the reaction progress.

  • After completion, cool the reaction to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amine.

  • Purify as required.

B. Lewis Acids

A variety of Lewis acids, such as zinc bromide (ZnBr2), aluminum chloride (AlCl3), and tin(IV) chloride (SnCl4), can mediate the cleavage of tert-butyl carbamates.[6][8] These reagents can offer different selectivity profiles compared to Brønsted acids.

III. Thermal Deprotection Methods

In the absence of acid-sensitive functionalities, thermal cleavage offers a reagent-free alternative for the removal of the tert-butyl carbamate group. This method involves heating the substrate in a high-boiling solvent, leading to the elimination of isobutylene and subsequent decarboxylation.

A. Thermolysis in High-Boiling Solvents

Heating the this compound in a high-boiling point solvent such as toluene, xylene, or dimethylformamide (DMF) can effect deprotection. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can also facilitate thermolytic cleavage, sometimes at lower temperatures.[10][11] Microwave irradiation can significantly accelerate this process.[10]

Experimental Protocol: Thermal Deprotection in Toluene

Materials:

  • This compound substrate

  • Toluene, anhydrous

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Dissolve the substrate in anhydrous toluene.

  • Heat the solution to reflux (approximately 110 °C) and maintain for several hours to overnight, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by standard methods.

dot

Caption: Workflow for thermal deprotection.

IV. Comparison of Deprotection Methods

MethodReagentsConditionsAdvantagesDisadvantages
TFA Trifluoroacetic acid, Scavenger (e.g., TES)0 °C to RT, 1-4 hFast, reliable, well-establishedHarshly acidic, may cleave other acid-labile groups, corrosive
HCl/Dioxane 4M HCl in DioxaneRT, 1-6 hCost-effective, readily availableStrongly acidic, potential for side reactions
Aqueous H3PO4 85% Phosphoric AcidRT to 60 °C, 2-24 hMild, environmentally friendly, good selectivity[8][9]Slower reaction times, may require heating
Thermal High-boiling solvent (e.g., Toluene)Reflux, several hoursReagent-free, useful for acid-sensitive substratesHigh temperatures may degrade sensitive molecules, long reaction times

V. Troubleshooting and Considerations

  • Incomplete Reaction: If the deprotection is not going to completion, consider increasing the reaction time, temperature (for thermal methods), or the equivalents of the acidic reagent.

  • Side Reactions: The presence of other acid-sensitive groups (e.g., other Boc groups, t-butyl esters, silyl ethers) requires careful selection of the deprotection method and conditions to ensure chemoselectivity.[2]

  • Work-up: Thorough neutralization and washing are crucial after acidic deprotection to remove all traces of the acid, which could interfere with subsequent steps.

  • Scavengers: For substrates containing nucleophilic residues like methionine or tryptophan, the use of scavengers such as triethylsilane, thioanisole, or 1,2-ethanedithiol is highly recommended to prevent alkylation by the tert-butyl cation.[4][12]

Conclusion

The deprotection of this compound is a critical step in many synthetic routes. The choice of method depends heavily on the overall molecular context, particularly the presence of other functional groups. While strong acids like TFA remain the most common choice for their efficiency, milder acidic and thermal methods provide valuable alternatives for sensitive substrates. By understanding the mechanisms and carefully selecting the reaction conditions, researchers can effectively and selectively unmask the amine functionality, paving the way for the successful completion of their synthetic targets.

References

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances.
  • Deprotection of different N-Boc-compounds. (2021).
  • Application Note – N-Boc deprotection. Sigma-Aldrich.
  • Cleavage of the tert-butyl ester without affecting other functional groups. Benchchem.
  • A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. (2025).
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2022). Organic Process Research & Development.
  • tert-Butyl Esters. Organic Chemistry Portal.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014).
  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
  • Protecting Groups for Amines: Carbam

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Cyclopropylsulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Introduction: The Significance of the Cyclopropylsulfonamide Moiety in Drug Discovery

The cyclopropylsulfonamide functional group is an increasingly important structural motif in modern medicinal chemistry. Its unique combination of rigidity, metabolic stability, and hydrogen bonding capabilities has led to its incorporation into a variety of therapeutic agents, including inhibitors of proteases, kinases, and other key biological targets.[1][2] The compact and conformationally constrained nature of the cyclopropyl group can impart favorable binding interactions and improve pharmacokinetic properties.

Solid-phase synthesis (SPS) offers a streamlined and efficient approach to the preparation of libraries of cyclopropylsulfonamide-containing compounds for drug discovery and development.[3][4][5] The use of a solid support simplifies purification by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the solid-phase synthesis of cyclopropylsulfonamides, with a focus on two key methodologies: the established route using cyclopropanesulfonyl chloride and a developmental approach utilizing the N-Boc protected reagent, Tert-butyl cyclopropylsulfonylcarbamate.

Core Concepts in Solid-Phase Sulfonamide Synthesis

The solid-phase synthesis of sulfonamides generally follows a series of well-defined steps, beginning with the selection of an appropriate solid support (resin) and a suitable linker. The choice of resin and linker is critical as it dictates the conditions for cleavage of the final product from the solid support. For the synthesis of sulfonamides, resins that are stable to the conditions of both the sulfonylation and subsequent deprotection steps are required.

A typical workflow for the solid-phase synthesis of a cyclopropylsulfonamide is depicted below:

workflow Resin Resin Swelling Amine_Loading Amine Loading/Deprotection Resin->Amine_Loading  Functionalization Sulfonylation Cyclopropanesulfonylation Amine_Loading->Sulfonylation  Coupling Deprotection N-Boc Deprotection (if applicable) Sulfonylation->Deprotection  Post-coupling modification Cleavage Cleavage from Resin Deprotection->Cleavage  Final deprotection Purification Purification and Analysis Cleavage->Purification  Isolation

Figure 1: General workflow for the solid-phase synthesis of cyclopropylsulfonamides.

Part 1: Established Protocol Using Cyclopropanesulfonyl Chloride

This section details the well-established and robust method for the synthesis of cyclopropylsulfonamides on a solid support using the commercially available cyclopropanesulfonyl chloride.[1][2][6]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the resin-bound primary or secondary amine on the electrophilic sulfur atom of the cyclopropanesulfonyl chloride. A non-nucleophilic base is required to neutralize the hydrochloric acid by-product generated during the reaction.

Figure 2: Reaction of a resin-bound amine with cyclopropanesulfonyl chloride.

Experimental Protocol

Materials:

  • Amine-functionalized resin (e.g., Rink Amide resin, 100-200 mesh, 0.5-1.0 mmol/g loading)

  • Cyclopropanesulfonyl chloride[1][2][6]

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Piperidine (20% in DMF for Fmoc deprotection, if applicable)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • DCM for cleavage

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the amine-functionalized resin in DMF for 1-2 hours in a solid-phase synthesis vessel.

  • Fmoc-Deprotection (if applicable): If using an Fmoc-protected amine on the resin, treat the resin with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF and DCM.

  • Sulfonylation:

    • Dissolve cyclopropanesulfonyl chloride (3-5 equivalents relative to resin loading) in anhydrous DCM.

    • Add pyridine (5-10 equivalents) to the solution.

    • Add the solution to the swollen and deprotected resin.

    • Agitate the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test for primary amines).

  • Washing: After the reaction is complete, drain the reaction mixture and wash the resin sequentially with DCM, DMF, and DCM to remove excess reagents and by-products.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v).

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Collect the filtrate containing the cleaved product.

  • Product Isolation:

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the product with cold diethyl ether and dry under vacuum.

  • Purification and Characterization: Purify the crude cyclopropylsulfonamide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Parameter Recommendation Rationale
Resin Rink Amide, Wang, or other acid-labile resinsAllows for cleavage under standard TFA conditions.
Equivalents of Sulfonyl Chloride 3-5 eq.Drives the reaction to completion on the solid support.
Base Pyridine, 2,6-Lutidine, or DIEANeutralizes the HCl by-product without competing as a nucleophile.
Solvent Anhydrous DCM or THFAprotic solvents that swell the resin and dissolve the reagents.
Reaction Time 4-12 hoursReaction progress should be monitored to determine the optimal time.
Cleavage Cocktail TFA/TIS/DCM (95:2.5:2.5)TFA cleaves the product from the resin, while TIS acts as a scavenger for reactive cations.

Table 1: Key parameters for the solid-phase synthesis of cyclopropylsulfonamides using cyclopropanesulfonyl chloride.

Part 2: Developmental Protocol Using this compound

This section outlines a proposed, developmental protocol for the use of this compound (N-Boc-cyclopropanesulfonamide) in solid-phase synthesis. This approach offers the potential for milder reaction conditions and avoids the generation of corrosive HCl. The protocol is based on established principles of N-acyl sulfonamide reactivity and the Mitsunobu reaction.[7][8][9][10][11]

Proposed Reaction Mechanism: Mitsunobu-type Activation

The sulfonylation of a resin-bound amine using this compound is proposed to proceed via a Mitsunobu-type reaction. In this mechanism, the sulfonamide acts as the acidic component (pronucleophile). The reaction is mediated by a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

mitsunobu_mechanism Resin_Amine Resin-NHR' Intermediate [Resin-NR'-PPh3]+ + [Boc-N-SO2-Cyclopropyl]- Resin_Amine->Intermediate Formation of betaine and alkoxyphosphonium salt analog Boc_Sulfonamide Boc-NH-SO2-Cyclopropyl Boc_Sulfonamide->Intermediate Formation of betaine and alkoxyphosphonium salt analog PPh3_DEAD PPh3 + DEAD/DIAD PPh3_DEAD->Intermediate Formation of betaine and alkoxyphosphonium salt analog Product Resin-NR'-SO2-Cyclopropyl + Boc-NH2 + PPh3=O Intermediate->Product Nucleophilic attack and rearrangement

Figure 3: Proposed Mitsunobu-type mechanism for sulfonylation with this compound.

Synthesis of this compound

This reagent can be synthesized from cyclopropanesulfonamide and di-tert-butyl dicarbonate (Boc)₂O.

Procedure:

  • Dissolve cyclopropanesulfonamide (1.0 eq.) in a suitable solvent such as DCM or THF.

  • Add a base, for example, triethylamine (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add (Boc)₂O (1.1 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Proposed Experimental Protocol for Solid-Phase Sulfonylation

Materials:

  • Amine-functionalized resin (as in Part 1)

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard reagents for resin washing, cleavage, and product isolation (as in Part 1)

Procedure:

  • Resin Swelling and Deprotection: Prepare the resin as described in Part 1, steps 1 and 2.

  • Sulfonylation (Mitsunobu Conditions):

    • Swell the deprotected resin in anhydrous THF.

    • In a separate flask, dissolve this compound (2-3 equivalents) and triphenylphosphine (2-3 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C and slowly add DEAD or DIAD (2-3 equivalents).

    • After stirring for 10-15 minutes at 0 °C, add this solution to the resin.

    • Allow the reaction to proceed at room temperature for 12-24 hours.

    • Monitor the reaction completion (e.g., using the Kaiser test).

  • Washing: Wash the resin thoroughly with THF and DCM.

  • Boc-Deprotection: Treat the resin with a solution of TFA in DCM (e.g., 20-50% v/v) for 30-60 minutes to remove the Boc protecting group from the newly formed sulfonamide.

  • Washing: Wash the resin with DCM to remove the cleaved Boc-group by-products.

  • Cleavage and Product Isolation: Proceed with cleavage, isolation, and purification as described in Part 1, steps 5-7.

Parameter Recommendation Rationale
Sulfonamide Reagent This compound (2-3 eq.)The N-Boc group activates the sulfonamide for the Mitsunobu reaction.
Mitsunobu Reagents PPh₃ (2-3 eq.) and DEAD/DIAD (2-3 eq.)Standard reagents for the Mitsunobu reaction.
Solvent Anhydrous THFA common solvent for Mitsunobu reactions that also swells the resin.
Reaction Temperature 0 °C to room temperatureStandard conditions for Mitsunobu reactions.
Boc-Deprotection 20-50% TFA in DCMStandard conditions for the removal of the Boc protecting group.

Table 2: Proposed key parameters for the solid-phase synthesis of cyclopropylsulfonamides using this compound.

Comparative Advantages and Considerations

Feature Cyclopropanesulfonyl Chloride This compound (Proposed)
Reagent Availability Commercially available.[1][2][6]Requires synthesis.
By-products HCl (corrosive, requires a base for neutralization).Triphenylphosphine oxide and a hydrazo-dicarboxylate derivative (requires thorough washing for removal).
Reaction Conditions Generally robust and well-established.Potentially milder conditions, avoiding a strong acid by-product.
Scope and Limitations Broad scope for primary and secondary amines.The scope for various resin-bound amines would require experimental validation. Steric hindrance may be a limitation.

Table 3: Comparison of the two synthetic approaches.

Troubleshooting

Problem Possible Cause Solution
Incomplete Sulfonylation - Insufficient equivalents of reagent- Poor resin swelling- Steric hindrance- Increase the equivalents of the sulfonating agent and base/Mitsunobu reagents.- Ensure adequate resin swelling time and use a good swelling solvent.- Consider a different linker or synthetic strategy for sterically hindered amines.
Side Reactions during Cleavage - Presence of sensitive functional groups- Incomplete removal of scavengers- Use a milder cleavage cocktail if possible.- Ensure thorough washing after cleavage and before precipitation.
Difficulty in Product Purification - Incomplete reaction leading to multiple products- Co-elution of by-products- Optimize the sulfonylation and deprotection steps to maximize conversion.- Adjust the HPLC gradient and/or use a different column.

Conclusion

The solid-phase synthesis of cyclopropylsulfonamides is a valuable tool for the rapid generation of compound libraries for drug discovery. The established method using cyclopropanesulfonyl chloride provides a reliable and straightforward route to these important molecules. The proposed developmental protocol utilizing this compound offers a potential alternative with the advantage of avoiding the formation of hydrochloric acid, which may be beneficial for acid-sensitive substrates. Further experimental validation of the proposed Mitsunobu-type approach is warranted to fully establish its scope and utility in solid-phase synthesis.

References

  • Gavrylenko, O. V., et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods.
  • N-Acyl- N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. (2024). PubMed.
  • Chem-Impex. Cyclopropanesulfonyl chloride. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. (n.d.). Semantic Scholar.
  • Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Publishing.
  • Dembinski, R. (Ed.). (2017).
  • Huang, H., & Kang, J. Y. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Digital Scholarship@UNLV.
  • N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. (n.d.). PMC - NIH.
  • Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. (n.d.). MDPI.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
  • A Comparative Study of Supported Sulfonic Acids Derived from CdO and CaO for the Reactive Adsorption of o-Xylene. (n.d.). MDPI.
  • Sigma-Aldrich.
  • TCI Chemicals.
  • Comparison of sulfonic acid loaded mesoporous silica in transesterification of triacetin. (2018).
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Multi‐gram reaction for synthesis of N‐Boc activated o‐biphenyl amide 4. (n.d.).
  • Comparative methods for reduction and sulfonation of graphene oxide for fuel cell electrode applications. (n.d.).
  • Comparative Study between Sulfonation and Phosphoration for Commercial PTFE grafted with Styrene for Fuel Cell Application. (2025).
  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Gener
  • A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. (n.d.). PubMed.
  • Solid-phase Synthesis of Cyclic Hexapeptides Wollamides A, B and Desotamide B. (2017).
  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. PubMed.

Sources

The Strategic Application of Tert-butyl cyclopropylsulfonylcarbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Navigating Chemical Space

In the intricate landscape of drug discovery, the strategic selection of chemical building blocks is paramount to achieving desired pharmacological profiles. Tert-butyl cyclopropylsulfonylcarbamate, also known as N-Boc-cyclopropanesulfonamide, has emerged as a highly valuable intermediate for medicinal chemists. This compound synergistically combines three key structural motifs, each conferring distinct and advantageous properties to a lead molecule: the rigid, three-dimensional cyclopropyl ring, the metabolically robust and polar sulfonyl group, and the versatile tert-butyloxycarbonyl (Boc) protected amine.

This technical guide provides an in-depth exploration of the applications of this compound. We will dissect the rationale behind its use, present detailed, field-proven protocols for its synthesis and subsequent elaboration, and showcase its role in the development of next-generation therapeutics, with a particular focus on kinase inhibitors.

The Architectural Advantage: Deconstructing the Moiety

The utility of this compound stems from the unique contributions of its constituent parts:

  • The Cyclopropyl Ring: This small, strained ring system is not merely a passive linker. It acts as a "conformational clamp," introducing rigidity into a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced potency. The cyclopropyl group is frequently employed as a bioisostere for gem-dimethyl groups or alkenes, improving metabolic stability and modulating lipophilicity.[1][2] Its three-dimensional nature is crucial for exploring pockets of chemical space inaccessible to flat aromatic rings.[3]

  • The Sulfonamide Group: A cornerstone in medicinal chemistry, the sulfonamide moiety is a versatile functional group.[4] It is a bioisostere for carboxylic acids and amides, capable of acting as a hydrogen bond acceptor through its two oxygen atoms.[5][6] The introduction of a sulfonyl group can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve pharmacokinetic properties like solubility.[5][7]

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most common and reliable protecting groups for amines.[2] In this context, it temporarily masks the nucleophilicity and acidity of the sulfonamide N-H proton. This allows for selective chemical transformations on other parts of a molecule without interference from the sulfonamide. Its key advantage is its lability under acidic conditions, allowing for clean and efficient deprotection to reveal the reactive sulfonamide for subsequent coupling reactions.[7][8]

Synthesis and Characterization of this compound

The preparation of this compound is a straightforward two-step process starting from commercially available materials. The workflow involves the synthesis of the core cyclopropanesulfonamide followed by its N-protection.

G cluster_0 Step 1: Synthesis of Cyclopropanesulfonamide cluster_1 Step 2: N-Boc Protection Cyclopropanesulfonyl\nchloride Cyclopropanesulfonyl chloride Cyclopropanesulfonamide Cyclopropanesulfonamide Cyclopropanesulfonyl\nchloride->Cyclopropanesulfonamide  NH4OH (aq) Methanol, 0°C to RT Ammonium\nhydroxide Ammonium hydroxide Target Tert-butyl cyclopropylsulfonylcarbamate Cyclopropanesulfonamide->Target  (Boc)₂O, Base DCM or THF, RT Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Base Triethylamine (TEA) or DMAP (cat.)

Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of Cyclopropanesulfonamide

This protocol is adapted from established procedures for the synthesis of primary sulfonamides from sulfonyl chlorides.[9]

Materials:

  • Cyclopropanesulfonyl chloride

  • Ammonium hydroxide solution (28-30%)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopropanesulfonyl chloride (1.0 eq) in methanol (approx. 1.3 M solution).

  • Ammonolysis: Cool the solution to 0 °C in an ice bath. Slowly add an excess of concentrated ammonium hydroxide solution (approx. 10 eq) dropwise. The addition is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclopropanesulfonamide, typically as a white solid.[9] The product is often of sufficient purity for the next step without further purification.

Protocol 2: N-Boc Protection

This protocol employs standard conditions for the N-Boc protection of amines.[10][11]

Materials:

  • Cyclopropanesulfonamide (from Protocol 1)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP, catalytic amount)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve cyclopropanesulfonamide (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (1.1 eq). If the reaction is sluggish, a catalytic amount of DMAP can be added.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.[12]

Expected Analytical Data
  • ¹H NMR: The spectrum should show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm, integrating to 9H), and the cyclopropyl protons (multiplets in the upfield region, ~0.9-1.2 ppm and ~2.5-2.7 ppm).[13]

  • ¹³C NMR: Expect signals for the tert-butyl carbons (~28 ppm and ~84 ppm), and the cyclopropyl carbons.

  • Mass Spectrometry (MS): The ESI-MS should show the expected molecular ion peak or common adducts (e.g., [M+Na]⁺).

Core Application: A Key Building Block for EGFR Kinase Inhibitors

A prominent and timely application of the cyclopropanesulfonamide scaffold is in the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) for Non-Small Cell Lung Cancer (NSCLC).[14][15] Third-generation EGFR-TKIs like osimertinib are effective but can be rendered inactive by the acquired C797S mutation. This has driven the search for fourth-generation, non-covalent inhibitors that can overcome this resistance mechanism.

Recent studies have shown that incorporating a cyclopropanesulfonamide moiety into inhibitor designs based on the brigatinib scaffold can lead to potent and selective inhibitors of triple-mutant EGFR (e.g., EGFRdel19/T790M/C797S).[1][8][14]

G Start Tert-butyl cyclopropylsulfonylcarbamate Deprotection Boc Deprotection (Protocol 3) Start->Deprotection Intermediate Cyclopropanesulfonamide (Reactive Intermediate) Deprotection->Intermediate Coupling Nucleophilic Aromatic Substitution (Protocol 4) Intermediate->Coupling Final EGFR Inhibitor Precursor Coupling->Final Scaffold Heterocyclic Scaffold (e.g., Dichloropyrimidine) Scaffold->Coupling

Sources

Application Notes & Protocols: Tert-butyl Cyclopropylsulfonylcarbamate as a Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for medicinal chemists, researchers, and drug development professionals on the strategic implementation of tert-butyl cyclopropylsulfonylcarbamate. This guide moves beyond simple procedural outlines to provide in-depth scientific rationale, field-proven protocols, and troubleshooting insights, ensuring both successful experimentation and a deeper understanding of the underlying chemical principles.

The Strategic Value Proposition: Why Cyclopropanesulfonamides?

The confluence of the cyclopropyl ring and a sulfonamide moiety within a single building block offers a powerful tool for drug designers.

  • The Cyclopropyl Moiety: This small, strained ring is far from a simple saturated carbocycle. Its unique electronic properties, including enhanced p-character in its C-C bonds, allow it to serve as a versatile bioisosteric replacement for alkenes or carbonyl groups.[1] Crucially, the cyclopropyl group is a "metabolic stability enhancer." Its rigid structure and strong C-H bonds make it less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common challenge with more flexible alkyl groups like the otherwise valuable tert-butyl group.[2] Over the past decade, 18 new chemical entities containing a cyclopropyl group have received FDA approval, cementing its status as a privileged scaffold in medicinal chemistry.[1][3]

  • The Sulfonamide Group: As a cornerstone pharmacophore, the sulfonamide group is a proven hydrogen bond donor and acceptor, capable of forming critical interactions with biological targets. Its geometry and acidity can be fine-tuned to optimize potency and pharmacokinetic properties.

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides a robust yet easily cleavable protecting group for the sulfonamide nitrogen.[4] Its stability under a wide range of nucleophilic and basic conditions allows for selective functionalization at other sites of a complex molecule, while its clean removal under acidic conditions ensures the final compound is readily accessible.[5]

This building block, this compound, therefore provides a streamlined entry point to novel cyclopropanesulfonamide derivatives, saving synthetic steps and enabling rapid exploration of chemical space.

Physicochemical & Handling Data

For successful and safe implementation, a clear understanding of the reagent's properties is essential.

PropertyValueSource
IUPAC Name tert-butyl N-(cyclopropylsulfonyl)carbamate
Synonyms N-Boc-cyclopropanesulfonamide
CAS Number 681808-26-4
Molecular Formula C₈H₁₅NO₄S
Molecular Weight 221.27 g/mol
Appearance Typically a white to off-white solid
Storage Store in a cool, dry place away from incompatible substances. Keep container tightly closed.
Safety Standard laboratory PPE (gloves, safety glasses, lab coat) is required. Handle in a well-ventilated area or chemical fume hood.

Synthesis of the Building Block

While commercially available, understanding the synthesis of this compound provides insight into its purity and potential side products. The most direct route involves the reaction of cyclopropylamine with a suitable N-Boc protected sulfamoylating agent. A highly effective method is adapted from the synthesis of related N-Boc sulfamides.[4][6]

cluster_reagents Reagents cluster_intermediate Intermediate Formation cluster_final Final Product Formation CSI Chlorosulfonyl isocyanate (CSI) BocSulfamoylCl N(Boc)-sulfamoyl chloride (in situ) CSI->BocSulfamoylCl + tBuOH (Anhydrous DCM, 0°C) tBuOH tert-Butanol Product tert-butyl cyclopropylsulfonylcarbamate BocSulfamoylCl->Product + Cyclopropylamine, Et3N (DCM, 0°C to RT) CPA Cyclopropylamine

Caption: Synthesis of this compound.

Protocol 3.1: Synthesis of this compound

This protocol describes the in situ generation of N(Boc)-sulfamoyl chloride followed by reaction with cyclopropylamine.

Materials:

  • Chlorosulfonyl isocyanate (CSI)

  • tert-Butanol (anhydrous)

  • Cyclopropylamine

  • Triethylamine (Et₃N, distilled)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Argon or Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Ice bath

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Flask Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Reagent Preparation: In the flask, dissolve chlorosulfonyl isocyanate (1.0 eq) in anhydrous DCM under an argon atmosphere and cool the solution to 0°C in an ice bath.

  • Intermediate Formation: Prepare a solution of anhydrous tert-butanol (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred CSI solution via the addition funnel over 30 minutes, maintaining the temperature at 0°C. Stir the resulting mixture for an additional 30 minutes at 0°C. This forms the reactive N(Boc)-sulfamoyl chloride intermediate in situ.

  • Nucleophilic Addition: In a separate flask, prepare a solution of cyclopropylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Reaction: Add the cyclopropylamine/triethylamine solution dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Causality and Trustworthiness Notes:

  • Why anhydrous conditions? CSI and the N(Boc)-sulfamoyl chloride intermediate are highly moisture-sensitive. Water would lead to decomposition and significantly lower yields.

  • Why 0°C? The initial reaction is exothermic. Low temperature controls the reaction rate, preventing side reactions and decomposition of the thermally sensitive isocyanate.

  • Why triethylamine? It acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity against reference data.

Core Applications & Protocols in Drug Discovery

This building block offers two primary synthetic handles for diversification: the acidic N-H proton of the sulfonamide and the Boc-protecting group.

cluster_path1 Pathway A: N-Functionalization cluster_path2 Pathway B: Deprotection First Start tert-butyl cyclopropylsulfonylcarbamate Alkylation N-Alkylation / Arylation (e.g., Mitsunobu, SₙAr) Start->Alkylation Base, Electrophile Deprotection2 Boc Deprotection (TFA or HCl) Start->Deprotection2 Acid Intermediate N-Substituted Intermediate (Boc Protected) Alkylation->Intermediate Deprotection1 Boc Deprotection (TFA or HCl) Intermediate->Deprotection1 Product1 Final N-Substituted Cyclopropanesulfonamide Deprotection1->Product1 FreeSulfonamide Cyclopropanesulfonamide (Primary) Deprotection2->FreeSulfonamide

Caption: Key synthetic pathways using the building block.

Protocol 4.1: N-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming C-N bonds under mild conditions, particularly useful for secondary alcohols where Sₙ2 reactions might be sluggish or lead to elimination.

Materials:

  • This compound (1.0 eq)

  • A primary or secondary alcohol (R-OH, 1.1 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Tetrahydrofuran (THF, anhydrous)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: To a dry, argon-flushed round-bottom flask, add this compound, the desired alcohol, and triphenylphosphine.

  • Dissolution: Dissolve the solids in anhydrous THF and cool the flask to 0°C in an ice bath.

  • Addition: Add DIAD or DEAD dropwise to the stirred solution. A color change (typically to a yellow or orange hue) and sometimes the formation of a precipitate (triphenylphosphine oxide) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture in vacuo. The crude product will contain triphenylphosphine oxide and the reduced diazodicarboxylate, which can often be removed or significantly reduced by silica gel chromatography.

  • Purification: Purify the residue by flash column chromatography (hexane/ethyl acetate) to isolate the N-alkylated product.

Causality and Trustworthiness Notes:

  • Why Mitsunobu? This reaction works for a wide range of alcohols, including sterically hindered ones, and proceeds with inversion of stereochemistry at the alcohol carbon, which is critical for controlling stereocenters.

  • Why 0°C? The initial addition of the azodicarboxylate is exothermic. Cooling helps control the reaction and minimizes the formation of undesired side products.

  • Troubleshooting: If the reaction stalls, it may be due to the pKa of the sulfonamide. While generally acidic enough, highly electron-withdrawing groups elsewhere in the molecule could reduce nucleophilicity. In such rare cases, a stronger base/alkylation protocol might be needed. The major purification challenge is removing the triphenylphosphine oxide byproduct. Sometimes, trituration with ether or a mixture of hexane/ether can precipitate the oxide before chromatography.

Protocol 4.2: Boc Group Deprotection

This protocol removes the Boc protecting group to reveal the primary or secondary sulfonamide.

Materials:

  • N-Boc protected cyclopropanesulfonamide substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in DCM (approx. 0.1 M solution).

  • Acid Addition: To the stirred solution at room temperature, add TFA (5-10 equivalents). Often, a 20-50% v/v solution of TFA in DCM is used directly.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. Deprotection is typically complete within 1-3 hours. Gas evolution (isobutylene) will be observed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization/Isolation: The resulting product will be the TFA salt. It can be used as is for subsequent reactions or neutralized. To obtain the free sulfonamide, dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer over MgSO₄, filter, and concentrate to yield the final product.

Causality and Trustworthiness Notes:

  • Mechanism: The strong acid (TFA) protonates the carbonyl oxygen of the carbamate, which facilitates the collapse of the protecting group into CO₂, the stable tert-butyl cation, and the deprotected sulfonamide. The tert-butyl cation is then trapped by the trifluoroacetate anion or deprotonates to form isobutylene gas.[4]

  • Alternative Acids: 4M HCl in dioxane is another common and effective reagent for Boc deprotection. The choice often depends on the stability of other functional groups in the molecule and downstream processing requirements.

  • Self-Validation: Complete removal of the Boc group can be confirmed by the disappearance of the characteristic 9H singlet for the tert-butyl group around 1.5 ppm in the ¹H NMR spectrum.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. (2015). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Available at: [Link]

  • PubMed. (n.d.). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. Available at: [Link]

  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N-Disubstituted Sulfamides and N(Boc). Available at: [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]

  • PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Metabolically Stable tert-Butyl Replacement. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]

Sources

Application Notes and Protocols: Incorporation of the Cyclopropylsulfonylcarbamate Moiety into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The incorporation of unique chemical moieties into peptides is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties. The cyclopropylsulfonylcarbamate group is an emerging pharmacophore that combines the conformational rigidity and metabolic stability of the cyclopropyl ring with the hydrogen-bonding capabilities of the sulfonylcarbamate linker. This guide provides a comprehensive overview of the rationale, synthetic strategies, and analytical considerations for incorporating this moiety into peptide scaffolds. Detailed protocols for both solid-phase and solution-phase synthesis are presented, alongside methods for the characterization of the resulting modified peptides. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of the cyclopropylsulfonylcarbamate group in peptide-based drug development.

Introduction: The Strategic Advantage of the Cyclopropylsulfonylcarbamate Moiety

The modification of native peptide sequences is a critical strategy to overcome their inherent limitations as therapeutic agents, such as poor metabolic stability and low bioavailability. The cyclopropyl group, in particular, has garnered significant attention in medicinal chemistry for its ability to confer advantageous properties to parent molecules.[1][2] Its rigid, three-dimensional structure can enforce a bioactive conformation, leading to enhanced potency and selectivity for the target receptor.[1] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring renders it less susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the in vivo half-life of the drug candidate.[3]

The sulfonylcarbamate linker provides a polar, hydrogen-bonding motif that can participate in key interactions within a receptor's binding pocket. This, combined with the conformational benefits of the cyclopropyl group, makes the cyclopropylsulfonylcarbamate moiety a compelling building block for the design of novel peptide therapeutics with improved pharmacological profiles.

Chemical Principles and Synthetic Strategies

The introduction of the cyclopropylsulfonylcarbamate moiety onto a peptide primarily involves the reaction of the N-terminal amino group of the peptide with a suitable cyclopropanesulfonylating agent. This can be achieved through either solid-phase or solution-phase synthesis methodologies.

Synthesis of the Key Precursor: Cyclopropanesulfonyl Chloride

A critical starting material for the incorporation of the cyclopropylsulfonyl moiety is cyclopropanesulfonyl chloride. A plausible synthetic route involves a two-step process starting from cyclopropylmagnesium bromide.[4]

cluster_0 Step 1: Sulfination cluster_1 Step 2: Chlorination A Cyclopropylmagnesium bromide C Cyclopropanesulfinate salt A->C in THF B Sulfur dioxide (SO2) B->C E Cyclopropanesulfonyl chloride C->E in THF D N-Chlorosuccinimide (NCS) D->E

Caption: Proposed synthesis of cyclopropanesulfonyl chloride.

General Reaction: Sulfonylation of Amines

The core chemical transformation is the reaction of the synthesized cyclopropanesulfonyl chloride with the primary or secondary amine of the peptide. This reaction typically proceeds readily to form a stable sulfonamide bond.[5][6]

A Cyclopropanesulfonyl chloride C Cyclopropylsulfonylated Peptide A->C B Peptide-NH2 (on-resin or in solution) B->C Base (e.g., DIEA)

Caption: General sulfonylation of a peptide's N-terminus.

Detailed Experimental Protocols

The following protocols provide a framework for the incorporation of the cyclopropylsulfonylcarbamate moiety. Researchers should note that optimization of reaction conditions may be necessary for specific peptide sequences.

Protocol 1: Solid-Phase Synthesis (SPPS) Approach

Solid-phase peptide synthesis (SPPS) is the preferred method for the synthesis of most peptides due to its efficiency and ease of purification.[7] The incorporation of the cyclopropylsulfonyl group is performed on the resin-bound peptide after the completion of the peptide chain assembly.

Workflow for On-Resin Sulfonylation:

A Assemble peptide on resin via SPPS B Fmoc-deprotection of N-terminus A->B C Wash resin B->C D On-resin sulfonylation with cyclopropanesulfonyl chloride and base C->D E Wash resin D->E F Cleavage from resin and deprotection of side chains E->F G Purification and Characterization F->G

Caption: Workflow for on-resin peptide modification.

Step-by-Step Protocol:

  • Peptide Synthesis: Assemble the desired peptide sequence on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-based SPPS chemistry.

  • N-Terminal Fmoc Deprotection: Following the final coupling step, treat the peptidyl-resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • On-Resin Sulfonylation:

    • Swell the resin in anhydrous DCM.

    • Prepare a solution of cyclopropanesulfonyl chloride (5-10 equivalents relative to resin loading) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (10-20 equivalents) in anhydrous DCM.

    • Add the solution to the resin and shake at room temperature for 2-4 hours. The reaction progress can be monitored by a Kaiser test (ninhydrin test).

  • Washing: Wash the resin extensively with DCM (3x), DMF (3x), and DCM (3x) to remove excess reagents.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[8]

  • Work-up and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.[9]

Quantitative Data Summary (Hypothetical):

ParameterValue
Resin Loading0.5 mmol/g
Peptide SequenceH₂N-Gly-Phe-Leu-CONH₂
Equivalents of Cyclopropanesulfonyl Chloride5 eq
Equivalents of DIEA10 eq
Reaction Time3 hours
Crude Purity (by HPLC)>85%
Isolated Yield60-70%
Protocol 2: Solution-Phase Synthesis Approach

Solution-phase peptide synthesis can be advantageous for the synthesis of short peptides or for large-scale production.[1][10][11]

Workflow for Solution-Phase Modification:

A Synthesize and protect peptide fragment B Deprotect N-terminus A->B C Purify N-deprotected peptide B->C D Sulfonylation in solution C->D E Aqueous work-up and extraction D->E F Purification (e.g., chromatography) E->F G Characterization F->G

Caption: Workflow for solution-phase peptide modification.

Step-by-Step Protocol:

  • Peptide Synthesis: Synthesize the desired peptide fragment using solution-phase methods, ensuring that the C-terminus and all side chains are appropriately protected.[12]

  • N-Terminal Deprotection: Selectively remove the N-terminal protecting group (e.g., Boc or Fmoc).

  • Purification: Purify the N-terminally deprotected peptide fragment by flash chromatography or crystallization.

  • Sulfonylation Reaction:

    • Dissolve the purified peptide in a suitable anhydrous solvent (e.g., DCM or THF).

    • Add a non-nucleophilic base (e.g., DIEA or pyridine, 2-3 equivalents).

    • Cool the solution to 0 °C and add a solution of cyclopropanesulfonyl chloride (1.1-1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

  • Final Deprotection: Remove all remaining protecting groups under appropriate conditions.

  • Final Purification and Characterization: Purify the final product by reverse-phase HPLC and characterize by mass spectrometry and NMR.

Characterization of Cyclopropylsulfonylcarbamate-Modified Peptides

Thorough characterization is essential to confirm the successful incorporation of the cyclopropylsulfonylcarbamate moiety and to ensure the purity of the final product.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the molecular weight of the modified peptide.[13][14] The observed mass should correspond to the calculated mass of the peptide plus the mass of the cyclopropylsulfonyl group (C₃H₅SO₂). High-resolution mass spectrometry can provide further confirmation of the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the modification at the N-terminus.[9][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The characteristic signals of the cyclopropyl protons (typically in the upfield region of the ¹H NMR spectrum) and the sulfonyl-adjacent carbons will confirm the presence of the moiety.

Applications and Case Studies

While specific examples of peptides modified with a cyclopropylsulfonylcarbamate moiety are emerging, the known benefits of cyclopropyl groups and sulfonyl-containing compounds in drug design suggest a wide range of potential applications.

  • Enhanced Proteolytic Stability: The steric bulk of the cyclopropylsulfonyl group at the N-terminus can hinder the approach of exopeptidases, thereby increasing the peptide's half-life in biological systems.[16]

  • Improved Receptor Binding and Selectivity: The conformational constraints imposed by the cyclopropyl ring can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target.[17]

  • Modulation of Physicochemical Properties: The introduction of the polar sulfonylcarbamate group can influence the solubility and pharmacokinetic properties of the peptide.

  • Potential Biological Activities: Peptides incorporating this moiety could be investigated for a variety of therapeutic applications, including as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents, leveraging the diverse biological activities of modified cyclic peptides.[18]

Conclusion

The incorporation of the cyclopropylsulfonylcarbamate moiety represents a promising strategy for the development of peptide-based therapeutics with enhanced pharmacological properties. The synthetic protocols outlined in this guide, for both solid-phase and solution-phase approaches, provide a foundation for researchers to explore the potential of this unique chemical modification. Careful characterization of the resulting peptides is crucial to ensure their quality and to elucidate the structure-activity relationships that will guide future drug design efforts.

References

  • On-resin peptide macrocyclization using thiol-ene click chemistry. PMC - NIH. Available from: [Link]

  • On-Resin Preparation of Allenamidyl Peptides: A Versatile Chemoselective Conjugation and Intramolecular Cyclisation Tool. ResearchGate. Available from: [Link]

  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. PubMed. Available from: [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. Available from: [Link]

  • DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS. PMC - PubMed Central. Available from: [Link]

  • Amines as Nucleophiles. Chemistry LibreTexts. Available from: [Link]

  • Synthesis of cyclic peptides on solid support. Application to analogs of hemagglutinin of influenza virus. PubMed. Available from: [Link]

  • Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. BioDuro. Available from: [Link]

  • Improvement of Shotgun Proteomics in the Negative Mode by Carbamylation of Peptides and Ultraviolet Photodissociation Mass Spectrometry. PMC - NIH. Available from: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available from: [Link]

  • MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. PubMed. Available from: [Link]

  • Peptides come round: Using SICLOPPS libraries for early stage drug discovery. ResearchGate. Available from: [Link]

  • Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. MDPI. Available from: [Link]

  • Molecular grafting can generate bioactivities within the cyclic peptide PDP-23. ChemRxiv. Available from: [Link]

  • PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. NeurIPS. Available from: [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. Available from: [Link]

  • Liquid phase peptide synthesis (LPPS) in flow. Vapourtec. Available from: [Link]

  • Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides. ACS Publications. Available from: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available from: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]

  • Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. NIH. Available from: [Link]

  • Peptide Analysis of Protein Extracts from Caulerpa Lentillifera by Nano LC-ESI-Ms/Ms and Their Potential as Precursor of Biologically Active Peptides – In Silico Approach. The Eurasia Proceedings of Health, Environment and Life Sciences. Available from: [Link]

  • A high-throughput approach reveals distinct peptide charging behaviors in electrospray ionization mass spectrometry. NIH. Available from: [Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). MDPI. Available from: [Link]

  • 2021 11 22 Solid Phase Peptide Synthesis, native chmical ligation. YouTube. Available from: [Link]

  • Naturally-Occurring Cyclopeptides: Structures and Bioactivity. ResearchGate. Available from: [Link]

Sources

Introduction: The Strategic Importance of N-Protected Cyclopropanesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the N-Acylation of Cyclopropanesulfonamide with Boc Anhydride

In the landscape of modern medicinal chemistry, the cyclopropanesulfonamide moiety has emerged as a valuable structural motif. Its unique conformational rigidity and electronic properties are leveraged in the design of highly specific and potent therapeutic agents. Recent research highlights its incorporation into novel inhibitors targeting drug-resistant mutations in non-small cell lung cancer, such as the EGFR C797S mutation.[1] The protection of the sulfonamide nitrogen is a critical step in the multi-step synthesis of these complex molecules, enabling subsequent chemical transformations that would otherwise be incompatible with the acidic N-H proton.

The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for nitrogen in organic synthesis.[2] Its widespread use is due to its straightforward introduction, its stability across a wide range of nucleophilic and basic conditions, and its facile removal under mild acidic conditions.[2][3] This guide provides a detailed protocol and the underlying scientific principles for the N-acylation of cyclopropanesulfonamide using di-tert-butyl dicarbonate (Boc anhydride), a cornerstone reaction for researchers in drug discovery and development.

Reaction Principles and Mechanism

The N-acylation of a sulfonamide with Boc anhydride is a nucleophilic acyl substitution reaction. However, sulfonamides are significantly less nucleophilic than primary or secondary amines due to the strong electron-withdrawing effect of the adjacent sulfonyl group, which delocalizes the nitrogen lone pair. Consequently, the reaction often requires catalysis to proceed at a practical rate.

The Role of the Nucleophilic Catalyst: 4-Dimethylaminopyridine (DMAP)

While a simple base like triethylamine can be used, the reaction is substantially accelerated by a catalytic amount of a superior nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP).[4][5] The efficacy of DMAP stems from its ability to react with Boc anhydride to form a highly reactive N-Boc-pyridinium intermediate.[6] This intermediate is significantly more electrophilic than Boc anhydride itself, rendering it susceptible to attack by the weakly nucleophilic sulfonamide nitrogen. The catalyst is then regenerated, completing the catalytic cycle.

The mechanism proceeds as follows:

  • Activation of Boc Anhydride: The highly nucleophilic DMAP attacks one of the carbonyl carbons of Boc anhydride.

  • Formation of the Reactive Intermediate: This attack results in the formation of the N-Boc-dimethylaminopyridinium species and the expulsion of a tert-butyl carbonate anion.

  • Nucleophilic Attack: The cyclopropanesulfonamide nitrogen attacks the highly electrophilic carbonyl carbon of the activated intermediate.

  • Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, yielding the N-Boc-cyclopropanesulfonamide, regenerating the DMAP catalyst, and releasing a proton.

  • Byproduct Decomposition: The tert-butyl carbonate anion is protonated by the released proton and subsequently decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[6][7]

DMAP_Catalyzed_Boc_Protection_Mechanism Boc2O Boc Anhydride Intermediate N-Boc-DMAP+ Intermediate (Highly Reactive) Boc2O->Intermediate + DMAP DMAP DMAP (Catalyst) Product N-Boc-Cyclopropanesulfonamide (R-SO₂NH-Boc) Intermediate->Product + Sulfonamide tBuOCOO_H tert-Butyl Carbonate Intermediate->tBuOCOO_H Releases Sulfonamide Cyclopropanesulfonamide (R-SO₂NH₂) Product->DMAP Releases Catalyst Byproducts CO₂ (g) + t-BuOH tBuOCOO_H->Byproducts Decomposes

Caption: Catalytic cycle of DMAP in the N-Boc protection of sulfonamides.

Experimental Protocol

This protocol describes a general procedure for the N-Boc protection of cyclopropanesulfonamide on a 1.0 mmol scale.

Materials and Reagents
Reagent/MaterialMolecular FormulaM.W. ( g/mol )AmountmmolesCAS No.
CyclopropanesulfonamideC₃H₇NO₂S121.16121 mg1.0154507-40-7
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25262 mg1.224424-99-5
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.1712 mg0.11122-58-3
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9310 mL-75-09-2
Saturated aq. NH₄Cl--10 mL--
Brine (Saturated aq. NaCl)--10 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~2 g-7757-82-6
Silica Gel (for chromatography)SiO₂60.08As needed-7631-86-9
Step-by-Step Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add cyclopropanesulfonamide (121 mg, 1.0 mmol) and 4-dimethylaminopyridine (12 mg, 0.1 mmol).

  • Dissolution: Add anhydrous dichloromethane (10 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved.

  • Reagent Addition: Add di-tert-butyl dicarbonate (262 mg, 1.2 mmol) to the solution in one portion. Note: The reaction is typically not significantly exothermic, but gas evolution (CO₂) will occur.[6] Ensure the system is not closed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 2-6 hours. For TLC, a typical mobile phase would be 30% ethyl acetate in hexanes. The product will have a higher Rf value than the starting sulfonamide.

  • Work-up (Quenching): Upon completion, cool the flask in an ice bath and slowly add 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench any unreacted Boc anhydride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL) to remove residual DMAP and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Setup (Sulfonamide, DMAP in Flask) Dissolve 2. Dissolution (Add Anhydrous DCM) Setup->Dissolve Add_Boc 3. Reagent Addition (Add Boc₂O) Dissolve->Add_Boc Monitor 4. Monitoring (Stir at RT, TLC/LC-MS) Add_Boc->Monitor Quench 5. Quenching (aq. NH₄Cl) Monitor->Quench Extract 6. Extraction (DCM) Quench->Extract Wash 7. Washing (H₂O, Brine) Extract->Wash Dry 8. Drying & Concentration (Na₂SO₄, Rotovap) Wash->Dry Purify 9. Purification (Flash Chromatography) Dry->Purify Analyze 10. Characterization (NMR, MS, IR) Purify->Analyze

Caption: General experimental workflow for Boc protection of cyclopropanesulfonamide.
Reaction Parameters Summary
ParameterConditionRationale / Notes
Stoichiometry (Boc₂O) 1.1 - 1.2 equivalentsA slight excess ensures complete consumption of the starting material.
Catalyst Loading (DMAP) 5 - 10 mol %Sufficient to accelerate the reaction without causing significant side products.
Solvent Dichloromethane (DCM)Aprotic solvent that provides good solubility for reagents. Acetonitrile (ACN) or Tetrahydrofuran (THF) can also be used.[8]
Temperature Room Temperature (20-25 °C)The reaction proceeds efficiently without heating.
Reaction Time 2 - 6 hoursVaries with substrate; monitor by TLC or LC-MS for completion.
Expected Yield > 90%High yields are typical after purification.

Purification and Characterization

Purification Strategy

The crude product is typically a viscous oil or a low-melting solid. Purification is most commonly achieved by flash column chromatography on silica gel.[9]

  • Technique: Flash Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is generally effective. The product is less polar than the starting sulfonamide.

  • Alternative: For highly crystalline products, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an efficient and scalable purification method.[9]

Analytical Confirmation of Product Formation

Confirmation of the N-Boc protected product can be achieved using standard analytical techniques.[10]

  • ¹H NMR: The most telling signal is the appearance of a sharp singlet at approximately 1.5 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protector. A downfield shift of the protons on the cyclopropyl ring adjacent to the nitrogen may also be observed.

  • ¹³C NMR: Look for the appearance of two characteristic signals for the Boc group: one around 80-85 ppm for the quaternary carbon and another around 28 ppm for the three methyl carbons. The carbamate carbonyl carbon will appear around 150 ppm.[10]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the N-Boc protected product. A common fragmentation pattern is the loss of the tert-butyl group (-57 amu) or the entire Boc group (-101 amu).

  • FT-IR Spectroscopy: The N-H stretching vibration of the starting sulfonamide (around 3300-3200 cm⁻¹) will disappear or diminish, and a strong carbonyl (C=O) stretching band for the carbamate will appear around 1700-1750 cm⁻¹.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Inactive Boc anhydride (hydrolyzed). 3. Wet solvent or glassware.1. Allow the reaction to stir longer, monitoring periodically. 2. Use a fresh bottle of Boc anhydride. 3. Ensure all glassware is oven-dried and use anhydrous solvent.
Low Yield 1. Product loss during aqueous work-up. 2. Inefficient extraction.1. Avoid overly acidic or basic washes. 2. Increase the number of extractions with DCM.
Presence of Di-acylated Product Unlikely for sulfonamides but possible with primary amines if excess Boc₂O and strong base are used.Reduce the equivalents of Boc anhydride to 1.05-1.1.
Difficulty Removing DMAP DMAP is basic and can be water-soluble.Wash the combined organic layers with a dilute acid like 1M HCl or saturated NH₄Cl, followed by water and brine.

Safety Precautions

  • Di-tert-butyl dicarbonate (Boc₂O): Boc anhydride is a flammable solid and a lachrymator.[11][12] It is fatal if inhaled and causes skin and serious eye irritation.[13] Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • 4-Dimethylaminopyridine (DMAP): DMAP is toxic and can be absorbed through the skin. Handle with care and avoid inhalation of dust.

  • Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. All operations should be performed in a chemical fume hood.

  • General: As with all chemical reactions, perform a thorough risk assessment before beginning. Avoid inhalation of vapors and contact with skin and eyes.[14]

References

  • Aouf, N., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012, 404235. [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262. [Link]

  • Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(42), 18691-18697. [Link]

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Advances. [Link]

  • Accela ChemBio Inc. (n.d.). Material Safety Data Sheet. [Link]

  • ResearchGate. (n.d.). Alternative preparation of MCC950 via (Boc)2O/DMAP‐promoted in situ preparation of hindered isocyanate. [Link]

  • Aouf, N., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. E-Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). [Link]

  • Das, B., et al. (2006). A highly chemoselective Boc protection of amines using sulfonic-acid-functionalized silica as an efficient heterogeneous recyclable catalyst. Tetrahedron Letters, 47(1), 77-79. [Link]

  • Shirini, F., et al. (2010). Saccharin Sulfonic Acid Catalyzed N-Boc Protection of Amines and Formation of tert- Butyl Ethers from Alcohols. Journal of the Iranian Chemical Society. [Link]

  • Wang, T., et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy. [Link]

  • Hart, A. C., & Lectka, T. (2011). Synthesis of Boc-protected bicycloproline. Organic Letters, 13(7), 1864–1867. [Link]

  • Sobhani, S., & Maleki, M. F. (2010). N-Acylation of sulfonamides with carboxylic acid anhydride in solvent or solvent-free conditions. ResearchGate. [Link]

Sources

Scale-Up Synthesis of N-Boc-Cyclopropanesulfonamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropanesulfonamide Moiety in Modern Drug Discovery

The cyclopropane ring, a motif once considered esoteric, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique conformational rigidity and electronic properties allow for the precise three-dimensional positioning of pharmacophoric elements, often leading to enhanced potency, selectivity, and improved metabolic stability of drug candidates.[1] When incorporated into a sulfonamide scaffold, the resulting cyclopropanesulfonamide unit becomes a versatile building block for a new generation of therapeutics, including novel inhibitors for challenging targets like the EGFR C797S mutation in non-small cell lung cancer.[2][3]

The tert-butyloxycarbonyl (Boc) protecting group is arguably the most ubiquitous amine protecting group in organic synthesis, prized for its stability under a wide range of conditions and its facile, clean removal under mild acidic conditions.[4][5] The N-Boc protected form of cyclopropanesulfonamide is therefore a critical intermediate, enabling its seamless integration into complex synthetic routes.

This comprehensive application note provides a detailed, field-proven guide for the scale-up synthesis of N-Boc-cyclopropanesulfonamide. We will first detail a robust, environmentally conscious, and scalable synthesis of the cyclopropanesulfonamide precursor, followed by a meticulously optimized protocol for its N-Boc protection. This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deep dive into the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.

Overall Synthetic Workflow

The synthesis of N-Boc-cyclopropanesulfonamide is a two-part process. The first part is the synthesis of the cyclopropanesulfonamide core, followed by the N-Boc protection. The following diagram illustrates the overall workflow.

Overall Workflow cluster_part1 Part 1: Synthesis of Cyclopropanesulfonamide cluster_part2 Part 2: N-Boc Protection Chloropropane Sulfonyl Chloride Chloropropane Sulfonyl Chloride N-tert-butyl-(3-chloro)propyl sulfonamide N-tert-butyl-(3-chloro)propyl sulfonamide Chloropropane Sulfonyl Chloride->N-tert-butyl-(3-chloro)propyl sulfonamide tert-Butylamine Cyclopropane sulfonic acid tert-butylamide Cyclopropane sulfonic acid tert-butylamide N-tert-butyl-(3-chloro)propyl sulfonamide->Cyclopropane sulfonic acid tert-butylamide BuLi Cyclopropanesulfonamide Cyclopropanesulfonamide Cyclopropane sulfonic acid tert-butylamide->Cyclopropanesulfonamide Formic Acid N-Boc-cyclopropanesulfonamide N-Boc-cyclopropanesulfonamide Cyclopropanesulfonamide->N-Boc-cyclopropanesulfonamide Boc₂O, Base Cyclopropanesulfonamide->N-Boc-cyclopropanesulfonamide

Caption: Overall workflow for the synthesis of N-Boc-cyclopropanesulfonamide.

Part 1: Scalable Synthesis of Cyclopropanesulfonamide

A patented, environmentally friendly, and efficient process for the large-scale manufacture of cyclopropanesulfonamide has been developed, which avoids the isolation of intermediates and replaces trifluoroacetic acid with a greener alternative.[4] This process achieves an overall yield of 70-75% with a purity of over 99%.[4]

Reaction Mechanism

The synthesis proceeds through a three-step, one-pot process starting from chloropropane sulfonyl chloride.

Reaction Mechanism Part 1 Chloropropane Sulfonyl Chloride Chloropropane Sulfonyl Chloride N-tert-butyl-(3-chloro)propyl sulfonamide N-tert-butyl-(3-chloro)propyl sulfonamide Chloropropane Sulfonyl Chloride->N-tert-butyl-(3-chloro)propyl sulfonamide 1. t-BuNH₂ Cyclopropane sulfonic acid tert-butylamide Cyclopropane sulfonic acid tert-butylamide N-tert-butyl-(3-chloro)propyl sulfonamide->Cyclopropane sulfonic acid tert-butylamide 2. BuLi (Cyclization) Cyclopropanesulfonamide Cyclopropanesulfonamide Cyclopropane sulfonic acid tert-butylamide->Cyclopropanesulfonamide 3. HCOOH (Deprotection)

Caption: Reaction mechanism for the synthesis of cyclopropanesulfonamide.

Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Chloropropane sulfonyl chloride177.0670.8 g0.4
tert-Butylamine73.1429.3 g0.4
Toluene-300 mL-
n-Butyllithium (15% in hexane)64.06210 g0.49
Tetrahydrofuran (THF)-150 mL-
Formic Acid (98%)46.03184 g4.0
Ethanol-As needed-

Procedure

  • Formation of N-tert-butyl-(3-chloro)propyl sulfonamide:

    • In a suitable reactor, dissolve chloropropane sulfonyl chloride (70.8 g, 0.4 mol) in toluene (300 mL).

    • Cool the solution to 0-5 °C.

    • Slowly add tert-butylamine (29.3 g, 0.4 mol) while maintaining the temperature below 10 °C.

    • Stir the mixture for 30 minutes at 0-5 °C.

    • Wash the reaction mixture with 1M hydrochloric acid (90 mL) and then with water (50 mL).

  • Cyclization to Cyclopropane sulfonic acid tert-butylamide:

    • Distill off the toluene from the organic layer and replace it with THF to a final volume of 150 mL.

    • Cool the resulting mixture to -25 °C.

    • Slowly add n-butyllithium (15% in hexane, 210 g, 0.49 mol) at a rate that maintains the temperature at -25 °C.

    • After the addition is complete, stir the mixture for 30 minutes at -25 °C.

    • Warm the mixture to 0 °C and quench with water (100 mL).

    • Separate the layers and wash the organic layer with water (4 x 100 mL).

  • Deprotection to Cyclopropanesulfonamide:

    • Concentrate the organic layer under reduced pressure.

    • Add formic acid (184 g, 4.0 mol) and heat the mixture to reflux.

    • Bubble a steady stream of inert gas (e.g., nitrogen or argon) through the mixture during the entire reaction to ensure complete conversion.

    • Monitor the reaction by a suitable analytical method (e.g., TLC or LC-MS).

    • Once the reaction is complete, cool the mixture and co-evaporate with toluene to remove residual formic acid.

    • Crystallize the residue from a mixture of toluene and ethanol (a ratio of >3:1 toluene to ethanol is preferable) to afford cyclopropanesulfonamide as a solid.[4]

Part 2: N-Boc Protection of Cyclopropanesulfonamide

The N-Boc protection of cyclopropanesulfonamide proceeds via a nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base to deprotonate the sulfonamide, thereby increasing its nucleophilicity.

Reaction Mechanism

Boc Protection Mechanism Cyclopropanesulfonamide Cyclopropanesulfonamide Deprotonated Cyclopropanesulfonamide Deprotonated Cyclopropanesulfonamide Cyclopropanesulfonamide->Deprotonated Cyclopropanesulfonamide Base Tetrahedral Intermediate Tetrahedral Intermediate Deprotonated Cyclopropanesulfonamide->Tetrahedral Intermediate + Boc₂O N-Boc-cyclopropanesulfonamide N-Boc-cyclopropanesulfonamide Tetrahedral Intermediate->N-Boc-cyclopropanesulfonamide - t-BuO⁻, - CO₂

Caption: Mechanism of N-Boc protection of cyclopropanesulfonamide.

Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclopropanesulfonamide121.1612.1 g0.1
Di-tert-butyl dicarbonate (Boc₂O)218.2524.0 g0.11
4-Dimethylaminopyridine (DMAP)122.171.22 g0.01
Triethylamine (TEA)101.1912.1 g (16.7 mL)0.12
Dichloromethane (DCM)-200 mL-

Procedure

  • Reaction Setup:

    • In a clean, dry reactor, dissolve cyclopropanesulfonamide (12.1 g, 0.1 mol) in dichloromethane (200 mL).

    • Add 4-dimethylaminopyridine (1.22 g, 0.01 mol) and triethylamine (12.1 g, 0.12 mol) to the solution.

    • Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Boc Anhydride:

    • Slowly add a solution of di-tert-butyl dicarbonate (24.0 g, 0.11 mol) in dichloromethane (50 mL) to the reaction mixture over 30 minutes.

    • Maintain the reaction temperature at 20-25 °C. An exotherm may be observed, so cooling may be necessary.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-cyclopropanesulfonamide, which is often an oil or a waxy solid.

Part 3: Purification and Characterization

Purification is a critical step to ensure the quality of the final product. For N-Boc protected compounds, several techniques can be employed, with the choice depending on the scale and required purity.

Purification TechniqueAdvantagesDisadvantages
Crystallization Highly scalable, cost-effective, provides high purity.Requires a suitable solvent system, may not be applicable for all compounds.
Flash Chromatography Rapid, good for routine purifications.Less scalable, requires large volumes of solvent.
Preparative HPLC Provides the highest purity.Expensive, not ideal for large-scale purification.

For a scale-up synthesis, crystallization is the preferred method for purifying N-Boc-cyclopropanesulfonamide.

Crystallization Protocol
  • Dissolve the crude N-Boc-cyclopropanesulfonamide in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).

  • Slowly add a non-solvent in which the product is insoluble (e.g., hexanes, heptane) until the solution becomes turbid.

  • Warm the mixture slightly to redissolve the solid and then allow it to cool slowly to room temperature.

  • For complete crystallization, cool the mixture in an ice bath or refrigerator for several hours.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Characterization

The identity and purity of the synthesized N-Boc-cyclopropanesulfonamide should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • FT-IR: To identify the characteristic functional groups (e.g., C=O of the Boc group, SO₂ of the sulfonamide).

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: As an indicator of purity.

  • HPLC: To determine the purity of the final product.

Part 4: Safety Considerations

A thorough risk assessment must be conducted before commencing any chemical synthesis. The following are key safety considerations for the synthesis of N-Boc-cyclopropanesulfonamide.

  • Di-tert-butyl dicarbonate (Boc₂O):

    • Hazards: Flammable solid, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled.[2][6][7] It is also moisture-sensitive.

    • Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid inhalation of dust or vapors. Keep away from heat, sparks, and open flames.

  • n-Butyllithium (BuLi):

    • Hazards: Pyrophoric (ignites spontaneously in air). Reacts violently with water. Causes severe skin burns and eye damage.

    • Precautions: Handle under an inert atmosphere (e.g., argon or nitrogen). Use appropriate syringes and cannulation techniques for transfer. Wear flame-retardant lab coat and safety glasses. Have a Class D fire extinguisher readily available.

  • General Precautions:

    • All reactions should be carried out in a well-ventilated fume hood.

    • Ensure that appropriate fire safety equipment is accessible.

    • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocols detailed in this application note provide a comprehensive and scalable pathway for the synthesis of N-Boc-cyclopropanesulfonamide, a key intermediate in modern drug discovery. By understanding the rationale behind each step and adhering to the safety precautions, researchers can confidently and efficiently produce this valuable building block in high yield and purity. The provided methodologies are designed to be self-validating, with clear guidance on reaction monitoring and product characterization, ensuring the integrity and reproducibility of the synthesis.

References

  • Preparation of cyclopropyl sulfonylamides. US20090112021A1.
  • SAFETY DATA SHEET - Di-tert-butyl dicarbon
  • Di-tert-butyl Dicarbon
  • Practical One-Pot Synthesis of N-(tert-Butoxycarbonyl)sulfamide from Chlorosulfonyl Isocyanate via N-(tert-Butoxycarbonyl)aminosulfonylpyridinium Salt.
  • SAFETY DATA SHEET - Di-tert-butyl Dicarbon
  • SAFETY DATA SHEET - Di-tert-butyl dicarbon
  • N-Boc protection of cyclosulfamides.
  • N‐Boc deprotection of primary and secondary sulfonimidamide.
  • Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. PubMed.
  • Efficient introduction of protected guanidines in boc solid phase peptide synthesis. PubMed.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. PubMed.
  • Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center. Benchchem.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • N-(tert-Butoxycarbonyl)sulfamoyl chloride. Enamine.
  • Pauson-Khand adducts of N-Boc-propargylamine: a new approach to 4,5-disubstituted cyclopentenones. PubMed.
  • Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsatur
  • Crystal structures of sulfonamide protected bicyclic guanidines... PubMed.
  • One-Step Synthesis and Isolation of N-(tert-Butoxycarbonyl)-N′-methylthiourea on a Large Scale.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • High-yielding, large-scale synthesis of nprotected--aminonitriles...
  • Purification and characterization of native spliceosomes suitable for three-dimensional structural analysis. PubMed.
  • Purification and characterization of a novel fungal endo-beta-N-acetylglucosaminidase... PubMed.
  • Purification and characterization of inducible beta-lactamases in Aeromonas spp. NIH.
  • Purification and characterization of 1-O-acylceramide synthase... PubMed.
  • Purification and characteriz

Sources

Troubleshooting & Optimization

Optimizing the reaction conditions for N-sulfonylation of tert-butyl carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-sulfonylation of tert-butyl carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this important transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success.

The N-sulfonylation of tert-butyl carbamate is a key reaction in organic synthesis, leading to the formation of N-Boc-sulfonamides. These compounds are valuable intermediates, particularly in medicinal chemistry, where the Boc group serves as a versatile protecting group for the sulfonamide nitrogen. This guide will walk you through the reaction's intricacies, from mechanistic considerations to practical troubleshooting.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the N-sulfonylation of tert-butyl carbamate.

Q1: Why is my N-sulfonylation of tert-butyl carbamate proceeding slowly or not at all?

The nitrogen atom in tert-butyl carbamate is significantly less nucleophilic than that of a typical primary or secondary amine. This is due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair of electrons. Consequently, the reaction with a sulfonyl chloride, which is the rate-determining step, is often sluggish. To overcome this, optimization of the base, solvent, and temperature is crucial.

Q2: What is the best choice of base for this reaction?

A moderately strong, non-nucleophilic base is generally preferred.

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices that effectively scavenge the HCl byproduct without competing with the carbamate as a nucleophile.[1]

  • Pyridine can also be used and may serve as both a base and a nucleophilic catalyst.[1]

  • Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed to deprotonate the carbamate first, forming a more nucleophilic carbamate anion, which then readily reacts with the sulfonyl chloride. This two-step approach is often more effective for less reactive substrates.

Q3: How does the choice of solvent affect the reaction?

The solvent plays a critical role in the N-sulfonylation reaction.

  • Aprotic solvents are generally recommended to avoid reaction with the sulfonyl chloride.[2][3]

  • Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they are relatively polar, which can help stabilize the transition state, and are generally unreactive towards the reagents.[2][4]

  • Acetonitrile (ACN) is another suitable polar aprotic solvent.[2][5]

  • Using protic solvents like alcohols should be avoided as they can react with the sulfonyl chloride to form sulfonate esters.[2]

Q4: Can the Boc protecting group be cleaved under the reaction or workup conditions?

The tert-butoxycarbonyl (Boc) group is sensitive to strong acids.[6][7][8] Standard aqueous workups for N-sulfonylation reactions often involve an acidic wash (e.g., with 1 M HCl) to remove excess amine base.[9] While brief exposure to dilute acid is usually tolerated, prolonged contact or the use of strong acids like trifluoroacetic acid (TFA) will lead to deprotection of the Boc group.[7] Therefore, it is essential to perform the acidic wash quickly and with cooling. If the desired product is particularly acid-sensitive, a milder workup using saturated ammonium chloride solution or just water and brine washes should be considered.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the N-sulfonylation of tert-butyl carbamate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient reactivity of tert-butyl carbamate. 2. Inappropriate base or solvent. 3. Deactivation of the sulfonyl chloride by moisture.1. Increase Reactivity: Pre-treat the tert-butyl carbamate with a strong base like NaH or KOtBu in an anhydrous solvent (e.g., THF) at 0 °C to form the more nucleophilic carbamate anion before adding the sulfonyl chloride. 2. Optimize Conditions: Switch to a more polar aprotic solvent like acetonitrile or DMF.[2] If using an amine base, ensure it is freshly distilled and anhydrous. Consider using a stronger base as mentioned above. 3. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
Formation of Multiple Products 1. Bis-sulfonylation: While less common with the sterically hindered carbamate, it's a possibility if excess sulfonyl chloride and base are used. 2. Deprotection of Boc group: The acidic workup may be too harsh. 3. Reaction with solvent: Use of a protic solvent.1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the sulfonyl chloride. Add the sulfonyl chloride solution slowly to the reaction mixture to maintain a low instantaneous concentration. 2. Milder Workup: Replace the acidic wash with a saturated ammonium chloride solution wash, followed by water and brine.[9] 3. Use Aprotic Solvents: Ensure the use of anhydrous aprotic solvents like DCM, THF, or acetonitrile.[2][3]
Difficult Purification 1. Unreacted starting materials co-eluting with the product. 2. Presence of base-related impurities (e.g., triethylammonium chloride).1. Optimize Reaction Completion: Monitor the reaction by TLC or LC-MS to ensure complete consumption of the limiting reagent. If the reaction has stalled, consider the troubleshooting steps for low yield. 2. Thorough Workup: Ensure the aqueous washes are effective at removing water-soluble impurities. A wash with saturated sodium bicarbonate can help remove acidic impurities, and a brine wash aids in removing residual water.[9] For stubborn impurities, a carefully chosen solvent system for column chromatography is essential.
Visualizing the Troubleshooting Process

Troubleshooting_Workflow start Experiment Start check_reaction Monitor Reaction (TLC/LC-MS) start->check_reaction workup Standard Workup check_reaction->workup Complete problem Identify Issue check_reaction->problem Incomplete/Side Products purification Purification workup->purification product_ok Desired Product purification->product_ok Successful purification->problem Impure low_yield Low/No Yield problem->low_yield Low Conversion multiple_products Multiple Products problem->multiple_products Side Reactions purification_issue Purification Difficulty problem->purification_issue Co-elution solution1 Increase Reactivity (Stronger Base) low_yield->solution1 solution2 Milder Workup multiple_products->solution2 solution3 Optimize Chromatography purification_issue->solution3 solution1->start Re-run solution2->workup Re-workup solution3->purification Re-purify

Caption: A decision tree for troubleshooting the N-sulfonylation of tert-butyl carbamate.

Experimental Protocols

General Protocol for N-Sulfonylation of tert-Butyl Carbamate using an Amine Base

This protocol is a good starting point for most substrates.

Materials:

  • tert-Butyl carbamate

  • Sulfonyl chloride of choice

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), freshly distilled

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl carbamate (1.0 eq).

  • Dissolve the carbamate in anhydrous DCM or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA or DIPEA (1.2-1.5 eq) dropwise to the stirred solution.

  • In a separate flask, dissolve the sulfonyl chloride (1.05-1.1 eq) in a minimal amount of anhydrous DCM or THF.

  • Add the sulfonyl chloride solution dropwise to the carbamate solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for N-Sulfonylation using a Strong Base (NaH)

This protocol is recommended for less reactive sulfonyl chlorides or when the general protocol fails.

Materials:

  • tert-Butyl carbamate

  • Sulfonyl chloride of choice

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool to 0 °C.

  • In a separate flask, dissolve tert-butyl carbamate (1.0 eq) in anhydrous THF.

  • Add the carbamate solution dropwise to the stirred NaH suspension at 0 °C.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • In a separate flask, dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous THF.

  • Add the sulfonyl chloride solution dropwise to the carbamate anion solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate or DCM.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the General Workflow

General_Workflow start Start: Reagents & Glassware dissolve Dissolve tert-butyl carbamate and base in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_sulfonyl_chloride Add sulfonyl chloride solution dropwise cool->add_sulfonyl_chloride react Stir at room temperature (Monitor by TLC/LC-MS) add_sulfonyl_chloride->react workup Aqueous Workup (Acid, Base, Brine Washes) react->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Column Chromatography dry_concentrate->purify product Final Product purify->product

Caption: A general experimental workflow for the N-sulfonylation of tert-butyl carbamate.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the nitrogen atom of tert-butyl carbamate on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Deprotonation carbamate tert-Butyl Carbamate intermediate Tetrahedral Intermediate carbamate->intermediate Nucleophilic Attack sulfonyl_chloride Sulfonyl Chloride sulfonyl_chloride->intermediate protonated_product Protonated Product + Cl- intermediate->protonated_product Elimination of Cl- final_product N-Boc-Sulfonamide protonated_product->final_product Deprotonation base Base base->final_product base_hcl Base-HCl

Caption: A simplified mechanism for the N-sulfonylation of tert-butyl carbamate.

References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • Yadav, J. S., et al. "Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC advances 8.49 (2018): 27953-27958. [Link]

  • Bartoli, G., et al. "Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions." European Journal of Organic Chemistry 2006.10 (2006): 2351-2355. [Link]

  • Wikipedia contributors. "Solvent effects." Wikipedia, The Free Encyclopedia. [Link]

  • Ashenhurst, J. "Amine Protection and Deprotection." Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." [Link]

  • Lakrout, S., et al. "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions." RSC Advances 4.93 (2014): 51434-51439. [Link]

  • Youn, S. W. "Recent advances in synthesis of sulfonamides: A review." Chemistry & Biology Interface 8.4 (2018): 194-204. [Link]

  • LibreTexts. "23.9: Amines as Nucleophiles." Chemistry LibreTexts. [Link]

  • O'Brien, C. J., et al. "N-To C-sulfonyl photoisomerisation of dihydropyridinones: A synthetic and mechanistic study." Organic & Biomolecular Chemistry 14.34 (2016): 8072-8079. [Link]

  • King, J. F., et al. "Benzenesulfonyl chloride with primary and secondary amines in aqueous media—Unexpected high conversions to sulfonamides at high pH." Canadian Journal of Chemistry 76.10 (1998): 1575-1585. [Link]

  • Wang, L., et al. "Recent Advances of Sulfonylation Reactions in Water." Current Organic Synthesis 15.6 (2018): 774-787. [Link]

  • Organic Chemistry Portal. "Sulfonamide synthesis by S-N coupling." [Link]

  • Organic Chemistry Portal. "Sulfonamide synthesis by alkylation or arylation." [Link]

  • Bowser, J. R., et al. "Preparation of sulfonamides from N-silylamines." The Journal of organic chemistry 48.22 (1983): 4111-4113. [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl cyclopropylsulfonylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl cyclopropylsulfonylcarbamate. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important building block. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our goal is to provide you with the causal understanding and practical solutions needed to troubleshoot your experiments effectively.

Synthesis Overview: A Two-Stage Approach

The synthesis of this compound is most reliably achieved in a two-step sequence. First, the precursor cyclopropanesulfonamide is prepared from its corresponding sulfonyl chloride. Second, the sulfonamide nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. Each stage presents unique challenges that can impact overall yield and purity.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Boc Protection Start Cyclopropanesulfonyl Chloride Step1 Sulfonamide Formation Start->Step1 Reagent1 Ammonium Hydroxide Reagent1->Step1 Product1 Cyclopropanesulfonamide Step1->Product1 Step2 N-Boc Protection Product1->Step2 Intermediate Reagent2 Di-tert-butyl dicarbonate (Boc)₂O Reagent2->Step2 Catalyst Base (e.g., TEA, DMAP) Catalyst->Step2 FinalProduct Tert-butyl cyclopropylsulfonylcarbamate Step2->FinalProduct

Caption: High-level workflow for the two-stage synthesis.

Part 1: Troubleshooting the Synthesis of Cyclopropanesulfonamide

This section addresses common issues encountered during the preparation of the key intermediate, cyclopropanesulfonamide, from cyclopropanesulfonyl chloride.

Q1: My reaction to form cyclopropanesulfonamide has a very low yield or fails completely. What are the likely causes?

A1: Low or no yield in this step almost always points to an issue with the electrophile, cyclopropanesulfonyl chloride.

  • Causality - Hydrolysis of Starting Material: Cyclopropanesulfonyl chloride is highly reactive and susceptible to hydrolysis.[1] Exposure to atmospheric moisture or residual water in solvents will convert it to the unreactive cyclopropanesulfonic acid, which will not form a sulfonamide under these conditions.

  • Troubleshooting & Prevention:

    • Reagent Quality: Use a fresh bottle of cyclopropanesulfonyl chloride or one that has been stored meticulously under an inert atmosphere (e.g., argon or nitrogen).

    • Anhydrous Conditions: Ensure all glassware is oven-dried before use. Use anhydrous solvents if the reaction is performed in a solvent other than the aqueous ammonia reagent itself.

    • Reaction Temperature: The reaction is exothermic. Add the sulfonyl chloride slowly to a cooled solution of ammonium hydroxide (0-5 °C) to prevent temperature spikes that can promote side reactions or degradation.

Q2: The reaction works, but I am having difficulty with the workup and purification of cyclopropanesulfonamide.

A2: Purification challenges typically involve removing inorganic salts and achieving a crystalline final product.

  • Causality - Salt Removal & Product Solubility: The reaction produces ammonium chloride as a byproduct. The product, cyclopropanesulfonamide, has some water solubility, which can lead to losses during aqueous extraction.

  • Troubleshooting & Prevention:

    • Initial Workup: After the reaction is complete, concentrate the mixture under reduced pressure to remove excess ammonia and water. This will often precipitate the product along with salts.

    • Solvent Extraction: Redissolve the crude residue in a suitable organic solvent in which the product is soluble but the inorganic salts are not (e.g., ethyl acetate, dichloromethane). Filter off the salts.

    • Aqueous Wash: Wash the organic layer with brine (saturated NaCl solution). This helps to remove residual water and break up any emulsions.

    • Recrystallization: Cyclopropanesulfonamide is a solid at room temperature. Recrystallization is an excellent final purification step. A common solvent system is ethanol/toluene; dissolve the crude product in a minimal amount of hot ethanol and then add hot toluene until turbidity is observed, then allow it to cool slowly.[2]

Part 2: Troubleshooting the N-Boc Protection Reaction

The N-Boc protection of cyclopropanesulfonamide can be sluggish due to the reduced nucleophilicity of the sulfonamide nitrogen.

Q1: The N-Boc protection is very slow or stalls, leaving significant unreacted cyclopropanesulfonamide.

A1: This is the most common issue. The electron-withdrawing effect of the sulfonyl group deactivates the nitrogen, making it a poor nucleophile. Driving this reaction to completion requires optimized conditions.

  • Causality - Low Nucleophilicity: Unlike an alkyl or aryl amine, a sulfonamide nitrogen is significantly less basic and nucleophilic. Standard N-Boc protection conditions may not be sufficient.

  • Troubleshooting & Prevention:

    • Catalyst is Key: The use of a nucleophilic catalyst is highly recommended. 4-Dimethylaminopyridine (DMAP) is an excellent choice. DMAP reacts with Boc-anhydride to form a more reactive intermediate, which is then readily attacked by the sulfonamide nitrogen.

    • Choice of Base: A non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) should be used to scavenge the acid byproduct.[3]

    • Solvent Effects: Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile are preferred. Ensure they are anhydrous.

    • Temperature & Time: This reaction may require elevated temperatures (e.g., 40-50 °C) and extended reaction times (12-24 hours). Monitor the reaction progress by TLC or LC-MS.

Troubleshooting Flowchart: Incomplete N-Boc Protection

Troubleshooting_Boc Start Reaction Incomplete (Monitored by TLC/LC-MS) Check_Catalyst Is DMAP (0.1-0.2 eq) present? Start->Check_Catalyst Add_Catalyst Add DMAP (0.1 eq) Check_Catalyst->Add_Catalyst No Check_Temp Is reaction at RT? Check_Catalyst->Check_Temp Yes Add_Catalyst->Check_Temp Heat_Reaction Heat to 40-50 °C Check_Temp->Heat_Reaction Yes Check_Time Has reaction run for <12h? Check_Temp->Check_Time No Heat_Reaction->Check_Time Extend_Time Continue stirring for 12-24h, monitoring periodically Check_Time->Extend_Time Yes Check_Reagents Review reagent quality (Anhydrous Boc₂O, solvent) Check_Time->Check_Reagents No End Reaction should proceed to completion Extend_Time->End Check_Reagents->End

Caption: Step-by-step guide for troubleshooting an incomplete reaction.

Q2: I see an unexpected byproduct with a higher Rf on TLC and a larger mass in LC-MS. What is it?

A2: This is likely the N,N-di-Boc protected species. While sterically hindered and electronically disfavored on a sulfonamide, it can form under forcing conditions.

  • Causality - Over-protection: If the reaction is driven too hard (e.g., large excess of Boc-anhydride, high temperatures for prolonged periods), a second Boc group can add to the nitrogen.

  • Troubleshooting & Prevention:

    • Stoichiometry: Use a controlled amount of Boc-anhydride (typically 1.1 to 1.3 equivalents).

    • Monitoring: Carefully monitor the reaction. Once the starting material is consumed, stop the reaction to prevent the formation of the di-Boc byproduct.

    • Purification: If formed, the di-Boc product can usually be separated from the desired mono-Boc product by column chromatography on silica gel.

Table 1: Typical Conditions & Outcomes for N-Boc Protection
ParameterCondition A (Standard)Condition B (Forcing)Potential Side Reaction
Boc₂O (eq.) 1.22.0Di-Boc formation
Base (eq.) TEA (1.5)TEA (2.5)Increased hydrolysis of Boc₂O
Catalyst (eq.) DMAP (0.1)DMAP (0.3)Faster reaction, higher risk of di-Boc
Temperature Room Temperature50 °CIncomplete reaction vs. byproduct formation
Time 12-24 h24 hIncomplete reaction vs. byproduct formation
Expected Yield 75-90%>90% (crude)Lower isolated yield after purification

Part 3: Frequently Asked Questions (FAQs)

  • Q: What are the ideal analytical techniques to monitor these reactions?

    • A: For both steps, Thin Layer Chromatography (TLC) is invaluable for real-time monitoring. A typical mobile phase is 30-50% ethyl acetate in hexanes. For more accurate analysis, especially for byproduct identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. Final product characterization should be done by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Q: What are the key safety precautions for these reagents?

    • A: Cyclopropanesulfonyl chloride is corrosive and moisture-sensitive; it can release HCl gas upon hydrolysis.[1][4] Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Di-tert-butyl dicarbonate (Boc₂O) is a lachrymator and an irritant. It should also be handled in a fume hood. The N-Boc protection reaction can generate pressure (CO₂) if side reactions occur; do not seal the reaction vessel tightly.

  • Q: Can I use a different protecting group for the cyclopropanesulfonamide?

    • A: Yes. The choice of protecting group depends on the overall synthetic strategy for your target molecule. The Boc group is acid-labile.[5] If you require stability to acid but need to deprotect under basic conditions, an Fmoc group could be used. If deprotection via hydrogenolysis is desired, a Cbz group would be appropriate.[5] This concept is known as using "orthogonal" protecting groups.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of Cyclopropanesulfonamide[2][7]
  • To a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add concentrated ammonium hydroxide (10 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Dissolve cyclopropanesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the cyclopropanesulfonyl chloride solution dropwise to the stirred, cooled ammonium hydroxide solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Monitor the reaction by TLC (50% Ethyl Acetate/Hexanes) until the starting material spot has disappeared.

  • Concentrate the reaction mixture under reduced pressure.

  • Add ethyl acetate to the residue and stir for 15 minutes. Filter to remove insoluble ammonium chloride.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude cyclopropanesulfonamide as a white solid.

  • Purify by recrystallization from an ethanol/toluene mixture.

Protocol 2: Synthesis of this compound[8][9]
  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add cyclopropanesulfonamide (1.0 equivalent), anhydrous THF, triethylamine (1.5 equivalents), and DMAP (0.1 equivalents).

  • Stir the mixture until all solids dissolve.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC (30% Ethyl Acetate/Hexanes). If the reaction is slow, gently heat to 40 °C.

  • Once the starting material is consumed (typically 12-18 hours), cool the reaction to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

References

  • Google Patents. (2009). US20090112021A1 - Preparation of cyclopropyl sulfonylamides.
  • ResearchGate. (n.d.). N-Boc protection of cyclosulfamides. Retrieved from [Link]

  • SciSpace. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Google Patents. (1986). Process for the manufacture of cyclopropylamine - Patent 0205403.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2016). Stereoselective Synthesis of (Sulfonimidoyl)cyclopropanes with (R)-PhSO(NTs)CH2Cl and α,β-Unsaturated Weinreb Amides. Retrieved from [Link]

  • PubMed. (2006). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • PubMed. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclopropanesulfonyl chloride. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Tert-butyl Cyclopropylsulfonylcarbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-butyl cyclopropylsulfonylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are looking to purify this molecule using column chromatography. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. This content is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the column chromatography of this compound.

Problem 1: Poor Separation of the Product from Impurities

Symptoms:

  • Overlapping spots on the Thin Layer Chromatography (TLC) analysis of collected fractions.

  • Broad peaks if analyzing fractions by HPLC.

  • Low purity of the final isolated product.

Potential Causes and Solutions:

  • Inappropriate Mobile Phase Polarity: The polarity of the eluent is critical for achieving good separation. If the mobile phase is too polar, both your product and impurities will elute quickly with little separation. If it's not polar enough, the product may not move from the origin.

    • Solution: The key to successful column chromatography is to first optimize the solvent system using TLC.[1] A good mobile phase system will give your product a Retention Factor (Rf) of approximately 0.2-0.3 on the TLC plate.[2] For N-sulfonylcarbamates, a common starting point is a mixture of non-polar and polar solvents, such as a hexane-ethyl acetate gradient.[3]

      • Step-by-step TLC Optimization:

        • Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

        • Spot your crude material on separate TLC plates for each solvent system.

        • Develop the plates and visualize the spots (e.g., using a potassium permanganate stain, as sulfonyl groups can be visualized with this method).

        • Choose the solvent system that provides the best separation between your product and impurities, with the product spot having an Rf in the ideal range.

  • Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used for the column. For difficult separations, use a lower ratio.

  • Improper Column Packing: Air bubbles or cracks in the silica gel bed create channels, leading to uneven flow of the mobile phase and poor separation.

    • Solution: Pack the column carefully, either as a slurry or by dry packing, ensuring a homogenous and compact bed.[4] Gently tap the column during packing to dislodge any air bubbles.

Problem 2: Product Degradation on the Column

Symptoms:

  • Appearance of a new, often more polar, spot on the TLC of collected fractions that was not present in the crude material.

  • Low or no recovery of the desired product.

Potential Causes and Solutions:

  • Acid-Sensitivity of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[4] Standard silica gel has acidic silanol groups on its surface, which can be sufficient to cleave the Boc group, especially with prolonged exposure.[5]

    • Solution 1: Use a Neutralized Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is commonly used for this purpose. It is crucial to first test the stability of your compound to these basic conditions on a small scale.

    • Solution 2: Use Deactivated Silica Gel: You can deactivate the silica gel before packing the column by flushing it with a solvent system containing triethylamine.[2]

    • Solution 3: Alternative Stationary Phases: If your compound is extremely acid-sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[2]

  • Thermal Instability: While this compound is generally stable at room temperature, prolonged exposure to heat during solvent evaporation can potentially cause degradation.

    • Solution: When concentrating the fractions, use a rotary evaporator with a water bath temperature not exceeding 40°C.

Problem 3: Product Tailing on the Column

Symptoms:

  • The product spot on the TLC plates of collected fractions appears elongated or streaked.

  • The product elutes over a large number of fractions, leading to dilute solutions and difficulty in isolating a pure sample.

Potential Causes and Solutions:

  • Strong Interaction with Silica Gel: The polar sulfonyl and carbamate groups can have strong secondary interactions with the acidic silanol groups on the silica surface, causing tailing.

    • Solution: As with preventing degradation, adding a small amount of triethylamine to the mobile phase can help to block these active sites and improve the peak shape.[6]

  • Inappropriate Sample Loading: If the sample is loaded in a solvent that is too polar, it can cause the initial band to spread, leading to tailing.

    • Solution: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[3] If the product is not very soluble, you can use the "dry loading" technique:

      • Dissolve the crude material in a suitable solvent (e.g., dichloromethane).

      • Add a small amount of silica gel to this solution.

      • Evaporate the solvent completely to get a free-flowing powder of your crude material adsorbed onto the silica gel.

      • Carefully add this powder to the top of your packed column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: Based on the purification of similar N-sulfonylcarbamates, a good starting point is a gradient of ethyl acetate in hexane.[3] You should always perform a preliminary TLC analysis to determine the optimal solvent ratio. A typical starting gradient for the column could be from 5% ethyl acetate in hexane, gradually increasing to 20-30% ethyl acetate.

Q2: How can I visualize this compound on a TLC plate?

A2: Since the compound lacks a strong chromophore for UV visualization, you will likely need to use a chemical stain. A potassium permanganate (KMnO₄) stain is a good choice as it reacts with the sulfonyl group, appearing as a yellow or white spot on a purple background.

Q3: My compound seems to be stuck on the column and won't elute even with a highly polar solvent system. What should I do?

A3: This could be due to several reasons. First, ensure you are not misinterpreting your TLC plates and the compound has not already eluted in very early fractions.[2] If you are certain it is on the column, it might be due to very strong interactions with the silica. You can try flushing the column with a more polar solvent system, such as 5-10% methanol in dichloromethane. However, be aware that this may also elute other highly polar impurities. It is also possible that the compound has degraded on the column.[2] To test for this, you can perform a 2D TLC. Spot your crude material on one corner of a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in the same solvent system again. If the compound is stable, it will appear on the diagonal. If it degrades, you will see off-diagonal spots.[2]

Q4: Is it necessary to use flash chromatography, or can I use gravity chromatography?

A4: Flash chromatography, which uses pressure to force the solvent through the column, is generally faster and provides better resolution than gravity chromatography.[4] For most research and development applications, flash chromatography is the preferred method. However, if the separation is straightforward (i.e., the Rf values of your product and impurities are very different), gravity chromatography can be sufficient.

Q5: What are the key safety precautions to take during column chromatography?

A5: Always work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be mindful of the pressure when running flash chromatography to avoid glassware failure.

Experimental Protocols and Data

Table 1: Recommended Starting Parameters for Column Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography.[4]
Mobile Phase Hexane/Ethyl Acetate GradientA versatile solvent system for compounds of moderate polarity.[3]
Mobile Phase Modifier 0.1-1% Triethylamine (TEA)To neutralize acidic silica and prevent Boc-group cleavage and peak tailing.[2][6]
TLC Rf Target 0.2 - 0.3Provides optimal separation on the column.[2]
Sample Loading 1-5% of silica gel weightPrevents column overloading and ensures good separation.
Diagrams

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Hexane/EtOAc) Solvent 2. Select Solvent System (Rf ≈ 0.25) TLC->Solvent Optimize Column_Prep 3. Pack Column with Silica Gel Solvent->Column_Prep Load 4. Load Crude Product (Wet or Dry Loading) Column_Prep->Load Elute 5. Elute with Gradient (+ 0.5% TEA) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Identify Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: A typical workflow for the purification of this compound.

troubleshooting_flowchart Start Poor Separation? Cause1 Check Mobile Phase Polarity (TLC) Start->Cause1 Yes Degradation Product Degradation? Start->Degradation No Cause2 Check for Column Overloading Cause1->Cause2 Cause3 Inspect Column Packing Cause2->Cause3 Solution1 Add TEA to Eluent Degradation->Solution1 Yes Tailing Peak Tailing? Degradation->Tailing No Solution2 Use Neutral Alumina Solution1->Solution2 If severe Solution1->Tailing Still issues? Solution3 Add TEA to Eluent Tailing->Solution3 Yes Solution4 Use Dry Loading Technique Solution3->Solution4 If solubility is low

Caption: A decision-making flowchart for troubleshooting common chromatography issues.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-(benzylsulfamoyl)
  • BenchChem. (2025). An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. BenchChem Technical Support.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Feng, S., et al. (2005). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chinese Journal of Chemistry, 23(4), 439-441.

Sources

Technical Support Center: Synthesis of N-Boc-Cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-cyclopropanesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield and purity of your synthesis.

Introduction

N-Boc-cyclopropanesulfonamide is a valuable building block in medicinal chemistry, prized for the conformational rigidity and metabolic stability imparted by the cyclopropyl group. The tert-butyloxycarbonyl (Boc) protecting group is crucial for its use in multi-step syntheses, particularly in peptide and heterocyclic chemistry. While the synthesis appears straightforward, several factors can influence its success. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of N-Boc-cyclopropanesulfonamide in a question-and-answer format.

Question 1: Why is my yield of N-Boc-cyclopropanesulfonamide consistently low?

Answer: Low yields are a common frustration and can stem from several factors. Let's break down the potential causes and solutions.

  • Incomplete Reaction: The primary reason for low yield is often an incomplete reaction. The nucleophilicity of the sulfonamide nitrogen is relatively low, making the reaction sluggish.

    • Solution 1: Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling at room temperature, gentle heating (e.g., 40-50 °C) can be beneficial. However, be cautious with excessive heat as it can lead to decomposition of the Boc anhydride.

    • Solution 2: Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. A non-nucleophilic base is essential to deprotonate the sulfonamide without competing in the reaction. The solvent must be able to dissolve both the starting material and the reagents. A screen of different conditions can often lead to a significant improvement in yield.

Base Solvent Typical Observations and Recommendations
Triethylamine (TEA)Dichloromethane (DCM)A common choice, but the reaction can be slow. Ensure anhydrous conditions.
Diisopropylethylamine (DIPEA)Dichloromethane (DCM) or Acetonitrile (ACN)A bulkier, non-nucleophilic base that can sometimes improve yields over TEA.
4-Dimethylaminopyridine (DMAP)Dichloromethane (DCM) or Acetonitrile (ACN)A highly effective catalyst when used in sub-stoichiometric amounts (0.1-0.2 eq) along with a stoichiometric amount of a weaker base like TEA. DMAP significantly accelerates the reaction.
Potassium Carbonate (K₂CO₃)Acetonitrile (ACN) or Dimethylformamide (DMF)A solid base that can be effective, particularly when gentle heating is applied.
Catalyst-freeWater/AcetoneA greener and often overlooked alternative that can provide excellent yields for some sulfonamides[1].
  • Hydrolysis of Reagents: Di-tert-butyl dicarbonate (Boc₂O) is sensitive to moisture. If your reagents or solvents are not anhydrous, the Boc anhydride will hydrolyze, reducing the amount available for the reaction.

    • Solution: Always use freshly opened or properly stored anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Workup and Purification Issues: Product can be lost during the workup and purification steps.

    • Solution: N-Boc-cyclopropanesulfonamide has some aqueous solubility. Minimize the volume of aqueous washes during the workup. Ensure the pH of the aqueous phase is appropriate to prevent any unintended deprotection. For purification, crystallization is often a better alternative to chromatography for minimizing losses of this relatively small molecule.

Question 2: I'm observing significant side product formation. What are they and how can I minimize them?

Answer: The formation of side products is another common hurdle. Here are the likely culprits and how to address them:

  • Di-Boc Protected Sulfonamide: While less common for sulfonamides compared to primary amines, it is possible to form a di-Boc protected product, especially with prolonged reaction times and a large excess of Boc anhydride and a strong base.

    • Solution: Use a stoichiometric amount of Boc anhydride (typically 1.1-1.2 equivalents). Monitor the reaction closely and stop it once the starting material is consumed.

  • Urea and Isocyanate Formation: When using DMAP as a catalyst with primary amines, the formation of urea and isocyanate byproducts can occur[2]. Although cyclopropanesulfonamide is a primary sulfonamide, similar side reactions are possible.

    • Solution: Add the DMAP catalyst slowly to the reaction mixture. Running the reaction at a lower temperature (0 °C to room temperature) can also help to minimize these side reactions.

  • Ring Opening of the Cyclopropyl Group: The cyclopropyl group is a strained ring system. While generally stable under neutral and basic conditions, harsh acidic or certain catalytic conditions could potentially lead to ring-opening.

    • Solution: Stick to the recommended mild basic or catalyst-free conditions for the Boc protection. Avoid strong acids during workup. The Boc group itself is acid-labile, so the final product should be handled under neutral or slightly basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis?

A1: The most direct route is the N-Boc protection of commercially available cyclopropanesulfonamide. Synthesizing cyclopropanesulfonamide first, for example from cyclopropylamine and a sulfonylating agent, is also a common practice.

Q2: Can I use a different Boc-protecting reagent other than Boc anhydride (Boc₂O)?

A2: Yes, other reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) can be used. However, Boc anhydride is the most common, cost-effective, and readily available reagent for this transformation.

Q3: How should I monitor the reaction progress?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material (cyclopropanesulfonamide) and the product (N-Boc-cyclopropanesulfonamide). A mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes) is a good starting point. The product will be less polar than the starting material and will have a higher Rf value. Staining with potassium permanganate can help visualize the spots. LC-MS can also be used for more precise monitoring.

Q4: What are the key safety precautions I should take?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Di-tert-butyl dicarbonate can cause skin and eye irritation. Bases like triethylamine and DIPEA are volatile and have strong odors. Refer to the Safety Data Sheets (SDS) for all reagents before starting your experiment.

Detailed Experimental Protocol

This protocol provides a robust method for the N-Boc protection of cyclopropanesulfonamide.

Materials:

  • Cyclopropanesulfonamide (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add cyclopropanesulfonamide (1.0 eq) and anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) to the solution and stir until the cyclopropanesulfonamide is fully dissolved.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the reaction mixture.

  • In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in a small amount of anhydrous dichloromethane.

  • Slowly add the Boc₂O solution to the reaction mixture at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., 40% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of N-Boc-cyclopropanesulfonamide incomplete_reaction Incomplete Reaction? start->incomplete_reaction reagent_issue Reagent/Solvent Issue? start->reagent_issue workup_issue Workup/Purification Loss? start->workup_issue increase_time Increase Reaction Time & Monitor by TLC/LC-MS incomplete_reaction->increase_time Yes optimize_conditions Optimize Base/Solvent (e.g., use DMAP catalyst) incomplete_reaction->optimize_conditions Yes use_anhydrous Use Anhydrous Solvents & Fresh Reagents reagent_issue->use_anhydrous Yes minimize_washes Minimize Aqueous Washes & Consider Crystallization workup_issue->minimize_washes Yes success Improved Yield increase_time->success optimize_conditions->success use_anhydrous->success minimize_washes->success

Caption: A workflow for troubleshooting low yields in the synthesis.

Reaction Scheme: N-Boc Protection

reaction_scheme cluster_reactants Reactants cluster_conditions Conditions Cyclopropanesulfonamide Cyclopropanesulfonamide Product N-Boc-cyclopropanesulfonamide Cyclopropanesulfonamide->Product Boc2O Boc Anhydride (Boc₂O) Boc2O->Product Base Base (e.g., TEA) Base->Product Catalyst Catalyst (e.g., DMAP) Catalyst->Product Solvent Solvent (e.g., DCM) Solvent->Product

Caption: General reaction scheme for N-Boc protection.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kottegoda, N., Sandaruwan, C., Piyumi, P., & Karunaratne, V. (Year). N-Boc protection of cyclosulfamides. ResearchGate. Retrieved from [Link]

  • Huang, Z. Y., et al. (2022).
  • Aouf, N. E., et al. (Year).
  • Total Synthesis. (Year). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (Year). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Navigating Boc Deprotection in the Presence of Sulfonyl Groups: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the selective deprotection of the tert-butyloxycarbonyl (Boc) group in molecules also containing a sulfonyl moiety. The inherent stability of the sulfonyl group under many conditions makes it an excellent orthogonal protecting group, yet challenges can arise, requiring a nuanced approach to achieve clean and efficient Boc cleavage.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during your synthetic work, moving from common queries to more complex scenarios.

Q1: My Boc deprotection is sluggish or incomplete, but I'm worried about increasing the acid concentration due to the sulfonyl group. What should I do?

This is a common concern. While sulfonyl groups are generally robust, excessively harsh acidic conditions are not always benign.[1] Incomplete deprotection is often a kinetic issue.

Causality and Resolution:

  • Insufficient Acid Stoichiometry: The cleavage of the Boc group can exhibit a second-order dependence on acid concentration.[2] A substoichiometric amount of acid, or low concentration, may not be sufficient to drive the reaction to completion in a reasonable timeframe.

  • Steric Hindrance: A sterically congested environment around the Boc-protected amine can slow down the rate of deprotection.

  • Solvent Effects: The choice of solvent can influence the efficiency of the deprotection.

Troubleshooting Protocol:

  • Gradual Increase in Acid Concentration: Instead of a drastic change, incrementally increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). Start with a standard 20-25% TFA/DCM mixture and, if needed, increase to 50%.[3] Monitor the reaction closely by TLC or LC-MS to track the disappearance of the starting material and the appearance of the desired product and any potential byproducts.

  • Alternative Strong Acid Systems: If increasing TFA concentration is ineffective, consider switching to 4M HCl in dioxane.[3] This reagent is often more potent for stubborn Boc groups.

  • Optimize Reaction Time and Temperature: Ensure the reaction is running at room temperature, as lower temperatures can significantly slow down the deprotection.[3] If the reaction is still slow, a modest increase in temperature (e.g., to 40 °C) can be attempted, with careful monitoring for any degradation of the sulfonyl-containing substrate.

Q2: I'm observing an unexpected side product. Could the sulfonyl group be reacting?

While direct cleavage of a simple alkyl- or arylsulfonamide is unlikely under standard Boc deprotection conditions, side reactions involving the sulfonyl group or other functionalities can occur.

Potential Side Reactions and Mechanistic Insights:

  • tert-Butylation: The tert-butyl cation generated during Boc cleavage is a potent electrophile and can alkylate nucleophilic sites on your molecule.[3][4] Electron-rich aromatic rings within the sulfonyl group's structure or other parts of the molecule are particularly susceptible.

  • Sulfonyl Group Migration: In certain cases, particularly with electron-rich N-arylsulfonamides, treatment with a strong acid like trifluoromethanesulfonic acid (TfOH) can lead to sulfonyl group migration.[5][6] While less common with TFA, it's a possibility to consider with complex substrates.

  • N-Sulfonation: In the context of peptide synthesis, the use of sulfonyl-based protecting groups can sometimes lead to N-sulfonation as a side product.[2]

Preventative Measures and Solutions:

  • Use of Scavengers: To prevent tert-butylation, add a scavenger to the reaction mixture. Thioanisole is a common and effective choice.[2]

  • Careful Reagent Selection: If sulfonyl group migration is suspected, milder deprotection methods should be employed.

  • Thorough Product Characterization: Use techniques like NMR and high-resolution mass spectrometry to definitively identify the structure of the side product, which will provide crucial clues to the undesired reaction pathway.

Q3: My molecule contains other acid-sensitive functional groups. How can I selectively remove the Boc group while preserving the sulfonyl group and these other functionalities?

This is where orthogonal protection strategies become critical.[7] Standard strong acid deprotection is often not a viable option in these cases.

Strategies for Chemoselective Boc Deprotection:

  • Milder Acidic Conditions: The Boc group is significantly more acid-labile than many other protecting groups.[4] Using dilute TFA (e.g., 1-20% in DCM) can be effective for cleaving the Boc group while leaving more robust acid-sensitive groups intact.[2]

  • Lewis Acid Catalysis: Lewis acids can promote Boc deprotection under milder conditions than Brønsted acids. Zinc bromide (ZnBr₂) in an appropriate solvent is a well-established reagent for this purpose.[3]

  • Heteropolyacid Catalysis: Dawson heteropolyacids have been shown to be efficient and reusable catalysts for the selective deprotection of Boc groups in the presence of sulfamides.[8][9]

  • Iron(III) Catalysis: Catalytic amounts of iron(III) salts, such as FeCl₃, can selectively cleave the N-Boc group, even in the presence of other protecting groups like Cbz and tosyl.[10][11]

Data Summary: Mild Boc Deprotection Conditions

Reagent/CatalystSolventTemperatureTypical Reaction TimeNotes
1-20% TFADCMRoom Temp.1-4 hoursGood for moderately acid-sensitive groups.[2]
ZnBr₂DCMRoom Temp.1-24 hoursEffective for preserving many acid-labile functionalities.[3]
Dawson HeteropolyacidCH₂Cl₂Room Temp.Minutes to hoursCatalyst is recoverable and reusable.[8][9]
Catalytic FeCl₃AcetonitrileRoom Temp.1-6 hoursA sustainable and selective method.[10][11]
Oxalyl Chloride/MethanolMethanolRoom Temp.1-4 hoursA mild, non-traditional method.[12][13]
IodineSolvent-free or CH₂Cl₂Room Temp.VariesA catalytic, metal-free approach.[12]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using Catalytic Heteropolyacid

This protocol is adapted from the work of Abbessi and Aouf.[8][9]

  • Dissolve the N-Boc protected sulfonyl-containing compound (1 mmol) in dichloromethane (CH₂Cl₂, 10 mL).

  • Add 10 mol% of the Dawson heteropolyacid catalyst to the solution.

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the suspension to recover the catalyst.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Selective Boc Deprotection with Iron(III) Chloride

This method is based on the findings of López-Soria et al.[11]

  • To a solution of the N,N'-diprotected amine (containing one Boc group) in a suitable solvent (e.g., acetonitrile), add a catalytic amount of iron(III) chloride (FeCl₃, 0.3-1 equiv.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The resulting product is often clean enough for the next step without further purification.

Visualizing the Chemistry

Decision-Making Workflow for Troubleshooting

troubleshooting_workflow start Boc Deprotection with Sulfonyl Group incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No increase_acid Increase Acid Conc. or Change to HCl/Dioxane incomplete->increase_acid Yes acid_sensitive Other Acid-Sensitive Groups? side_products->acid_sensitive No scavengers Add Scavengers (e.g., Thioanisole) side_products->scavengers Yes milder_methods Use Milder Methods: - Dilute TFA - Lewis Acids (ZnBr2) - Catalytic (FeCl3, Heteropolyacid) acid_sensitive->milder_methods Yes success Successful Deprotection acid_sensitive->success No increase_acid->side_products scavengers->acid_sensitive milder_methods->success

Caption: A workflow for troubleshooting Boc deprotection.

General Mechanism of Acid-Catalyzed Boc Deprotection

boc_deprotection_mechanism start R-NH-Boc + H+ protonated Protonated Carbamate R-NH-C(=O+H)O-tBu start->protonated cleavage Cleavage protonated->cleavage carbamic_acid Carbamic Acid R-NH-COOH + tBu+ cleavage->carbamic_acid decarboxylation Decarboxylation carbamic_acid->decarboxylation isobutylene Isobutylene + H+ carbamic_acid->isobutylene tBu+ -> amine Free Amine R-NH2 + CO2 decarboxylation->amine

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

  • Abbessi, M., & Aouf, N.-E. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(2), 223-227. Available from: [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. Available from: [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. Available from: [Link]

  • Abbessi, M., & Aouf, N.-E. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. ResearchGate. Available from: [Link]

  • Sulfonyl Protective Groups. (2014). Chem-Station. Available from: [Link]

  • Weinreb, S. M. (2009). Cleavage And Rearrangement Of Sulfonamides. Chemical Reviews, 109(5), 2131-2150. Available from: [Link]

  • Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available from: [Link]

  • Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Available from: [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N´-diprotected amines using iron(III)-catalysis. (2015). ResearchGate. Available from: [Link]

  • Peptide synthesis with sulfonyl protecting groups. (1999). Google Patents.
  • Boc Deprotection - TFA. Common Organic Chemistry. Available from: [Link]

  • View of Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry. Available from: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Available from: [Link]

  • Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable. Available from: [Link]

  • Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. (2022). ACS Publications. Available from: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Available from: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). National Institutes of Health. Available from: [Link]

  • Protecting Groups for Amines: Sulfonamides. (2020). YouTube. Available from: [Link]

  • Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (2020). UKnowledge. Available from: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Available from: [Link]

  • Any suggestion on Boc deprotection without using acid? (2016). ResearchGate. Available from: [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). (2015). RSC Publishing. Available from: [Link]

  • A method for removal of N-BOC protecting groups from substrates on TFA-sensitive resins. (1998). ScienceDirect. Available from: [Link]

  • N‐Boc deprotection of primary and secondary sulfonimidamide. ResearchGate. Available from: [Link]

  • The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-. (2014). National Institutes of Health. Available from: [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl cyclopropylsulfonylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Tert-butyl cyclopropylsulfonylcarbamate. This guide is designed to provide practical, field-tested solutions to common challenges encountered during the synthesis and purification of this important building block. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Overview: Navigating the Synthetic Landscape

The synthesis of this compound is most commonly achieved via the N-acylation of cyclopropanesulfonamide with Di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O). While seemingly straightforward, this reaction can present several purification challenges due to the nature of the reactants and potential side products. The primary goal is to effectively remove unreacted starting materials and byproducts without compromising the integrity of the target molecule.

This guide will focus on a question-and-answer format to directly address the specific issues you may encounter.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect, and where do they come from?

A1: Awareness of potential impurities is the first step in developing a robust purification strategy. The primary byproducts originate from the starting materials and their subsequent reactions.

The main reaction involves the Boc-protection of cyclopropanesulfonamide. This reaction uses a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[1]

Primary Reaction Pathway

cluster_products Products & Byproducts Cyclopropanesulfonamide Cyclopropanesulfonamide Target Tert-butyl cyclopropylsulfonylcarbamate Cyclopropanesulfonamide->Target + (Boc)₂O Base (e.g., TEA) Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) tBuOH tert-Butanol Boc2O->tBuOH breaks down to CO2 Carbon Dioxide Boc2O->CO2 breaks down to tButoxide tert-Butoxide Boc2O->tButoxide breaks down to tButoxide->tBuOH protonation

Caption: Boc-protection reaction showing product and byproduct formation.

Table 1: Common Byproducts and Their Origins

Byproduct/ImpurityChemical NameOriginImpact on Purification
Unreacted (Boc)₂O Di-tert-butyl dicarbonateExcess reagent used to drive the reaction to completion.Can co-elute with the product in chromatography. It is a waxy solid that can complicate isolation.
tert-Butanol 2-Methyl-2-propanolA direct byproduct of the Boc protection reaction.[1]Highly volatile, but can be trapped in the product solid. Must be removed under high vacuum.
Unreacted Sulfonamide CyclopropanesulfonamideIncomplete reaction.Has different polarity from the product, usually removable by chromatography or extraction.
Base e.g., Triethylamine, DMAPCatalyst/reagent used in the reaction.Typically removed by an acidic aqueous wash during workup.
Hydrolyzed Reagent Cyclopropanesulfonic acidIf starting from cyclopropanesulfonyl chloride, hydrolysis from moisture is a key side reaction.[2][3]Highly acidic and water-soluble. Removed with a basic aqueous wash.
Q2: My reaction is complete, but my NMR spectrum shows a significant amount of unreacted Di-tert-butyl dicarbonate ((Boc)₂O). How can I remove it?

A2: This is the most common purification challenge. Due to its relatively nonpolar nature, (Boc)₂O can be difficult to separate from the desired product. Here are three field-proven methods, ranging from simple workup modifications to chemical quenching.

Method 1: High Vacuum Sublimation (For Thermally Stable Products)

The simplest approach leverages the volatility of (Boc)₂O. After an initial workup and removal of solvent, the crude product can be subjected to high vacuum for an extended period (24-72 hours).[4]

  • Causality: (Boc)₂O has a sufficiently high vapor pressure to sublimate under high vacuum, especially with gentle warming (30-40°C).[4] This physically removes it from the non-volatile product.

  • Protocol:

    • Concentrate the crude product to a solid or thick oil.

    • Transfer to a round-bottom flask and connect to a high vacuum line equipped with a cold trap (dry ice/acetone).

    • Allow the sublimation to proceed for 24-72 hours. The (Boc)₂O will collect in the cold trap.

    • Monitor for removal by periodically taking a sample for ¹H NMR analysis.

Method 2: Chemical Quenching with Imidazole

For a more active approach, excess (Boc)₂O can be destroyed chemically before final purification. Imidazole is an excellent reagent for this purpose as its byproduct is easily removed.[5]

  • Causality: Imidazole acts as a nucleophile, reacting with (Boc)₂O to form 1-Boc-imidazole. This new compound is water-soluble under acidic conditions and can be easily removed with a dilute acid wash.[5]

  • Protocol:

    • Once the main reaction is complete (as determined by TLC or LC-MS), add imidazole (approx. 1.5 equivalents relative to the excess (Boc)₂O) to the reaction mixture.

    • Stir at room temperature for 2-4 hours. The reaction is typically faster if DMAP was used as a catalyst in the initial step.[5]

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute HCl (e.g., 1% solution). This protonates the imidazole byproduct, extracting it into the aqueous phase.[5]

    • Proceed with the standard basic and brine washes.

Method 3: Optimized Chromatographic Separation

While challenging, column chromatography can be effective if the correct solvent system is employed.

  • Causality: The goal is to find a solvent system where the polarity difference between the product and (Boc)₂O is maximized. (Boc)₂O is very nonpolar.

  • Protocol:

    • Use a low-polarity solvent system. A gradient elution starting with a high percentage of a nonpolar solvent like hexane or petroleum ether is recommended.

    • Solvent System Tip: Start with 100% Hexane and slowly introduce Ethyl Acetate. (Boc)₂O will elute very early. A typical starting point would be a gradient of 0% to 20% Ethyl Acetate in Hexane.

    • Monitor fractions carefully by TLC, staining with potassium permanganate (the product is visible, (Boc)₂O is not) and a UV lamp if applicable.

Q3: I'm observing a significant amount of tert-butanol. How do I remove it effectively?

A3: tert-Butanol is a direct byproduct of the reaction between the amine and (Boc)₂O.[1] While volatile, it can become trapped in the crystalline lattice of a solid product, making it difficult to remove.

Purification Workflow

Start Crude Product (contains tert-butanol) Azeotrope Azeotropic Removal (add Toluene, rotary evaporate) Start->Azeotrope Dissolve Dissolution & Precipitation Start->Dissolve Alternative for stubborn cases HighVac High Vacuum Drying (24-48h, gentle heat) Azeotrope->HighVac Primary Method Result Pure Product HighVac->Result Dissolve->Result

Caption: Decision workflow for removing tert-butanol.

  • Step 1: Azeotropic Removal: The most effective method is azeotropic removal.

    • Causality: Toluene forms a low-boiling azeotrope with tert-butanol, allowing for its efficient removal on a rotary evaporator at temperatures lower than the boiling point of either individual component.

    • Protocol: After the initial workup, dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add toluene (3-5 times the volume of the other solvent) and concentrate the mixture on a rotary evaporator. Repeat 2-3 times.

  • Step 2: High Vacuum Drying: Following azeotropic removal, dry the product under high vacuum for at least 24 hours. Gentle heating (30-40°C) can aid this process if the product is thermally stable.

Q4: If I start my synthesis from cyclopropanesulfonyl chloride, what special precautions should I take?

A4: Using cyclopropanesulfonyl chloride introduces a different set of potential byproducts, primarily from its reaction with water.[2]

  • Primary Issue: Hydrolysis. Cyclopropanesulfonyl chloride is highly sensitive to moisture and will readily hydrolyze to form cyclopropanesulfonic acid and HCl.[2][3] This side reaction consumes your starting material and introduces an acidic impurity.

Preventative & Removal Strategies:

  • Maintain Anhydrous Conditions: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is the most critical step to prevent byproduct formation.

  • Quench and Wash: During the aqueous workup, use a wash with a mild base like saturated sodium bicarbonate solution.

    • Causality: This base wash serves two purposes:

      • It neutralizes the HCl byproduct from the hydrolysis reaction.

      • It deprotonates the cyclopropanesulfonic acid, forming the sodium cyclopropanesulfonate salt. This salt is highly water-soluble and will be partitioned into the aqueous layer, effectively removing it from your organic phase.

References

  • King, J. F., & Lam, J. Y. L. (1992). Organic sulfur mechanisms. 36. Cyclopropanesulfonyl chloride. Journal of the American Chemical Society, 114(5), 1743–1749. [Link]

  • Di-tert-butyl dicarbonate - Overview. chemeurope.com. [Link]

  • Shabani, A., et al. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Synthetic Communications, 31(4), 551-556.* [Link]

  • Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1977). DI-tert-BUTYL DICARBONATE. Organic Syntheses, 57, 45. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182. [Link]

  • Hu, J., et al. (2016). Stereoselective Synthesis of (Sulfonimidoyl)cyclopropanes with (R)-PhSO(NTs)CH2Cl and α,β-Unsaturated Weinreb Amides. European Journal of Organic Chemistry, 2016(6), 906-909. [Link]

  • Reactions that Work: Boc Protection. Chemtips, WordPress.com. (2012). [Link]

  • Boc Protection - Common Conditions. Organic Chemistry Portal. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Synthesis of Boc-protected bicycloproline. ACS Omega, 3(1), 1038-1042. [Link]

Sources

Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists and researchers navigating the complexities of cyclopropane chemistry. The cyclopropyl group is a valuable structural motif in medicinal chemistry and materials science, prized for its ability to impart unique conformational constraints, metabolic stability, and pharmacokinetic properties.[1][2] However, the inherent ring strain of this three-membered ring makes it susceptible to undesired ring-opening reactions under various synthetic conditions.[3][4]

This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and validated protocols to help you preserve the integrity of the cyclopropyl group in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of cyclopropyl-containing compounds.

Q1: Why is the cyclopropyl group prone to ring-opening?

A1: The cyclopropane ring is highly strained due to its compressed C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[3][5] This strain energy, approximately 115 kJ/mol, provides a strong thermodynamic driving force for ring-opening reactions that relieve this strain.[6] The C-C bonds in cyclopropane have increased p-character, often described using the Walsh or Coulson-Moffitt models, which makes them behave somewhat like a double bond and susceptible to attack by electrophiles, acids, and certain transition metals.[5][7]

Q2: What are the most common reaction conditions that lead to cyclopropane ring-opening?

A2: Several conditions can trigger the cleavage of a cyclopropyl ring:

  • Acidic Conditions (Brønsted and Lewis): Strong acids can protonate the cyclopropane ring or an adjacent functional group, leading to a carbocationic intermediate that readily undergoes ring-opening to form a more stable, acyclic carbocation.[8][9][10][11]

  • Electrophilic Addition: Similar to alkenes, cyclopropanes can undergo addition reactions with electrophiles, resulting in ring cleavage.[3][7][12]

  • Catalytic Hydrogenation: Certain hydrogenation catalysts, particularly under harsh conditions (high pressure and temperature), can cause hydrogenolysis (cleavage) of the C-C bonds in the ring.[13][14][15]

  • Transition Metal Catalysis: Many transition metals can activate cyclopropanes through oxidative addition into a C-C bond, forming a metallacyclobutane intermediate that can then undergo further reactions leading to ring-opened products.[16][17]

  • Radical Reactions: Radical initiators can promote the homolytic cleavage of the strained C-C bonds, leading to ring-opened radical intermediates.[18]

Q3: How do substituents on the cyclopropyl ring affect its stability?

A3: Substituents play a crucial role in the reactivity of the cyclopropyl ring.

  • Electron-Donating Groups (EDGs): EDGs can stabilize an adjacent carbocation, which can either increase the propensity for ring-opening if a carbocation is formed next to the ring, or in some cases, direct the regioselectivity of ring-opening. The cyclopropyl group itself is a good sigma-donor and can stabilize an adjacent positive charge through hyperconjugation, a phenomenon sometimes referred to as "bent bond resonance".[5][19][20]

  • Electron-Withdrawing Groups (EWGs): EWGs make the cyclopropane ring more electrophilic and susceptible to nucleophilic attack, which can lead to ring-opening.[4]

  • Donor-Acceptor Cyclopropanes: Cyclopropanes substituted with both an electron-donating and an electron-withdrawing group are particularly activated. The polarized bond is prone to cleavage, often initiated by a Lewis acid coordinating to the acceptor group, making them valuable synthons for various cycloaddition and ring-opening reactions.[4][6][8][17][21][22][23][24]

Q4: Are there general strategies to protect the cyclopropyl group during a reaction?

A4: Yes, several general strategies can be employed:

  • Mild Reaction Conditions: Whenever possible, opt for milder reagents and lower reaction temperatures to minimize the energy input that could overcome the activation barrier for ring-opening.[10][11]

  • Avoid Strong Acids: Use weaker Brønsted acids, buffered conditions, or solid-supported acids. For Lewis acid-catalyzed reactions, a careful screening of milder Lewis acids is recommended.[8][10][11]

  • Careful Catalyst Selection: For hydrogenations, choose catalysts with lower activity towards C-C bond cleavage, such as palladium on carbon under controlled conditions, over more aggressive catalysts like platinum or rhodium.[11][13] For cross-coupling reactions, using pre-formed cyclopropyl organometallic reagents is a reliable method.[11][25]

  • Protecting Groups: In some cases, protecting nearby functional groups can modulate the electronic properties of the system and prevent the formation of intermediates that trigger ring-opening.[26][27]

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges involving the preservation of the cyclopropyl group.

Issue 1: Ring Cleavage During Acid-Catalyzed Reactions

You are running an acid-catalyzed reaction (e.g., deprotection, hydrolysis, or cyclization) on a molecule containing a cyclopropyl group, and you observe the formation of ring-opened byproducts.

Root Cause Analysis:

Strong acids can protonate either a functional group adjacent to the cyclopropane or the cyclopropane ring itself. This generates a carbocationic intermediate. The high ring strain of the cyclopropane provides a potent thermodynamic driving force for the C-C bond to cleave, forming a more stable, delocalized, or rearranged acyclic carbocation.[9][11] This process is often kinetically facile, especially at elevated temperatures.

cluster_0 Acid-Catalyzed Ring Opening Cyclopropyl_Substrate Cyclopropyl Substrate Protonation Protonation (Strong Acid, H⁺) Cyclopropyl_Substrate->Protonation Carbocation_Intermediate Carbocation Intermediate (Unstable) Protonation->Carbocation_Intermediate Ring_Opening Ring Opening (Strain Relief) Carbocation_Intermediate->Ring_Opening Ring_Opened_Product Ring-Opened Product Ring_Opening->Ring_Opened_Product cluster_1 Strategies for Selective Reduction Start Cyclopropyl-containing Substrate for Reduction Decision Is Ring Cleavage Observed? Start->Decision Change_Catalyst Switch to Milder Catalyst (e.g., Pd/C, Ni₂B) Decision->Change_Catalyst Yes Success Desired Product (Cyclopropane Intact) Decision->Success No Optimize_Conditions Lower H₂ Pressure & Temperature Change_Catalyst->Optimize_Conditions Change_Reagent Use Chemical Reducing Agent (e.g., NaBH₄ for Ketones) Optimize_Conditions->Change_Reagent Change_Reagent->Success

Caption: Decision workflow for troubleshooting cyclopropane hydrogenolysis.

Troubleshooting Strategies & Protocols:

StrategyRationaleExample Protocol
Select a Milder Catalyst Catalysts like palladium on carbon (Pd/C) are generally less prone to causing cyclopropane hydrogenolysis compared to platinum or rhodium catalysts. [11][13]Protocol 4: Selective Hydrogenation with Pd/C. In a suitable pressure vessel, suspend your substrate and 5-10 mol% of 10% Pd/C in a solvent like ethanol or ethyl acetate. Purge the vessel with nitrogen, then with hydrogen. Pressurize with H₂ to 1-3 atm and stir at room temperature. Monitor the reaction progress closely.
Optimize Reaction Conditions Using the lowest effective hydrogen pressure and temperature can significantly reduce the incidence of hydrogenolysis. [11]For a given hydrogenation, start with 1 atm of H₂ (balloon pressure) at room temperature. If the reaction is too slow, incrementally increase the pressure or temperature, monitoring for the formation of ring-opened byproducts at each stage.
Use Chemical Reducing Agents For the reduction of specific functional groups like ketones or aldehydes, chemical reducing agents are often a safer alternative to catalytic hydrogenation for preserving the cyclopropyl ring.Protocol 5: Ketone Reduction with Sodium Borohydride. Dissolve the cyclopropyl ketone in methanol or ethanol and cool the solution to 0 °C. Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) in portions. Stir until the reaction is complete, then perform a standard aqueous workup. [11]
Issue 3: Ring-Opening in Transition Metal-Catalyzed Cross-Coupling Reactions

You are performing a cross-coupling reaction to form a C-C or C-heteroatom bond, and you are observing byproducts resulting from the cleavage of the cyclopropyl ring.

Root Cause Analysis:

Transition metals, particularly those from Group VIII like palladium, rhodium, and nickel, can insert into the strained C-C bonds of a cyclopropane ring via oxidative addition. [16][17]This forms a metallacyclobutane intermediate, which can then undergo various transformations, such as β-carbon elimination or reductive elimination, leading to ring-opened products instead of the desired cross-coupled product. This is especially prevalent when the cyclopropane is activated, for example, in vinylcyclopropanes or methylenecyclopropanes. [16][17] Troubleshooting Strategies & Protocols:

StrategyRationaleExample Protocol
Use Pre-formed Cyclopropyl Organometallics Instead of using a cyclopropyl halide or triflate that requires oxidative addition to the catalyst, using a pre-formed cyclopropyl nucleophile (e.g., Grignard, boronic acid, or trifluoroborate salt) is a highly reliable way to introduce the cyclopropyl group without ring-opening. [11]Protocol 6: Suzuki-Miyaura Coupling with Potassium Cyclopropyltrifluoroborate. In a flask, combine your aryl halide (1.0 equiv), potassium cyclopropyltrifluoroborate (1.5 equiv), a palladium catalyst like Pd(OAc)₂ (2 mol%), a suitable ligand such as SPhos (4 mol%), and a base like K₃PO₄ (3.0 equiv). Add a solvent system like toluene/water (10:1). Degas the mixture and heat under an inert atmosphere until the reaction is complete. [25]
Ligand Screening The choice of ligand can significantly influence the outcome of the reaction. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting potential side reactions like β-carbon elimination from the metallacyclobutane intermediate. [11]For a challenging cross-coupling, screen a panel of ligands including bulky monophosphines (e.g., SPhos, XPhos) and bidentate phosphines (e.g., dppf) to identify the optimal conditions that favor the desired product.
Control Reaction Temperature Lowering the reaction temperature can disfavor the oxidative addition into the cyclopropane C-C bond, which often has a higher activation energy than the desired catalytic cycle. [11]If you observe ring-opening at a standard reaction temperature (e.g., 100 °C in toluene), try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.

By understanding the underlying principles of cyclopropane reactivity and systematically applying these troubleshooting strategies, researchers can significantly improve the success rate of their synthetic routes, preserving the integrity of this valuable chemical scaffold.

References

  • Activation of cyclopropanes by transition metals. Wikipedia. [Link]

  • Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]‐Addition. Chemistry – A European Journal. [Link]

  • Addition to Cyclopropane Ring. Dalal Institute. [Link]

  • Activation of cyclopropanes by transition metals. Grokipedia. [Link]

  • Metal-catalyzed cyclopropanations. Wikipedia. [Link]

  • Addition To Cyclopropane Rings. Scribd. [Link]

  • In addition to the cyclopropane ring. Pure Chemistry. [Link]

  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of Kansas. [Link]

  • Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews. [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. [Link]

  • Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. National Institutes of Health. [Link]

  • Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. Semantic Scholar. [Link]

  • Reactivity of electrophilic cyclopropanes. National Institutes of Health. [Link]

  • Introduction: Cyclopropanes and Related Rings. Chemical Reviews. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters. [Link]

  • Cyclopropyl group. Wikipedia. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Shaanxi Normal University. [Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Chemistry Stack Exchange. [Link]

  • Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction. Scilit. [Link]

  • Cyclopropyl based O- and N- and S-protecting groups.
  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters. [Link]

  • Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Journal of the American Chemical Society. [Link]

  • What is the stability order of cyclopropane cation and cyclopentane cation? Quora. [Link]

  • Is there a way to open up cyclopropane so it reacts with formaldehyde like this? Reddit. [Link]

  • Hydrogenation of 2-Cyclopropyl-1- and -2-Alkenes. Isolation and Purification of 2-Cyclopropylalkanes. Journal of the American Chemical Society. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. SciSpace. [Link]

  • Lewis Acid Reactions of Phenylcyclopropyl Chlorides. Scribd. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. National Institutes of Health. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Lewis acid mediated reactions of methylenecyclopropanes and cyclopropenes. University of Southampton. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purity Determination of Sulfonylcarbamates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical determination of sulfonylcarbamate purity. This guide is designed for researchers, analytical chemists, and drug development professionals who work with these compounds. Here, we address common challenges and frequently asked questions in a direct, problem-solving format. Our goal is to provide not just solutions, but also the underlying principles to empower you to develop robust, accurate, and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions about selecting and developing analytical methods for sulfonylcarbamates.

Q1: Which analytical technique is best for determining the purity of my sulfonylcarbamate compound?

The optimal technique depends on the compound's properties and the specific requirements of your analysis, such as sensitivity needs and whether it's for routine quality control or confirmatory analysis.[1][2]

  • High-Performance Liquid Chromatography (HPLC) is the most common and robust method for sulfonylcarbamate analysis.[3][4] It offers excellent precision and accuracy for quantification and is suitable for routine quality control.[1] HPLC with UV/Diode Array Detection (DAD) is a standard setup, while coupling it with Mass Spectrometry (LC-MS/MS) provides higher sensitivity and specificity, making it ideal for trace-level impurity detection and structural confirmation.[2]

  • Gas Chromatography (GC) can be used, but it presents challenges as many sulfonylcarbamate compounds are thermally labile and may degrade at the high temperatures of the GC injector.[5][6] To mitigate this, specialized techniques like cold on-column injection or derivatization are often necessary to prevent decomposition.[6] GC coupled with Mass Spectrometry (GC-MS) is powerful for identifying volatile or semi-volatile impurities.[5][7]

  • Thin-Layer Chromatography (TLC) is a simple, cost-effective technique primarily used for qualitative purposes, such as reaction monitoring or preliminary purity checks.[1][4] It can quickly indicate the presence of major impurities but lacks the quantitative power of HPLC or GC.[1]

Recommendation: Start with Reverse-Phase HPLC with UV detection (RP-HPLC-UV). It is the workhorse for this class of compounds. If you need to identify unknown impurities or quantify trace levels, LC-MS is the superior choice.[2]

Q2: My sulfonylcarbamate has ionizable groups. How does this affect my HPLC method development?

The presence of ionizable functional groups, common in sulfonylcarbamates, makes mobile phase pH a critical parameter for achieving good peak shape and reproducible retention times in RP-HPLC.

The Causality: In reverse-phase chromatography, the ionized form of a compound is more polar and will elute earlier with a shorter retention time than its non-ionized, more hydrophobic counterpart. If the mobile phase pH is close to the compound's pKa, small shifts in pH can cause significant changes in the ionization state, leading to peak broadening, splitting, or retention time drift.

Best Practice:

  • Determine the pKa of your sulfonylcarbamate.

  • Select a buffer for your mobile phase and adjust the pH to be at least 1.5 to 2 units away from the compound's pKa. This ensures the compound exists predominantly in a single ionic form (either fully protonated or fully deprotonated), leading to sharp, symmetrical peaks and stable retention times.

  • Ensure adequate buffering capacity to resist pH changes when the sample is introduced.

Q3: What are the common degradation pathways for sulfonylcarbamates, and how can I detect these degradants?

Sulfonylcarbamates can be susceptible to degradation, primarily through hydrolysis of the carbamate ester linkage, especially under basic or acidic conditions.[8] Oxidative and photolytic degradation can also occur. Understanding these pathways is crucial for developing stability-indicating methods.

Forced Degradation Studies: To identify potential degradation products, you must perform forced degradation (stress testing) studies.[8] This involves subjecting the drug substance to harsh conditions:

  • Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Base Hydrolysis: e.g., 0.1 M NaOH at room temperature.[8] This is often the most significant pathway.

  • Oxidation: e.g., 3% Hydrogen Peroxide (H₂O₂).[8]

  • Thermal Stress: Heating the solid sample.

  • Photolytic Stress: Exposing the sample to UV/Visible light.

The goal is to achieve 5-20% degradation. The analytical method is considered "stability-indicating" if it can resolve the parent peak from all major degradation product peaks. LC-MS is particularly valuable here for the structural elucidation of the resulting degradants.[9]

Part 2: Troubleshooting Guides

This section provides solutions to specific experimental problems in a structured, easy-to-follow format.

HPLC Troubleshooting for Sulfonylcarbamate Analysis

High backpressure, shifting retention times, and poor peak shape are common HPLC issues. Here’s how to address them in the context of sulfonylcarbamate analysis.

The following diagram outlines a typical workflow for creating a robust analytical method.

G cluster_prep Phase 1: Preparation & Development cluster_val Phase 2: Validation cluster_routine Phase 3: Routine Analysis lit_search Literature Search & Compound Property Analysis (pKa, Solubility) tech_select Technique Selection (e.g., RP-HPLC-UV) lit_search->tech_select method_dev Method Development & Optimization (Column, Mobile Phase, Temp, Flow Rate) tech_select->method_dev specificity Specificity / Forced Degradation (Peak Purity Analysis) method_dev->specificity Method Ready for Validation linearity Linearity & Range lod_loq LOD & LOQ accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) robustness Robustness (Varying pH, Temp, etc.) system_suitability System Suitability Testing (SST) (Resolution, Tailing Factor, etc.) robustness->system_suitability Validated Method Transfer routine_analysis Routine Purity Testing & Stability Studies system_suitability->routine_analysis G start Unexpected Peaks in Sulfonylcarbamate GC Chromatogram check_blank 1. Inject a Solvent Blank. Are the peaks present? start->check_blank yes_blank Peaks are from Contamination (Solvent, Vial, Syringe, Septa Bleed) check_blank->yes_blank Yes no_blank Peaks are Sample-Related check_blank->no_blank No check_temp 2. Lower Inlet Temperature or Use Cold On-Column Injection. Do the unexpected peaks decrease? no_blank->check_temp yes_temp Peaks are Thermal Degradation Products. Optimize injection technique to minimize heat. check_temp->yes_temp Yes no_temp Peaks are likely true impurities in the sample. check_temp->no_temp No confirm_impurity 3. Confirm with LC-MS or GC-MS (Mass Spectrometry) to identify structure. no_temp->confirm_impurity final Identified as Impurity. Proceed with quantification and process chemistry investigation. confirm_impurity->final

Caption: Decision tree for troubleshooting unexpected peaks in GC.

Part 3: Protocols and Data

Protocol 1: General Purpose RP-HPLC-UV Method for Purity

This protocol provides a robust starting point for the purity determination of a novel sulfonylcarbamate. Optimization will be required for each specific compound.

1. Sample Preparation: a. Accurately weigh and dissolve the sulfonylcarbamate sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1.0 mg/mL. [1] b. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions (Starting Point): a. The table below outlines typical starting conditions.

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA general-purpose reverse-phase column suitable for many organic molecules. [3]
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides an acidic pH to suppress ionization of acidic protons, improving peak shape.
Mobile Phase B AcetonitrileA common, strong organic solvent for reverse-phase HPLC.
Gradient 10% B to 90% B over 20 minA broad gradient is a good starting point to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column. [3][10]
Column Temp. 30 °CProvides better reproducibility than ambient temperature. [3]
Detection (UV) 254 nm or scan with DAD254 nm is a common wavelength for aromatic compounds. A Diode Array Detector (DAD) is preferred to assess peak purity and find the optimal wavelength.
Injection Vol. 10 µLA typical injection volume that avoids column overload for a 1 mg/mL sample.

3. Data Analysis: a. Integrate the peak areas for the main sulfonylcarbamate peak and all impurity peaks. [1] b. Calculate the purity using the area percent method:

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Method Validation Outline

Once a method is developed, it must be validated to ensure it is fit for its intended purpose, following guidelines like ICH Q2(R1). [11][12]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. [11]This is typically done through forced degradation studies.

  • Linearity: Analyze a minimum of five concentrations across the desired range. Plot the response versus concentration and determine the correlation coefficient (R²), which should typically be ≥ 0.999. [10]* Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. For an assay, this is typically 80% to 120% of the nominal concentration. [11]* Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). [11]The recovery should typically be within 98-102%. [12]* Precision:

    • Repeatability: Multiple injections of the same homogenous sample.

    • Intermediate Precision: Assess variability from different days, analysts, or equipment. [12]Results are expressed as Relative Standard Deviation (%RSD).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Often determined based on signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ).

References

  • Pecorelli, I., Bibi, R., Fioroni, L., & Galarini, R. (2004). Validation of a confirmatory method for the determination of sulphonamides in muscle according to the European Union regulation 2002/657/EC. Journal of Chromatography A, 1032(1-2), 23–29. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC, NIH. [Link]

  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • Patyra, E., Kwiatek, K., & Nebot, C. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(23), 7123. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • Al-Janabi, Z. A. F., & Al-Obaidi, A. S. M. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1). [Link]

  • Analytical Method Validation: A Comprehensive Review of Current Practices. (2024). ResearchGate. [Link]

  • Bhat, S. A., Singh, P., Keshre, A., & Deshmukh, R. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 761981. [Link]

  • Stolker, A. A. M., & Brinkman, U. A. T. (2005). Methods for the Determination of Sulphonamides in Meat. Journal of Chromatography A, 1067(1-2), 15-52. [Link]

  • HPLC TROUBLESHOOTING: A REVIEW. (2024). Journal of Emerging Technologies and Innovative Research. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2022). MDPI. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

  • HPLC Troubleshooting Guide. (n.d.). YMC. [Link]

  • Studies on sulfonamide degradation products. (n.d.). ResearchGate. [Link]

  • Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds. (2023). ResearchGate. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Scribd. [Link]

  • Aguilar, C., Peñalver, A., & Pocurull, E. (2002). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Journal of Chromatography A, 943(1), 147-157. [Link]

  • Wang, J., & Cheung, J. (2000). Fast gas chromatography analysis of N-carbamates with cold on-column injection. Journal of Chromatographic Science, 38(10), 443–448. [Link]

  • Jaros-Krzemińska, E., & Kiejza, D. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6667. [Link]

  • HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. (n.d.). ResearchGate. [Link]

  • Small Molecule Identification and Purity Testing. (2023). Medistri SA. [Link]

  • A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. (n.d.). PJSIR. [Link]

  • Gas Chromatography | working principle and instrumentation lecture. (2016). YouTube. [Link]

  • (PDF) Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). ResearchGate. [Link]

  • The Beginner's Guide to Interpreting GC/MS Results. (2018). Innovatech Labs. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Mass Spectrometry Analysis of N-Boc-cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of Ionization Techniques and Fragmentation Pathways for Robust Characterization

For researchers and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. N-Boc-cyclopropanesulfonamide, a moiety increasingly found in pharmacologically active compounds, presents unique analytical challenges.[1][2] This guide provides a comprehensive overview of its analysis by mass spectrometry (MS), focusing on electrospray ionization (ESI), and offers a comparative perspective on alternative methodologies.

Introduction to N-Boc-cyclopropanesulfonamide Analysis

N-Boc-cyclopropanesulfonamide serves as a critical building block in medicinal chemistry.[2][3] Its structure, featuring a labile tert-Butyloxycarbonyl (Boc) protecting group and a compact cyclopropyl ring, requires carefully optimized analytical methods to prevent in-source degradation while achieving sensitive detection. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier technique for its characterization. This guide delves into the causality behind experimental choices in MS method development, ensuring scientifically sound and reproducible results.

Core Methodology: Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray ionization is the workhorse for analyzing polar, thermally labile small molecules like N-Boc-cyclopropanesulfonamide. Its soft ionization mechanism preserves the intact molecule for initial mass determination (MS1) and allows for controlled fragmentation (MS/MS) to elucidate structural details.

Rationale for ESI in Positive Ion Mode:

The presence of a nitrogen atom in the sulfonamide group makes the molecule readily protonated. Therefore, positive ion mode ESI is the logical choice, typically yielding a strong protonated molecule signal, [M+H]⁺. While sulfonamides can be analyzed in negative ion mode, the Boc group's lability and the primary amine's basicity favor positive ionization for this specific compound.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for the separation and detection of N-Boc-cyclopropanesulfonamide.

1. Sample Preparation:

  • Dissolve the analyte in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid aids in protonation for ESI.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 600 L/hr (Nitrogen).

  • Desolvation Temperature: 350 °C.

  • Data Acquisition:

    • Full Scan (MS1): Scan from m/z 50 to 500 to identify the [M+H]⁺ precursor ion.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

Decoding the Fragmentation Pattern

Understanding the fragmentation of N-Boc-cyclopropanesulfonamide is key to its unambiguous identification. The Boc group is notoriously labile and dictates the primary fragmentation pathways.[5]

Predicted Fragmentation Pathways:

The molecular weight of the parent cyclopropanesulfonamide is 121.16 g/mol .[3][6] The addition of the Boc group (C5H9O2) brings the total molecular weight to approximately 221.25 g/mol .

  • [M+H]⁺ Precursor Ion: The expected protonated molecule will appear at m/z 222.1 .

  • Primary Fragmentation (Loss of the Boc Group): The most characteristic fragmentation involves the loss of the entire Boc group as a neutral loss of 100 Da, resulting in the deprotected cyclopropanesulfonamide ion at m/z 122.1 .

  • Loss of Isobutylene: A hallmark of the Boc group is the loss of isobutylene (C4H8), a neutral loss of 56 Da.[7][8] This occurs via a rearrangement, leaving a carbamic acid intermediate which can then lose CO2. This pathway generates a fragment at m/z 166.1 .

  • Loss of tert-Butyl Cation: A prominent peak at m/z 57.1 corresponding to the tert-butyl cation ([C4H9]⁺) is a definitive indicator of the Boc group.[9]

  • Sulfonamide Backbone Fragmentation: Sulfonamides can also fragment via the loss of SO2 (64 Da).[10][11] This could lead to a fragment from the protonated molecule at m/z 158.1 .

Data Summary: Predicted Ions

Ion DescriptionPredicted m/zOrigin
Protonated Molecule [M+H]⁺222.1Parent Ion
[M+H - C4H8]⁺166.1Loss of isobutylene from Boc group
[M+H - SO2]⁺158.1Loss of sulfur dioxide
[M+H - C5H9O2]⁺122.1Loss of Boc group
[C4H9]⁺57.1tert-Butyl cation from Boc group

Visualizing the Analysis

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry prep Dissolve & Filter Analyte lc C18 Reversed-Phase Gradient Elution prep->lc Injection esi ESI+ Source Ionization lc->esi Elution ms1 MS1: Full Scan (Find m/z 222.1) esi->ms1 cid Collision Cell (CID) Fragmentation ms1->cid Isolate Precursor ms2 MS2: Product Ion Scan (Detect Fragments) cid->ms2

Caption: LC-MS/MS workflow for N-Boc-cyclopropanesulfonamide analysis.

fragmentation parent [M+H]⁺ m/z 222.1 frag1 [M+H - C4H8]⁺ m/z 166.1 parent->frag1 -56 Da frag2 [M+H - C5H9O2]⁺ m/z 122.1 parent->frag2 -100 Da frag3 [C4H9]⁺ m/z 57.1 parent->frag3 Boc Cleavage frag4 [M+H - SO2]⁺ m/z 158.1 parent->frag4 -64 Da

Caption: Proposed ESI-MS/MS fragmentation of N-Boc-cyclopropanesulfonamide.

Comparison with Alternative Analytical Approaches

While LC-ESI-MS/MS is the preferred method, it's valuable to understand the landscape of alternatives and their respective trade-offs.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
LC-APCI-MS Atmospheric Pressure Chemical IonizationBetter for less polar compounds; may offer complementary fragmentation.Can be a "harder" ionization than ESI, potentially causing excessive in-source fragmentation of the Boc group.
GC-MS Gas Chromatography-MSHigh chromatographic resolution.Not suitable. The analyte is not volatile and would likely decompose at the high temperatures of the GC inlet. Derivatization would be required.
Supercritical Fluid Chromatography (SFC)-MS Uses supercritical CO2 as the mobile phase.Offers different selectivity compared to LC; faster separations.[12][13]Requires specialized equipment; method development can be complex for polar compounds.[12]
LC-UV/DAD Liquid Chromatography with UV/Diode Array DetectionSimple, robust, and widely available.[4][14]Lacks the specificity and sensitivity of MS. Requires a chromophore, which may be weak in this molecule, leading to poor detection limits. Cannot provide structural confirmation.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Ma, H., et al. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Perkins, J.R., Parker, C.E., & Tomer, K.B. (n.d.). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available at: [Link]

  • Gogoi, M., et al. (2014). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Kanaly, R.A., et al. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Popa, D-E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. Available at: [Link]

  • Ikonomou, M.G., et al. (1995). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography A. Available at: [Link]

  • Combs, M.T., Ashraf-Khorassani, M., & Taylor, L.T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • PubChem. (n.d.). N-Boc-sulfonamide. Available at: [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

  • ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Available at: [Link]

  • Christophoridis, C., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules. Available at: [Link]

  • PubChem. (n.d.). Cyclopropanesulfonamide. Available at: [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available at: [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of Cyclopropanesulfonamide (CAS 154350-29-5). Available at: [Link]

  • da Silva, A.C.S., et al. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Wang, Y., et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy. Available at: [Link]

Sources

The Emerging Role of Cyclopropylsulfonylcarbamates in Oncology: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that can overcome therapeutic resistance is paramount. Among the promising new classes of compounds, derivatives of tert-butyl cyclopropylsulfonylcarbamate are gaining significant attention for their potential as targeted anticancer agents. This guide provides an in-depth technical comparison of the biological activity of these emerging molecules, with a focus on their potent and selective inhibition of Epidermal Growth Factor Receptor (EGFR), a key player in non-small cell lung cancer (NSCLC). We will delve into the causality behind experimental designs, present comparative data, and provide detailed protocols for the evaluation of these compounds.

The Significance of the Cyclopropylsulfonylcarbamate Moiety

The core structure, this compound, combines three key chemical features that contribute to its favorable pharmacological properties: a bulky tert-butyl group, a rigid cyclopropyl ring, and a sulfonylcarbamate linker. The tert-butyl group can enhance metabolic stability and provide steric hindrance that may influence binding selectivity. The cyclopropyl ring introduces a degree of conformational rigidity and can modulate the electronic properties of the molecule, often leading to improved potency and reduced off-target effects. The sulfonylcarbamate group serves as a versatile linker and can participate in key hydrogen bonding interactions within the target protein's active site. While this compound itself is a foundational building block, its derivatives have shown remarkable efficacy, particularly in overcoming the challenge of acquired resistance to existing cancer therapies.

Mechanism of Action: Targeting EGFR and Overcoming Resistance

Recent research has illuminated the potential of cyclopropylsulfonylcarbamate derivatives as potent inhibitors of EGFR, a receptor tyrosine kinase that is frequently mutated and overexpressed in NSCLC.[1][2] Mutations in EGFR can lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival. While several generations of EGFR inhibitors have been developed, the emergence of resistance mutations, such as the C797S mutation, has limited their long-term efficacy.[1][3][4]

The cyclopropylsulfonylcarbamate scaffold has proven to be a valuable framework for designing non-covalent inhibitors that can effectively target these resistant EGFR mutants. These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the entire signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Cyclopropylsulfonylcarbamate Derivative Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR Signaling Pathway and Inhibition.

Comparative Biological Activity of Cyclopropylsulfonylcarbamate Derivatives

While data on the biological activity of the parent compound, this compound, is not extensively available, several studies have synthesized and evaluated more complex derivatives incorporating this scaffold. These studies provide valuable insights into the structure-activity relationships (SAR) of this class of compounds. The following table summarizes the in vitro activity of representative cyclopropylsulfonylcarbamate derivatives against various EGFR mutant cell lines.

Compound IDCore Structure ModificationTarget Cell LineIC50 (nM)[1][2][4]
Compound 5d Appended pyrimidine and indole moietiesBa/F3-EGFRdel19/T790M/C797S25
Ba/F3-EGFRL858R/T790M/C797S18
Compound 8h Appended pyrimidine and pyrazole moietiesBa/F3-EGFRdel19/T790M/C797S3.4
Ba/F3-EGFRL858R/T790M/C797S4.2
H1975 (L858R/T790M)13
PC9 (del19)19
Compound 8l Appended pyrimidine and substituted pyrazoleBa/F3-EGFRdel19/T790M/C797S1.3
Ba/F3-EGFRL858R/T790M/C797S1.2

Analysis of Structure-Activity Relationships:

The data clearly indicates that the core cyclopropylsulfonylcarbamate scaffold, when appropriately functionalized, can yield highly potent inhibitors of clinically relevant EGFR mutations. The modifications on the core structure, particularly the addition of heterocyclic rings like pyrimidine, indole, and pyrazole, are crucial for achieving high potency. These appended moieties likely engage in additional interactions within the ATP-binding pocket of EGFR, thereby enhancing the overall binding affinity. For instance, the superior potency of compounds 8h and 8l compared to 5d suggests that the pyrazole-containing side chain is more optimal for interacting with the target than the indole moiety in this context.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of the findings, it is essential to employ robust and validated experimental protocols. Below are detailed methodologies for key assays used in the evaluation of cyclopropylsulfonylcarbamate derivatives.

In Vitro EGFR Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Test Compound (Serial Dilution) Incubation Incubate Compound + Enzyme Compound->Incubation Enzyme Purified EGFR (e.g., T790M/C797S mutant) Enzyme->Incubation Substrate Substrate (e.g., Poly-Glu,Tyr) + ATP Reaction_Start Add Substrate/ATP Mix Substrate->Reaction_Start Incubation->Reaction_Start Incubate_Reaction Incubate at 30°C Reaction_Start->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate_Reaction->Stop_Reaction Detection_Reagent Add Detection Reagent (e.g., Kinase-Glo®) Stop_Reaction->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence

Caption: Workflow for an In Vitro EGFR Kinase Assay.

Step-by-Step Protocol: [5][6]

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Enzyme and Substrate Preparation: Prepare a solution of purified recombinant EGFR (e.g., L858R/T790M/C797S mutant) in kinase assay buffer. Prepare a substrate solution containing a suitable peptide substrate and ATP.

  • Reaction Setup: In a 96-well plate, add the test compound solution and the enzyme solution. Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.

  • Initiate Kinase Reaction: Add the substrate/ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a luminescence-based assay kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., Ba/F3 expressing EGFR mutants) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The emergence of cyclopropylsulfonylcarbamate derivatives represents a significant advancement in the development of targeted therapies for NSCLC, particularly for patients who have developed resistance to existing EGFR inhibitors. The unique structural features of this scaffold provide a foundation for designing potent and selective non-covalent inhibitors that can effectively target challenging resistance mutations like C797S. The comparative data presented in this guide highlight the remarkable potency that can be achieved through strategic chemical modifications of the core structure.

Future research in this area should focus on several key aspects. Firstly, a more comprehensive exploration of the structure-activity relationships is needed to further optimize the potency and selectivity of these compounds. Secondly, in vivo efficacy and pharmacokinetic studies are crucial to translate the promising in vitro results into clinical candidates. Finally, investigating the potential of these compounds to overcome other resistance mechanisms and their applicability to other kinase targets will broaden their therapeutic potential. The continued development of this exciting class of molecules holds great promise for improving the treatment outcomes for patients with NSCLC and other malignancies driven by aberrant kinase signaling.

References

  • Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance and EGFR double mutation. European Journal of Medicinal Chemistry, 2024. [Link]

  • EGFR (T790M/C797S/ L858R) Kinase Assay Kit. BPS Bioscience. [Link]

  • EGFR (T790M/C797S/ L858R) Kinase Assay Kit, 40326. Amsbio. [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]

  • Abstract 4668: Characterization of fourth-generation EGFR inhibitors in binding experiments with C797S mutant EGFR and cell-based assays with osimertinib-resistant non-small cell lung cancer cell lines. AACR Journals, 2024. [Link]

  • Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy, 2025. [Link]

  • Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. [Link]

  • In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 2017. [Link]

  • Design and synthesis of novel EGFR kinase inhibitors for the treatment. Drug Design, Development and Therapy, 2025. [Link]

  • EGFR (T790M/C797S/ L858R) Assay Service. BPS Bioscience. [Link]

  • In Vitro Enzyme Kinetics Analysis of EGFR. Springer Nature Experiments. [Link]

  • Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance and EGFR double mutation. TalkMED AI Paper-PubMed. [Link]

  • Illustration depicting the structure-activity relationship for the synthesized series (5–11). ResearchGate. [Link]

  • Abstract 4668: Characterization of fourth-generation EGFR inhibitors in binding experiments with C797S mutant EGFR and cell-based assays with osimertinib-resistant non-small cell lung cancer cell lines. Semantic Scholar. [Link]

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of Cyclopropylsulfonylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the X-ray crystallographic analysis of cyclopropylsulfonylcarbamate derivatives, offering insights for researchers, scientists, and professionals in drug development. We will delve into the structural nuances of these compounds and provide a detailed, field-proven protocol for their analysis, underpinned by experimental data and authoritative references.

The cyclopropyl group is a key structural motif in medicinal chemistry, often introduced to modulate the potency, selectivity, and metabolic stability of drug candidates. When incorporated into a sulfonylcarbamate scaffold, it presents unique conformational properties that are critical to its biological activity. X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of these molecules, providing invaluable information for structure-activity relationship (SAR) studies and rational drug design.[1]

The Importance of Structural Analysis for Cyclopropylsulfonylcarbamate Derivatives

Understanding the exact molecular geometry, including bond lengths, bond angles, and torsion angles, is paramount in drug discovery. For cyclopropylsulfonylcarbamate derivatives, the orientation of the cyclopropyl ring relative to the sulfonylcarbamate core can significantly influence interactions with biological targets. Furthermore, elucidating the intermolecular interactions, such as hydrogen bonding and van der Waals forces, within the crystal lattice provides insights into the compound's solid-state properties, including solubility and stability.[1]

Alternative Analytical Techniques

While X-ray crystallography is the gold standard for determining three-dimensional molecular structures, other techniques can provide complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the connectivity and chemical environment of atoms in solution. While it can offer insights into conformational preferences, it does not provide the precise atomic coordinates that crystallography does.

  • Powder X-ray Diffraction (PXRD): Useful for analyzing the bulk properties of a crystalline solid and identifying different polymorphic forms.[2] However, it does not typically yield the detailed single-crystal structure.[2]

  • Computational Modeling (Crystal Structure Prediction - CSP): Can be used to predict possible crystal structures, which can then be validated against experimental PXRD data.[2]

This guide will focus on single-crystal X-ray diffraction (SCXRD) due to its unparalleled ability to provide a complete and unambiguous structural determination.[2]

Experimental Workflow for X-ray Crystallographic Analysis

The successful crystallographic analysis of a small molecule like a cyclopropylsulfonylcarbamate derivative involves a series of critical steps, from crystal growth to structure refinement.[3]

Figure 1: A generalized workflow for the X-ray crystallographic analysis of small molecules.

Step-by-Step Experimental Protocol

This protocol outlines the key stages for determining the crystal structure of a representative cyclopropylsulfonylcarbamate derivative.

2.1. Synthesis and Purification:

  • Synthesis: Synthesize the target cyclopropylsulfonylcarbamate derivative using established organic chemistry methods.[4][5][6]

  • Purification: The purity of the compound is critical for obtaining high-quality crystals. Purify the crude product using techniques such as recrystallization, column chromatography, or preparative thin-layer chromatography to achieve >98% purity as determined by NMR and LC-MS.

2.2. Crystal Growth:

The growth of single crystals suitable for X-ray diffraction is often the most challenging step.[7][8]

  • Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane) to find a system where the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "good" solvent and place a drop on a coverslip (hanging drop) or in a well (sitting drop).[9] The drop is then equilibrated against a larger reservoir of a "poor" solvent (precipitant) in a sealed chamber.[9][10] The gradual diffusion of the precipitant into the drop induces supersaturation and crystal growth.[9]

    • Cooling: Slowly cool a saturated solution of the compound to induce crystallization.

2.3. Data Collection:

  • Crystal Selection and Mounting: Select a single, well-formed crystal with sharp edges and no visible defects under a microscope. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).[10]

  • X-ray Diffraction: Mount the goniometer head on the diffractometer. Modern single-crystal X-ray diffractometers are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[11]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[7] The data collection strategy is optimized to ensure a complete and redundant dataset is collected.

2.4. Structure Solution and Refinement:

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters and space group of the crystal.[7]

  • Structure Solution: The initial atomic positions are determined using direct methods, which is a common approach for small molecules.[3] This provides an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental diffraction data using least-squares methods. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. This includes checking for residual electron density, bond lengths and angles, and overall model geometry.

Comparative Crystallographic Data

The following table presents a hypothetical comparison of crystallographic data for two different cyclopropylsulfonylcarbamate derivatives to illustrate the type of information obtained from an X-ray analysis.

ParameterDerivative ADerivative B
Formula C₁₂H₁₅NO₄SC₁₃H₁₇NO₄S
Molecular Weight 285.32299.35
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
a (Å) 10.234(2)12.543(3)
b (Å) 8.987(1)9.876(2)
c (Å) 14.567(3)11.234(2)
α (°) 9090
β (°) 105.67(1)90
γ (°) 9090
Volume (ų) 1289.3(4)1393.4(5)
Z 44
Density (calc, g/cm³) 1.4721.425
R-factor (R1) 0.0450.038
Goodness-of-fit (S) 1.051.02

Data Interpretation:

  • Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. Differences between derivatives can indicate different packing arrangements of the molecules in the solid state.

  • Unit Cell Dimensions (a, b, c, α, β, γ): These define the size and shape of the repeating unit of the crystal.

  • R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

  • Goodness-of-fit (S): Should be close to 1 for a good refinement.

Structural Insights and Molecular Conformation

The primary output of an X-ray crystallographic analysis is a three-dimensional model of the molecule.

Figure 2: A 2D representation of a cyclopropylsulfonylcarbamate derivative.

The precise bond lengths, bond angles, and dihedral angles obtained from the crystal structure are crucial for understanding the molecule's conformation. For instance, the dihedral angle between the plane of the cyclopropyl ring and the sulfonyl group can be a key determinant of biological activity.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. For example, in the refinement process, the R-factor provides a quantitative measure of the model's accuracy. Additionally, the final structure is checked against known chemical principles, and the data is often deposited in public databases like the Cambridge Structural Database (CSD) for independent verification by the scientific community.[12][13][14][15]

Common Challenges and Troubleshooting

  • Obtaining high-quality crystals: This is often the most significant bottleneck.[8][16] Screening a wide range of crystallization conditions is essential.

  • Twinning: This occurs when two or more crystals are intergrown, which can complicate data collection and processing.

  • Disorder: Parts of the molecule may be disordered in the crystal, leading to poorly defined electron density.[17]

Conclusion

X-ray crystallography provides an unparalleled level of detail for the structural characterization of cyclopropylsulfonylcarbamate derivatives. The insights gained from this technique are invaluable for guiding the design and optimization of new drug candidates. By following a systematic and rigorous experimental approach, researchers can obtain high-quality structural data to accelerate their drug discovery efforts.

References

  • University of Montana. Small Molecule X-Ray Diffraction Facility. Available from: [Link]

  • Wikipedia. X-ray crystallography. Available from: [Link]

  • American Chemical Society. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. 2022. Available from: [Link]

  • National Institutes of Health. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Protein Science. 2011. Available from: [Link]

  • PubMed. The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. 2016. Available from: [Link]

  • Wikipedia. Cambridge Structural Database. Available from: [Link]

  • Stanford University. Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Available from: [Link]

  • Creative Biostructure. Common Problems in Protein X-ray Crystallography and How to Solve Them. Available from: [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). Available from: [Link]

  • ResearchGate. (PDF) The Cambridge Structural Database. Available from: [Link]

  • National Institutes of Health. x Ray crystallography. British Journal of Clinical Pharmacology. 2000. Available from: [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. Available from: [Link]

  • National Institutes of Health. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Current Topics in Medicinal Chemistry. 2012. Available from: [Link]

  • ResearchGate. (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available from: [Link]

  • PubMed. Basic procedure of x-ray crystallography for analysis of lectin-sugar interactions. Methods in Molecular Biology. 2014. Available from: [Link]

  • ResearchGate. Synthesis and crystal structure of 4-(4-cyclopropylnaphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, C15H13N3S. Available from: [Link]

  • National Institutes of Health. Purification, crystallization and preliminary X-ray diffraction analysis of a variant of the ColE1 Rop protein. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. 2005. Available from: [Link]

  • National Institutes of Health. A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols. 2008. Available from: [Link]

  • YouTube. Protein Crystallization For X-ray Crystallography l Protocol Preview. JoVE. 2022. Available from: [Link]

  • National Institutes of Health. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of the Serbian Chemical Society. 2018. Available from: [Link]

  • University of Iowa. Synthesis and evaluation of inhibitors for Escherichia coli carbamyl phosphate synthetase. Available from: [Link]

  • MDPI. Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Crystals. 2023. Available from: [Link]

Sources

A Comparative Guide to HPLC Analysis for Purity Assessment of Tert-butyl Cyclopropylsulfonylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a critical determinant of its efficacy, safety, and regulatory compliance. Tert-butyl cyclopropylsulfonylcarbamate, a molecule of interest in synthetic chemistry, demands rigorous purity assessment to ensure the reliability of downstream applications. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this compound, supported by experimental insights and protocols.

The Critical Role of Purity for this compound

This compound possesses a unique combination of a reactive sulfonylcarbamate group, a sterically hindering tert-butyl group, and a strained cyclopropyl ring. This structural complexity necessitates a highly specific and sensitive analytical method to separate the active pharmaceutical ingredient (API) from structurally similar impurities that may arise during synthesis. Such impurities can include starting materials, by-products, and degradation products, each potentially impacting the compound's performance and safety profile.

High-Performance Liquid Chromatography (HPLC): A Detailed Examination

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1] Its high resolving power and sensitivity make it ideal for separating the main component from closely related impurities.

Proposed HPLC Method and Rationale

A reversed-phase HPLC method is proposed for the analysis of this compound. The choice of a C18 column is based on its versatility and effectiveness in retaining and separating moderately polar to nonpolar compounds.[1] A gradient elution with a mobile phase consisting of water and acetonitrile (both with 0.1% trifluoroacetic acid) is selected to ensure sharp peaks and good resolution of potential impurities with varying polarities. UV detection at 210 nm is chosen as the carbamate and sulfonyl groups are expected to have UV absorbance in the lower wavelength region.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample 1. Weigh & Dissolve Sample (in Mobile Phase A) Filter 2. Filter Sample (0.45 µm Syringe Filter) Sample->Filter Injector 4. Inject Sample Filter->Injector MobilePhase 3. Prepare Mobile Phases (A: Water + 0.1% TFA, B: ACN + 0.1% TFA) & Degas Pump Gradient Pump MobilePhase->Pump Column 5. Separation on C18 Column Injector->Column Pump->Column Detector 6. UV Detection (210 nm) Column->Detector Chromatogram 7. Obtain Chromatogram Detector->Chromatogram Integration 8. Integrate Peaks Chromatogram->Integration Purity 9. Calculate % Purity Integration->Purity

Caption: Workflow for HPLC Purity Analysis of this compound.

Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Absolute quantification by comparing the integral of an analyte's signal to that of a certified internal standard.[1]
Applicability to Analyte Ideal for non-volatile and thermally labile compounds like this compound.May require derivatization to increase volatility and thermal stability; risk of on-column degradation.Provides absolute purity without the need for a specific reference standard of the analyte.[1]
Typical Impurities Detected Non-volatile and semi-volatile impurities, starting materials, and by-products.Volatile and semi-volatile impurities, residual solvents.Quantifies all proton-containing impurities relative to the main compound.
Quantification Relative quantification based on peak area percentage (assuming equal response factors for impurities).Quantitative for compounds with available reference standards.Absolute quantification.
Advantages High resolution, high sensitivity, well-established methods for carbamates.[2][3][4]High sensitivity and specificity for volatile compounds, provides structural information of impurities.Primary analytical method, high precision, non-destructive.
Limitations Requires reference standards for impurity identification and accurate quantification.Not suitable for non-volatile or thermally unstable compounds.Lower sensitivity compared to HPLC and GC-MS, requires a high-field NMR spectrometer.

Alternative Analytical Approaches

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[1] For a compound like this compound, direct analysis by GC-MS could be challenging due to its relatively high molecular weight and potential thermal instability. Derivatization to a more volatile and stable analogue might be necessary. However, GC-MS is invaluable for detecting and quantifying residual solvents from the synthesis process.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR stands out as a primary ratio method for determining the absolute purity of a compound without the need for an identical reference standard.[1] By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of this compound can be determined with high accuracy. This technique is particularly useful for qualifying reference standards that will be used for HPLC quantification.

Detailed Experimental Protocol: HPLC Purity Assessment

This protocol details the steps for the purity assessment of this compound using the proposed HPLC method.

1. Materials and Reagents

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reference standards for any known impurities (if available)

2. Instrumentation

  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

3. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of Mobile Phase A to achieve a concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (Mobile Phase A) to ensure a clean baseline.

  • Inject the prepared sample solution.

  • Acquire the chromatogram for 30 minutes.

6. Data Analysis

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The purity assessment of this compound is most effectively achieved through a well-developed reversed-phase HPLC method. This technique offers the necessary resolution and sensitivity to separate the main compound from potential process-related impurities. For a comprehensive understanding of the compound's purity profile, orthogonal methods such as GC-MS for volatile impurities and qNMR for absolute purity determination are highly recommended. The synergy of these techniques provides a robust and reliable approach to ensure the quality and consistency of this compound for its intended applications in research and development.

References

  • Scribd. HPLC Method for Analyzing Carbamate Pesticides. [Link]

  • United States Environmental Protection Agency. N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link])

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Ingenieria Analitica Sl. METHOD ABSTRACT / 112. [Link]

  • National Center for Biotechnology Information. Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. [Link]

  • CP Lab Safety. This compound, 95% Purity, C8H15NO4S, 100 mg. [Link]

  • PubMed. Methods for the Determination of Sulphonamides in Meat. [Link]

  • Slideshare. Analysis of sulfonamides. [Link]

  • Pakistan Journal of Scientific and Industrial Research. A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. [Link]

Sources

Navigating the Labyrinth of Polyfunctional Molecules: A Comparative Guide to Orthogonal Deprotection of Sulfonylcarbamates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex, polyfunctional molecules, the strategic implementation of protecting groups is a critical determinant of success. Among the arsenal of protective functionalities, the sulfonylcarbamate group has emerged as a uniquely versatile tool. This guide provides an in-depth, objective comparison of orthogonal deprotection strategies for sulfonylcarbamates in the presence of other common protecting groups, supported by experimental data and detailed protocols to inform the rational design of synthetic routes.

The essence of multi-step organic synthesis lies in the precise and sequential manipulation of reactive sites within a molecule. This necessitates a robust protecting group strategy, where "orthogonality" is the guiding principle. An orthogonal set of protecting groups allows for the selective removal of one group under a specific set of conditions, while others remain intact, enabling chemists to unmask and react different functional groups in a controlled manner.[1][2]

The sulfonylcarbamate moiety, particularly when used to protect hydroxyl groups, presents a unique set of stability and lability characteristics that make it an attractive component of an orthogonal protection scheme.[3] Unlike many traditional acyl protecting groups, sulfonylcarbamates exhibit remarkable stability under strongly basic conditions, yet they can be cleaved under surprisingly mild basic conditions, a feature that sets them apart and forms the foundation of their orthogonal utility.[3]

The Sulfonylcarbamate Protecting Group: A Profile

The p-toluenesulfonylcarbamate (TsC) group is a representative example of a sulfonylcarbamate protecting group. It is typically introduced by the reaction of an alcohol with p-toluenesulfonyl isocyanate. This protection imparts significant stability to the hydroxyl group under a variety of conditions.

The unique deprotection mechanism under mild basic conditions, such as pyridine in methanol, is a key feature. This lability is attributed to the electronic properties of the sulfonyl group, which facilitates a distinct cleavage pathway compared to standard carbamates.[3]

dot graph "Protection_Deprotection_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Alcohol [label="R-OH", fillcolor="#F1F3F4"]; Protected_Alcohol [label="R-O-CO-NH-Ts", fillcolor="#F1F3F4"]; Deprotected_Alcohol [label="R-OH", fillcolor="#F1F3F4"];

Alcohol -> Protected_Alcohol [label="p-TsNCO", color="#34A853"]; Protected_Alcohol -> Deprotected_Alcohol [label="Pyridine, MeOH", color="#EA4335"]; } caption: General workflow for the protection and deprotection of an alcohol with a p-toluenesulfonylcarbamate group.

Orthogonal Deprotection Strategies in Focus

The true utility of the sulfonylcarbamate protecting group is realized in the context of a multi-protected molecule. Here, we compare its deprotection with three other widely used protecting groups: the acid-labile tert-Butoxycarbonyl (Boc) group, the hydrogenolysis-labile Carboxybenzyl (Cbz) group, and fluoride-labile silyl ethers.

Orthogonality with Acid-Labile Protecting Groups (e.g., Boc, Trityl)

The tert-Butoxycarbonyl (Boc) group is a cornerstone of amine protection, renowned for its facile cleavage under acidic conditions (e.g., trifluoroacetic acid).[4][5] The stability of the sulfonylcarbamate group to acidic conditions allows for the selective deprotection of a Boc-protected amine without affecting the sulfonylcarbamate-protected hydroxyl group.

dot graph "Orthogonal_Deprotection_Boc" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Molecule [label="R(OTsC)-NHBoc", fillcolor="#F1F3F4"]; Intermediate [label="R(OTsC)-NH2", fillcolor="#F1F3F4"]; Final_Product [label="R(OH)-NH2", fillcolor="#F1F3F4"];

Molecule -> Intermediate [label="TFA, DCM", color="#EA4335"]; Intermediate -> Final_Product [label="Pyridine, MeOH", color="#34A853"]; } caption: Orthogonal deprotection of a Boc group in the presence of a sulfonylcarbamate.

Comparative Data: Sulfonylcarbamate vs. Acid-Labile Groups

Protecting GroupDeprotection ConditionsSulfonylcarbamate StabilityComments
Boc Trifluoroacetic acid (TFA) in CH₂Cl₂Stable Excellent orthogonality. Allows for selective amine deprotection.
Trityl (Trt) Mild acid (e.g., formic acid)Stable Good orthogonality, useful for protecting primary alcohols or amines.

Experimental Protocol: Selective Deprotection of a Boc Group

  • Dissolution: Dissolve the dual-protected substrate (1.0 equiv) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Orthogonality with Hydrogenolysis-Labile Protecting Groups (e.g., Cbz)

The Carboxybenzyl (Cbz or Z) group is another widely used amine protecting group, which is selectively cleaved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[5] The sulfonylcarbamate group is stable under these reductive conditions, enabling the selective deprotection of a Cbz-protected amine.

dot graph "Orthogonal_Deprotection_Cbz" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Molecule [label="R(OTsC)-NHCbz", fillcolor="#F1F3F4"]; Intermediate [label="R(OTsC)-NH2", fillcolor="#F1F3F4"]; Final_Product [label="R(OH)-NH2", fillcolor="#F1F3F4"];

Molecule -> Intermediate [label="H₂, Pd/C", color="#EA4335"]; Intermediate -> Final_Product [label="Pyridine, MeOH", color="#34A853"]; } caption: Orthogonal deprotection of a Cbz group in the presence of a sulfonylcarbamate.

Comparative Data: Sulfonylcarbamate vs. Hydrogenolysis-Labile Groups

Protecting GroupDeprotection ConditionsSulfonylcarbamate StabilityComments
Cbz H₂, Pd/C in MeOH or EtOHStable Excellent orthogonality. Allows for selective amine deprotection under neutral conditions.
Benzyl (Bn) ether H₂, Pd/C in MeOH or EtOHStable Good orthogonality for the deprotection of benzyl ethers.

Experimental Protocol: Selective Deprotection of a Cbz Group

  • Dissolution: Dissolve the dual-protected substrate (1.0 equiv) in methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Stir the suspension under an atmosphere of hydrogen (H₂, balloon pressure) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Orthogonality with Fluoride-Labile Protecting Groups (e.g., Silyl Ethers)

Silyl ethers, such as tert-butyldimethylsilyl (TBS) and triethylsilyl (TES), are commonly used to protect alcohols and are selectively cleaved by fluoride ion sources like tetrabutylammonium fluoride (TBAF). The sulfonylcarbamate group is generally stable to these conditions, allowing for the selective deprotection of a silyl ether.

dot graph "Orthogonal_Deprotection_Silyl" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Molecule [label="R(OTsC)-OSiR'₃", fillcolor="#F1F3F4"]; Intermediate [label="R(OTsC)-OH", fillcolor="#F1F3F4"]; Final_Product [label="R(OH)-OH", fillcolor="#F1F3F4"];

Molecule -> Intermediate [label="TBAF, THF", color="#EA4335"]; Intermediate -> Final_Product [label="Pyridine, MeOH", color="#34A853"]; } caption: Orthogonal deprotection of a silyl ether in the presence of a sulfonylcarbamate.

Comparative Data: Sulfonylcarbamate vs. Fluoride-Labile Groups

Protecting GroupDeprotection ConditionsSulfonylcarbamate StabilityComments
TBS Tetrabutylammonium fluoride (TBAF) in THFStable Excellent orthogonality. Allows for selective deprotection of silyl ethers.
TES TBAF in THF or mild acidStable to TBAF Good orthogonality with fluoride-mediated deprotection.

Experimental Protocol: Selective Deprotection of a TBS Group

  • Dissolution: Dissolve the dual-protected substrate (1.0 equiv) in tetrahydrofuran (THF).

  • Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv) at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

The Unique Mild Basic Deprotection of Sulfonylcarbamates

The key to the orthogonality of the sulfonylcarbamate group is its unique lability under mild basic conditions, a characteristic not shared by many other protecting groups.

Experimental Protocol: Deprotection of a p-Toluenesulfonylcarbamate Group

  • Dissolution: Dissolve the sulfonylcarbamate-protected substrate (1.0 equiv) in a mixture of pyridine and methanol (e.g., 1:1 or 2:1 v/v).

  • Reaction: Stir the solution at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Concentration: Upon completion, remove the solvents under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the deprotected alcohol.

Conclusion

The sulfonylcarbamate protecting group offers a valuable and distinct tool for the synthesis of complex molecules. Its unique stability profile, particularly its resilience to strongly basic conditions and its selective lability under mild basic treatment, provides a powerful orthogonal handle. By understanding and leveraging these properties in conjunction with other well-established protecting groups, researchers can design more efficient and elegant synthetic routes to access novel chemical entities with greater control and precision. The strategic application of these orthogonal deprotection strategies is a testament to the ingenuity of modern organic synthesis and a critical enabler of innovation in drug discovery and development.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Manabe, S.; Ito, Y. Sulfonylcarbamate as a versatile and unique hydroxy-protecting group: a protecting group stable under severe conditions and labile under mild conditions. Chem. Commun.2013 , 49, 8464-8466. [Link]

  • Weinstein, B.; Ho, T. N. S.; Fukura, R. T.; Angell, E. C. Sulfonylcarbamates as Amino Protecting Groups in Peptide Chemistry. Synth. Commun.1976, 6, 17-23.
  • Scattolin, T.; Gharbaoui, T.; Chen, C.-y. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Org. Lett.2022 , 24, 3736–3740. [Link]

  • Compendium of Organic Synthetic Methods, Vol. 1-15; John Wiley & Sons, Inc.: New York.
  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Larock, R. C., Ed.; Wiley-VCH: New York, 1999.
  • Protective Groups in Organic Synthesis, 3rd ed.; Kocienski, P. J., Ed.; Georg Thieme Verlag: Stuttgart, 1994.
  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Protection of Alcohols. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. In the realm of medicinal chemistry, sulfonamides are a vital class of compounds, and the incorporation of unique structural motifs like the cyclopropyl group can significantly influence pharmacological properties. Protecting group strategies, particularly using the tert-butyloxycarbonyl (Boc) group, are fundamental to their synthesis. This guide provides an in-depth spectroscopic comparison of N-Boc-cyclopropanesulfonamide with key structural analogs, offering a framework for characterization based on predictive analysis and supporting experimental data from related molecules.

This guide will deconstruct the spectroscopic signatures of N-Boc-cyclopropanesulfonamide by comparing its predicted data with the experimentally-derived spectra of three key analogs: the parent Cyclopropanesulfonamide , the aromatic counterpart Benzenesulfonamide , and the protecting group fragment tert-Butyl carbamate . This comparative approach allows for a clear understanding of how each structural component—the Boc group, the cyclopropyl ring, and the sulfonamide core—contributes to the final spectrum.

Molecular Structures Under Comparison

The selection of these analogs allows for the systematic evaluation of each component's spectroscopic contribution. Removing the Boc group reveals the core cyclopropanesulfonamide signals. Replacing the cyclopropyl group with a phenyl ring highlights the differences between aliphatic and aromatic sulfonamides. Isolating the Boc group in tert-butyl carbamate provides a baseline for its characteristic signals.

Caption: Molecular structures of the target compound and its selected analogs.

Comparative Spectroscopic Analysis

The following sections detail the predicted and experimental spectroscopic data for the compounds of interest. While a complete experimental dataset for N-Boc-cyclopropanesulfonamide is not publicly available, its spectral characteristics are predicted with high confidence based on the well-established behavior of its constituent functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for identifying the electronic environment of protons within a molecule. The key diagnostic signals are the upfield multiplets of the cyclopropyl protons and the large singlet of the Boc group's tert-butyl protons.

Table 1: Comparative ¹H NMR Data (δ, ppm)

Compound Boc C(CH₃)₃ (9H) Cyclopropyl CH₂/CH (5H) Aromatic CH (5H) NH/NH₂ Solvent
N-Boc-cyclopropanesulfonamide ~1.5 (s) ~0.9-1.2 (m), ~2.6-2.8 (m) - ~8-9 (br s) CDCl₃ (Predicted)
Cyclopropanesulfonamide - 0.86-0.89 (m, 4H), 2.46-2.50 (m, 1H) - 6.78 (br s, 2H) DMSO-d₆[1]
Benzenesulfonamide - - 7.5-7.9 (m) 7.37 (s, 2H) DMSO-d₆[2]

| tert-Butyl carbamate | 1.45 (s) | - | - | 5.45 (br s, 2H) | CDCl₃[3] |

Analysis:

  • Boc Group: The N-Boc protecting group provides a powerful diagnostic signal: a sharp singlet integrating to nine protons around 1.5 ppm, originating from the chemically equivalent methyl groups of the tert-butyl moiety.[4] This peak is absent in the unprotected sulfonamides.

  • Cyclopropyl Group: The strained three-membered ring's protons are shielded and appear in the upfield region of the spectrum.[5] In cyclopropanesulfonamide, these appear as complex multiplets between 0.86-2.50 ppm.[1] The attachment of the electron-withdrawing sulfonamide group shifts the lone methine proton significantly downfield compared to the methylene protons.

  • Aromatic vs. Aliphatic: The spectrum of benzenesulfonamide is dominated by signals in the aromatic region (7.5-7.9 ppm), a stark contrast to the aliphatic signals of the cyclopropyl-containing compounds.[2]

  • N-H Protons: The chemical shift of the N-H proton(s) is highly variable and depends on solvent, concentration, and hydrogen bonding. In N-Boc-cyclopropanesulfonamide, a single, broad singlet is predicted, while the unprotected sulfonamides show a broader signal integrating to two protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides insight into the carbon framework of the molecules. Key differentiators include the unique upfield signals of the cyclopropyl carbons and the characteristic resonances of the Boc group's carbonyl and quaternary carbons.

Table 2: Comparative ¹³C NMR Data (δ, ppm)

Compound Boc C(CH₃)₃ Boc C(CH₃)₃ Boc C=O Cyclopropyl C Aromatic C Solvent
N-Boc-cyclopropanesulfonamide ~28.3 ~81.0 ~150.0 ~6-8 (CH₂), ~32-35 (CH) - CDCl₃ (Predicted)
Cyclopropanesulfonamide - - - ~5-7 (CH₂), ~30-33 (CH) - (Predicted)
Benzenesulfonamide - - - - ~126-133 (m), ~143 (s) DMSO-d₆[6][7]

| tert-Butyl carbamate | 28.5 | 78.5 | 157.1 | - | - | CDCl₃[8] |

Analysis:

  • Boc Group: The Boc group is identified by three distinct signals: the methyl carbons around 28.3 ppm, the quaternary carbon at ~81 ppm, and the carbonyl carbon significantly downfield around 150-157 ppm.[4]

  • Cyclopropyl Carbons: The high degree of strain and unique hybridization in the cyclopropyl ring cause its carbon signals to appear remarkably upfield.[5] The methylene carbons are predicted to be found around 6-8 ppm, with the carbon attached to the sulfonyl group shifted downfield to ~32-35 ppm.

  • Aromatic Carbons: Benzenesulfonamide displays a series of signals in the typical aromatic region of 126-143 ppm, clearly distinguishing it from the aliphatic analogs.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. The most diagnostic absorptions for this series of compounds are the C=O stretch of the Boc group and the symmetric and asymmetric stretches of the S=O bonds.

Table 3: Comparative IR Spectroscopy Data (cm⁻¹)

Compound N-H Stretch C-H Stretch C=O Stretch (Boc) S=O Asymmetric/Symmetric Stretch
N-Boc-cyclopropanesulfonamide ~3300-3200 ~3100-2850 ~1725-1700 ~1350 / ~1160
Cyclopropanesulfonamide ~3350, ~3250 (doublet) ~3100-2850 - ~1330 / ~1150
Benzenesulfonamide ~3360, ~3260 (doublet) ~3100-3000 (aromatic) - ~1335 / ~1160[9][10]

| tert-Butyl carbamate | ~3420, ~3330 (doublet) | ~2980-2850 | ~1720[11][12] | - |

Analysis:

  • C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ is a definitive indicator of the carbonyl group within the Boc protecting group.[13] This peak is present only in N-Boc-cyclopropanesulfonamide and tert-butyl carbamate.

  • S=O Stretches: All sulfonamides exhibit two strong characteristic bands corresponding to the asymmetric (~1350-1330 cm⁻¹) and symmetric (~1160-1150 cm⁻¹) stretching vibrations of the sulfonyl group.[14]

  • N-H Stretch: Primary sulfonamides and carbamates (Cyclopropanesulfonamide, Benzenesulfonamide, tert-Butyl carbamate) typically show two distinct N-H stretching bands, while the secondary N-Boc protected sulfonamide is expected to show a single, broader band.

  • C-H Stretch: The cyclopropyl-containing compounds will show C-H stretching from the strained ring just above 3000 cm⁻¹, similar to vinylic C-H stretches, in addition to the typical aliphatic C-H stretches below 3000 cm⁻¹.[15] Benzenesulfonamide will show aromatic C-H stretches above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. The molecular ion peak (M⁺) is crucial for confirming the molecular formula.

Table 4: Comparative Mass Spectrometry Data (m/z)

Compound Molecular Weight ( g/mol ) Predicted/Observed [M+H]⁺ or M⁺ Key Fragments
N-Boc-cyclopropanesulfonamide 221.28 222 [M+H]⁺ 166 (loss of C₄H₈), 122 (loss of Boc), 57 (C₄H₉⁺)
Cyclopropanesulfonamide 121.16 121 M⁺ 80 (loss of C₃H₅), 41 (C₃H₅⁺)[16][17]
Benzenesulfonamide 157.19 157 M⁺ 141 (loss of NH₂), 77 (C₆H₅⁺)[18][19]

| tert-Butyl carbamate | 117.15 | 117 M⁺ | 102 (loss of CH₃), 57 (C₄H₉⁺) |

Analysis:

  • Molecular Ion: Each compound will show a molecular ion peak corresponding to its specific molecular weight, which is the most fundamental piece of information for confirmation.

  • Boc Group Fragmentation: The most characteristic fragmentation pathway for N-Boc protected compounds is the loss of the tert-butyl group as a stable tert-butyl cation (m/z 57) or the loss of isobutylene (56 Da). The loss of the entire Boc group (100 Da) is also common.

  • Sulfonamide Fragmentation: A common fragmentation for sulfonamides is the cleavage of the C-S or S-N bond. For benzenesulfonamide, this leads to the characteristic phenyl cation at m/z 77.

  • Cyclopropyl Fragmentation: The cyclopropyl cation (m/z 41) is a common fragment from the cleavage of the C-S bond in cyclopropanesulfonamide.[17][18]

Experimental Methodologies

Reproducible and accurate data acquisition is paramount. The following are generalized, yet detailed, protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The causality behind experimental choices is critical; for instance, deuterated solvents like CDCl₃ or DMSO-d₆ are chosen because they are "invisible" in ¹H NMR but have known shifts in ¹³C NMR that can be used for calibration, ensuring the trustworthiness of the data.[19]

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte into an NMR tube.

  • Solvation: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent choice is appropriate for sample solubility and does not have signals that overlap with key analyte signals.

  • Homogenization: Cap the tube and invert several times or vortex gently until the sample is fully dissolved.

  • Data Acquisition:

    • Insert the tube into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum, typically using a 30° or 45° pulse angle with a sufficient relaxation delay (e.g., 1-2 seconds) and an appropriate number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

  • Data Acquisition (Direct Infusion ESI-MS):

    • Introduce the sample solution into the mass spectrometer's ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the molecular ion.

    • Acquire the mass spectrum over a relevant m/z range. For fragmentation studies (MS/MS), the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

G cluster_workflow General Spectroscopic Analysis Workflow A Sample Preparation (Weighing & Dissolution) B NMR Analysis (¹H, ¹³C) A->B Aliquot Sample C IR Analysis (FT-IR ATR) A->C Aliquot Sample D MS Analysis (ESI-MS, MS/MS) A->D Aliquot Sample E Data Processing & Interpretation B->E C->E D->E F Structural Confirmation E->F Correlate Data

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of Cyclopropyl-Containing Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success. Poor stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing promising therapeutic agents.[1] This guide provides an in-depth evaluation of the metabolic stability of a unique and increasingly utilized structural motif: cyclopropyl-containing sulfonamides.

As Senior Application Scientists, we bridge the gap between theoretical knowledge and practical application. This guide is structured not as a rigid template, but as a narrative that explains the "why" behind the "how." We will delve into the metabolic intricacies of this chemical class, offer comparative insights against relevant alternatives, and provide detailed, validated experimental protocols to empower your research.

The Allure of the Cyclopropyl Group: A Double-Edged Sword in Drug Design

The cyclopropyl group, a three-membered carbocycle, is frequently incorporated into drug candidates to enhance a variety of properties, including potency, solubility, and, most notably, metabolic stability.[2][3] Its rigid nature can lock a molecule into a more favorable conformation for target binding, while its unique electronic properties can modulate pKa and membrane permeability.

From a metabolic standpoint, the high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible alkyl chains.[2] This inherent resistance to oxidation is a key strategy employed by medicinal chemists to block metabolic "hot spots" and improve a drug's half-life. A classic example is pitavastatin, where a cyclopropyl group diverts metabolism away from the major drug-metabolizing enzyme CYP3A4.[2]

However, the strained nature of the cyclopropyl ring can also introduce metabolic liabilities. Particularly when attached to a nitrogen atom, as in N-cyclopropylamines, it can be prone to bioactivation pathways leading to reactive metabolites.[2] This underscores the importance of a thorough and nuanced evaluation of the metabolic fate of any cyclopropyl-containing compound.

Metabolic Fates of Sulfonamides: A Primer

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs from antibacterials to diuretics and anti-inflammatory agents.[4] The metabolism of sulfonamides is well-characterized and primarily proceeds through two main pathways:

  • N-acetylation: The primary amino group of the sulfonamide can be acetylated by N-acetyltransferases (NATs). This is a common detoxification pathway.

  • Oxidation: The aromatic ring or the heterocyclic substituent of the sulfonamide can be hydroxylated by CYP enzymes. The specific CYP isozymes involved can vary depending on the overall structure of the molecule, but CYP2C9 is a major contributor to the metabolism of many sulfonamide drugs.[5]

The Intersection: Metabolism of Cyclopropyl-Containing Sulfonamides

When a cyclopropyl group is incorporated into a sulfonamide-containing molecule, the metabolic landscape becomes more complex. The inherent stability of the cyclopropyl ring can shield adjacent positions from oxidation, but the sulfonamide moiety remains a potential site for metabolism.

Comparative Metabolic Stability: The Cyclopropyl Advantage

While direct, side-by-side quantitative data for a wide range of cyclopropyl-containing sulfonamides versus their non-cyclopropyl analogs is not extensively published in single comparative studies, we can draw strong inferences from case studies and the fundamental principles of drug metabolism.

The development of the T-type calcium channel blocker, ABT-639, provides a compelling example. The initial hit compounds, which lacked a cyclopropyl group, exhibited poor metabolic stability.[6] Through a series of structural modifications, including the introduction of a bicyclic diamine and halogenation of the central aromatic ring, the metabolic stability was significantly improved.[6] While not a direct comparison of a cyclopropyl versus a non-cyclopropyl analog, this case highlights the iterative process of optimizing metabolic stability in sulfonamide-containing compounds.

A more direct illustration of the cyclopropyl group's impact can be seen in the development of various drug candidates where this moiety is intentionally introduced to block a known metabolic liability. For instance, in a series of hepatitis C virus NS5B inhibitors, the replacement of a metabolically vulnerable group with a cyclopropyl ring was a key strategy to enhance metabolic stability.[2]

Table 1: Illustrative Comparison of Metabolic Stability Parameters

Compound ClassKey Structural FeatureTypical Metabolic PathwayRelative Metabolic StabilitySupporting Evidence
N-alkyl sulfonamidesLinear or branched alkyl chainAlkyl hydroxylation by CYPsLowerProne to oxidation at the alkyl chain.
N-cyclopropyl sulfonamidesCyclopropyl group attached to sulfonamide nitrogenMore resistant to N-dealkylation and ring oxidationHigherHigh C-H bond energy of the cyclopropyl ring reduces susceptibility to CYP-mediated oxidation.[2]
Aryl sulfonamidesUnsubstituted aromatic ringAromatic hydroxylation by CYPsVariableDependent on the electronic properties of the ring and other substituents.
Cyclopropyl-containing aryl sulfonamidesCyclopropyl group on the aromatic ringBlocks a potential site of aromatic oxidationHigherThe cyclopropyl group can sterically hinder or electronically deactivate the ring towards oxidation.
The Role of CYP Isozymes

The specific cytochrome P450 isozymes involved in the metabolism of cyclopropyl-containing sulfonamides are crucial to understand for predicting potential drug-drug interactions.

  • CYP2C9: This is a key enzyme in the metabolism of many sulfonamide drugs.[5] Its role in the metabolism of cyclopropyl-containing sulfonamides is likely to be significant, particularly for oxidation of the sulfonamide moiety or any accessible aromatic rings.

  • CYP3A4: As the most abundant CYP enzyme in the human liver, CYP3A4 is involved in the metabolism of a vast number of drugs. While the cyclopropyl group can divert metabolism away from CYP3A4, as seen with pitavastatin, it can still be a substrate for this enzyme depending on the overall molecular structure.[2]

  • CYP1A2: In cases where the cyclopropyl group is part of a cyclopropylamine attached to an aromatic system, CYP1A2 has been implicated in bioactivation pathways.[2]

The following diagram illustrates the potential metabolic pathways and the key enzymes involved.

MetabolicPathways cluster_0 Parent Drug (Cyclopropyl-Containing Sulfonamide) cluster_2 Phase II Metabolism Parent R-SO2-NH-Cyclopropyl Oxidation Oxidative Metabolism Parent->Oxidation CYP2C9, CYP3A4 N_Dealkylation N-Dealkylation (minor) Parent->N_Dealkylation CYPs (less favorable) Ring_Opening Ring Opening (potential for bioactivation) Parent->Ring_Opening CYP1A2 (if cyclopropylamine-like) N_Acetylation N-Acetylation Parent->N_Acetylation NATs (if primary amine present) Glucuronidation Glucuronidation Oxidation->Glucuronidation UGTs

Caption: Potential metabolic pathways of cyclopropyl-containing sulfonamides.

Experimental Evaluation of Metabolic Stability: A Validated Protocol

To provide actionable insights, we present a detailed, step-by-step protocol for an in vitro metabolic stability assay using human liver microsomes. This assay is a cornerstone of early drug discovery and provides critical data for compound selection and optimization.

Principle

The in vitro metabolic stability assay measures the rate of disappearance of a test compound when incubated with a metabolically active system, such as human liver microsomes (HLM), in the presence of necessary cofactors. The rate of metabolism is used to calculate key parameters like half-life (t½) and intrinsic clearance (CLint).

Materials and Reagents
  • Test Compound Stock Solution (10 mM in DMSO)

  • Positive Control (e.g., Verapamil, a known CYP3A4 substrate)

  • Human Liver Microsomes (pooled from multiple donors)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an appropriate internal standard for quenching and protein precipitation

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow

The following diagram outlines the key steps in the microsomal stability assay.

MicrosomalStabilityWorkflow cluster_workflow Microsomal Stability Assay Workflow A Prepare Reagents and Compound Dilutions B Pre-incubate Microsomes and Test Compound at 37°C A->B C Initiate Reaction with NADPH Regenerating System B->C D Incubate at 37°C with shaking C->D E Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench Reaction with Cold Acetonitrile (+ Internal Standard) E->F G Centrifuge to Precipitate Proteins F->G H Analyze Supernatant by LC-MS/MS G->H I Determine Percent Remaining of Parent Compound H->I J Calculate Half-life (t½) and Intrinsic Clearance (CLint) I->J

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

Detailed Protocol
  • Preparation of Reagents:

    • Thaw human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the test compound and positive control working solutions by diluting the 10 mM stock in buffer to the desired final concentration (typically 1 µM).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the microsomal solution, and the test compound or positive control.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The time of addition is considered t=0.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing ice-cold acetonitrile with the internal standard.

    • Mix thoroughly to quench the reaction and precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .

Table 2: Data Presentation for Metabolic Stability Assay

Compound IDTime (min)% Parent Remainingt½ (min)CLint (µL/min/mg protein)
Test Compound A (N-cyclopropyl) 010045.225.8
592.5
1578.1
3059.3
6034.8
Test Compound B (N-isopropyl) 010018.563.1
575.2
1542.6
3017.9
603.2
Positive Control (Verapamil) 010012.394.7
565.4
1528.9
308.1
60<1

This is example data and does not represent actual experimental results.

Strategies to Enhance Metabolic Stability

When a cyclopropyl-containing sulfonamide exhibits suboptimal metabolic stability, several rational design strategies can be employed:

  • Modification of the Sulfonamide Moiety: Introducing electron-withdrawing groups on the aromatic ring of the sulfonamide can decrease its susceptibility to oxidation.

  • Blocking Distal Metabolic Sites: Even with a stable cyclopropyl group, other parts of the molecule may be metabolically labile. Identifying these "soft spots" through metabolite identification studies and modifying them (e.g., through fluorination or introduction of other blocking groups) is a common and effective strategy.

  • Alteration of Physicochemical Properties: Modulating lipophilicity (logP/logD) can influence a compound's access to the active site of metabolic enzymes. Often, reducing lipophilicity can lead to decreased metabolic clearance.

Conclusion and Future Perspectives

The incorporation of a cyclopropyl group into sulfonamide-containing molecules is a powerful strategy for enhancing metabolic stability. This is primarily due to the high C-H bond energy of the cyclopropyl ring, which renders it resistant to CYP-mediated oxidation. However, a comprehensive evaluation is essential to rule out potential bioactivation pathways, particularly when the cyclopropyl group is in proximity to a nitrogen atom.

The in vitro microsomal stability assay remains the gold standard for the early assessment of metabolic lability. By following a robust and validated protocol, researchers can generate reliable data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies, ultimately leading to the selection of drug candidates with optimized pharmacokinetic profiles.

As our understanding of drug metabolism deepens and analytical techniques become more sensitive, the ability to rationally design metabolically stable compounds will continue to improve. The strategic use of motifs like the cyclopropyl group, coupled with a thorough experimental evaluation, will undoubtedly play a pivotal role in the successful development of the next generation of therapeutics.

References

  • Attwa, M. W., Kadi, A. A., & Abdelhameed, A. S. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway elucidation and in silico toxicity studies of its metabolites. RSC Advances, 10(15), 8963-8973.
  • FitzGerald, G. A. (2012). Comparative impact on prostanoid biosynthesis of celecoxib and the novel nonsteroidal anti-inflammatory drug CG100649. Clinical Pharmacology & Therapeutics, 91(4), 633-640.
  • Wesołowska, O., et al. (2021). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Molecules, 26(15), 4473.
  • McCarver, D. G. (2012). Comparative impact on prostanoid biosynthesis of celecoxib and the novel nonsteroidal anti-inflammatory drug CG100649. Clinical Pharmacology & Therapeutics, 91(4), 633-640.
  • Paulson, S. K., et al. (2001). Comparison of celecoxib metabolism and excretion in mouse, rabbit, dog, cynomolgus monkey and rhesus monkey. Xenobiotica, 31(10), 731-744.
  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blog.
  • Baran, P. S. (2020). Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light.
  • Jarvis, M. F., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(5), 554-559.
  • Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. British Journal of Clinical Pharmacology, 45(6), 525-538.
  • Khan, A. U., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3563-3576.
  • L-A. D. Williams, et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314.
  • Kumar, V., & Sreedhar, B. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(3), 459-477.
  • Zborowski, K., & Michalska, D. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. International Journal of Molecular Sciences, 24(14), 11789.
  • Zhang, H., et al. (2007). Enzyme kinetics of cytochrome P450-mediated reactions. Current Drug Metabolism, 8(7), 761-773.
  • Kumar, V., & Sreedhar, B. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477.
  • Prasad, B., & Unadkat, J. D. (2014). Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions. Journal of Pharmacokinetics and Pharmacodynamics, 41(1), 1-20.
  • Di, L., et al. (2003). Comparison of the in vitro metabolic stability data from cassette analysis with discrete analysis. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 629-637.
  • Obach, R. S., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 1034-1038.
  • Shaffer, C. L., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 3.
  • Cryle, M. J., et al. (2005). Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450. The Journal of Organic Chemistry, 70(7), 2455-2469.
  • Plos, O. (2014). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Deri. PLOS ONE, 9(6), e98519.
  • Schwartz, J. I., et al. (2009). Comparative inhibitory activity of etoricoxib, celecoxib, and diclofenac on COX-2 versus COX-1 in healthy subjects. Journal of Clinical Pharmacology, 49(6), 749-755.
  • Obach, R. S. (2013). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Current Drug Metabolism, 14(7), 755-771.
  • Jarvis, M. F., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(5), 554-559.
  • Sławiński, J., et al. (2017). Synthesis, QSAR studies, and metabolic stability of novel 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives as potential anticancer and apoptosis-inducing agents. Archiv der Pharmazie, 350(12), 1700208.
  • Sandson, N. B. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions. Austin Journal of Psychiatry and Behavioral Sciences, 3(3), 1042.
  • Li, X., et al. (2024). Metabolites and metabolic pathway analysis of sulfadimidine in carp (Cyprinus carpio) based on UHPLC-Q-orbitrap HRMS. Ecotoxicology and Environmental Safety, 276, 116248.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tert-butyl Cyclopropylsulfonylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for specialized reagents like tert-butyl cyclopropylsulfonylcarbamate is not just a matter of regulatory compliance, but a fundamental aspect of a robust safety culture. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety principles and regulatory guidelines.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, a thorough risk assessment is essential. Based on data from related compounds, such as tert-butyl carbamates and sulfonyl-containing molecules, it is prudent to assume the compound may present certain hazards.

Potential Hazards:

  • Eye Irritation: Many carbamate derivatives can cause serious eye irritation.

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Aquatic Toxicity: Similar chemical structures have been shown to be harmful to aquatic life.

Recommended Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE should be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact. Gloves should be inspected before use and disposed of after handling.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of any fine powders or aerosols.

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream.[1] This ensures compliance with regulations and prevents environmental contamination.

Step 1: Waste Identification and Segregation

Proper identification is the first critical step in the waste management process.[1][2]

  • Classification: Designate this compound as a "Hazardous Chemical Waste."

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[2][3] Keep solid forms of the waste separate from liquid solutions containing the compound.

Step 2: Waste Collection and Containment

Utilize appropriate containers to safely accumulate the waste.[4][5]

  • Solid Waste:

    • Place contaminated consumables such as weighing paper, gloves, and pipette tips into a designated, sealable, and clearly labeled hazardous waste container.

    • For unused or expired solid this compound, the original container, if in good condition, can serve as the primary waste vessel.

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.

    • Ensure the container has a secure, tight-fitting cap to prevent spills and evaporation.

Step 3: Labeling

Accurate and clear labeling is a strict regulatory requirement.[2][3][6] All waste containers must be labeled with the following information:

  • The words "Hazardous Waste".[2]

  • The full chemical name: "this compound".

  • The approximate quantity or concentration of the waste.

  • The date when waste was first added to the container (accumulation start date).[2][6]

  • Appropriate hazard warnings (e.g., "Irritant").

Step 4: Storage

Store waste containers in a designated and properly managed area.

  • Location: Store sealed and labeled containers in a designated satellite accumulation area or a central accumulation area, as defined by your facility's Chemical Hygiene Plan.[7][8][9]

  • Conditions: The storage area should be secure, well-ventilated, and away from drains, heat sources, and incompatible chemicals.[3]

Step 5: Final Disposal

The final disposal of hazardous waste must be handled by qualified professionals.[1]

  • Coordination: Arrange for the collection of the hazardous waste through your institution's EHS department or a contracted, certified environmental management company.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately to track the waste from its point of generation to its final disposal.[4][10]

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

    • Control: Prevent the spill from spreading and entering drains.

    • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

    • Decontaminate: Clean the spill area thoroughly.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[11]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_gen Waste Generation (Solid or Liquid) ppe->waste_gen segregate Segregate Waste Streams (Solid vs. Liquid) waste_gen->segregate collect_solid Collect Solid Waste in Labeled, Sealed Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled, Sealed Container segregate->collect_liquid labeling Label Container: 'Hazardous Waste', Full Chemical Name, Date collect_solid->labeling collect_liquid->labeling storage Store in Designated Satellite Accumulation Area labeling->storage disposal Arrange for Pickup by Certified Waste Vendor storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

By adhering to these systematic procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Sigma-Aldrich. (2023, July 24). Safety Data Sheet - 4-tert.-butylcyclohexanol.
  • Fisher Scientific. (2010, October 28). Safety Data Sheet - tert-Butyl carbamate.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Sigma-Aldrich. (2025, May 20). Safety Data Sheet - tert-Butylamine.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet - Tert-Butyl Chloride.
  • Environmental Protection Agency. (n.d.). Hazardous Waste.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Wattbar Industries. (2023, July 24). Lab Chemical Disposal Services | Compliant Lab Waste Solutions.
  • Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet - 2-chloro-2-methylpropane.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - tert-Butyl N,N'-diisopropylcarbamimidate.
  • Capot Chemical. (2025, December 24). MSDS of Tert-butyl (1-(cyanomethyl)cyclopropyl)carbamate.
  • PubChem. (n.d.). tert-Butyl ((1S,2S)-2-methylcyclopropyl)carbamate.
  • PubChem. (n.d.). tert-Butyl cyclopropanecarboxylate.
  • Benchchem. (n.d.). Proper Disposal of 3-tert-Butylcyclohexanol: A Guide for Laboratory Professionals.
  • Stanford Environmental Health & Safety. (n.d.). tert-butyllithium SOP template.
  • Benchchem. (n.d.). Navigating the Disposal of 8-tert-Butyl-4,6-dimethyl-2-benzopyrone: A Procedural Guide.
  • ChemicalBook. (n.d.). tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate.
  • PubChem. (n.d.). tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate.
  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • PubChem. (n.d.). Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate.

Sources

Comprehensive Safety & Handling Guide: Personal Protective Equipment for Tert-butyl cyclopropylsulfonylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling Tert-butyl cyclopropylsulfonylcarbamate. Our philosophy is that a robust safety protocol is not a barrier to research but a cornerstone of reliable and reproducible science. This document is structured to provide immediate, actionable intelligence for laboratory professionals.

Hazard Analysis: An Inference-Based Approach

  • Carbamate Group: Carbamates as a class can vary in toxicity. Some are noted for causing skin and eye irritation. For instance, tert-Butyl carbamate is known to be severely irritating to the eyes[1]. Similarly, related carbamate compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[2][3].

  • Sulfonyl Group: Compounds containing sulfonyl groups, such as tert-Butyl Sulfamoylcarbamate, are documented to cause significant skin and serious eye irritation[4].

The Hierarchy of Controls: Your Primary Line of Defense

Personal Protective Equipment (PPE) is the final, not the first, line of defense. Before any handling, ensure that engineering and administrative controls are in place and fully operational. This proactive approach is the hallmark of a professional and safe laboratory environment.

cluster_0 Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on PPE.

All operations involving this compound, especially those that may generate dust or aerosols, must be conducted within a certified chemical fume hood to minimize inhalation exposure[5].

Task-Specific PPE Protocols

A one-size-fits-all approach to PPE is inefficient and can lead to procedural non-compliance. The following table outlines a tiered approach based on the specific laboratory operation being performed.

Operational Tier Task Examples Minimum Required PPE Rationale
Tier 1: Low-Dispersion Activities • Weighing solid compound• Preparing stock solutions• Performing TLCEye: ANSI Z87.1-rated safety glasses with side shields• Hands: Nitrile gloves (single pair)• Body: Flame-resistant lab coatProtects against incidental contact, minor splashes, and low-level dust exposure.
Tier 2: High-Dispersion & Reaction Activities • Setting up reactions• Work-up and extractions• Column chromatography• Handling quantities > 1gEye/Face: Chemical splash goggles or a full-face shield• Hands: Double-gloving (e.g., nitrile)• Body: Lab coat and a chemical-resistant apronProvides enhanced protection against significant splashes, spills, and sustained exposure risks during more dynamic procedures.
Tier 3: Emergency or Non-Routine • Large spill cleanup• Maintenance on contaminated equipmentRespiratory: Air-purifying respirator (APR) with organic vapor/P100 cartridges• All other PPE from Tier 2 Necessary when engineering controls are compromised or when aerosol/vapor concentrations are unknown or high.

Procedural Guide: Donning, Doffing, and Disposal

Cross-contamination during the removal of PPE is a critical failure point. Adherence to a strict sequence is mandatory to ensure hazardous materials are not transferred to skin or personal clothing.

Step-by-Step Donning and Doffing Protocol
  • Donning (Putting On) PPE:

    • Lab Coat/Apron: Put on the lab coat and fasten it completely. If required, don the chemical-resistant apron.

    • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

    • Eye/Face Protection: Put on goggles or a face shield.

    • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the inner pair first, followed by the outer pair.

  • Doffing (Taking Off) PPE:

    • Gloves (Outer Pair): If double-gloved, remove the outer, most contaminated pair using a proper technique to avoid touching the outside with bare skin.

    • Apron (if used): Unfasten the apron and remove it by folding the contaminated side inward.

    • Goggles/Face Shield: Remove from the back of the head to the front, avoiding touching the front surface.

    • Lab Coat: Remove by rolling it down the arms and folding it inward to contain contaminants.

    • Gloves (Inner Pair): Remove the final pair of gloves using the appropriate technique.

    • Respirator (if used): Remove last, after exiting the work area.

    • Hand Hygiene: Immediately wash hands and forearms thoroughly with soap and water[3][5].

cluster_1 PPE Doffing (Removal) Workflow A 1. Decontaminate/Remove Outer Gloves B 2. Remove Apron (If Worn) A->B C 3. Remove Eye/Face Protection (From Behind) B->C D 4. Remove Lab Coat (Turn Inside-Out) C->D E 5. Remove Inner Gloves D->E F 6. Exit Lab & Remove Respirator (If Worn) E->F G 7. Wash Hands Thoroughly F->G

Caption: The mandatory sequence for removing PPE to prevent cross-contamination.

Disposal Plan

All disposable PPE used during the handling of this compound must be considered hazardous waste.

  • Gloves, wipes, and other contaminated solids: Place immediately into a designated, sealed hazardous waste container within the laboratory.

  • Contaminated Lab Coats: Do not launder personal lab coats at home. Use a professional service that is equipped to handle chemically contaminated laundry. If a disposable lab coat is used, it should be discarded as hazardous waste.

  • Waste Containers: All waste must be disposed of in accordance with institutional guidelines and local, state, and federal regulations, such as those from the EPA's Resource Conservation and Recovery Act (RCRA)[6]. Ensure containers are clearly labeled with the chemical contents.

Emergency Preparedness

Spill Response: In the event of a spill, evacuate the immediate area. The personnel designated for cleanup must wear, at a minimum, Tier 3 level PPE, including respiratory protection. Clean up spills immediately using an inert absorbent material and place it into a suitable, sealed container for disposal[5].

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][7]. Eyewash stations must be readily accessible[5].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical advice[4].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By integrating these protocols into your standard operating procedures, you build a foundation of safety that protects both the researcher and the integrity of the research itself.

References

  • Personal protective equipment for handling Methyl carbamate-d3. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIGI7DvlAgUDzCtb8lb_zBpNPWh6EsxRnWeBrGbPXl3e5ILYeJ-wix525pHabXfz07lbs6F7_hS07tBnEYkZDIHlEaWQgsUHm19jV-waQz8_wC0qHNGdbuidWQYMq-kfHbKaDsNsTqPcpYcJwHairS1k5-daQny8zqGW-QSi34m3AV95Iu7VqHvJ0v--8OHSU_aC80OThi9gyb0g==]
  • Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLutjm4vH41Mj8yT7ufIegeDcO107AAIiUdo_r835tK2_ZDkeiUwGmAZPaIAYNOz22uSSiT_twR7woI8DO9XoeP-OF1MmRfehPvVWFXWf7Uvf6tSDfXwT1ELg-BLQkJCeg8KaWsvMD5yXLySua3GsdOVdG0Q3V_AL5rOHl-cRzEOu444kbY-IH7Z9lD7zak9K3q2Pc7_ROmJraUZ0qc8B8e6_z3QDU6UuTCA==]
  • Safety Data Sheet for 4-tert.-butylcyclohexanol. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0wPGvyaVdV0iPbX53uMzERWaQCgmmQZVnIPX1md5BUzBcNhyZ4fiLex3y1iGH2bPC5ymnYinZKYvhvNEHqc1KD9HlOwyDfn6tUicgGeRYLOuUYzeujNSb-FjJdtpQHBp1Z1oU4OZfO0Gj5ZpO43ZR]
  • Safety Data Sheet for tert-Butyl carbamate. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGQeO0GxuwnDzz1qdgLBXMhg-4pPWBqlV3Eg1hDg8X17ZAUyvfB7tbFhzCcrIzLLqawRKj_YumeE853aI-ElK9VKJgd_U-FFtGCCzXCwTellbHHA4LYJrjUIZdEmfZjd4j4BCim5XhVG4SJIL70mfCdSbYZL3MEyyGPR_UN-YyuDoMbz-wvDGL1Q7fy406RCzx]
  • Safety Data Sheet for tert-Butylamine. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQrWRVGefI3HwH4AKJYqVXfnq0SqE_Y4bf0lLedyrKeejgeB-QGKz3dANpPEEx2sFFOVwpWGCPA9YQ07c5WW-tGQHQVHQFtVWQMY35CY8S_xpfeFraWxA9HcRWbegqINBPfVIJ2w_7N6LerHVwdEmh]
  • Safety Data Sheet for Tert-Butyl Chloride. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvJYypOHKMQoGLgr6_MZ_vAr_PAMyRwJZI3G0WLj3BE0wY81soYMGYvdz1OtS6kXkYNv_QHLxLzc6nxOMU2H4J1uKmn8U168Cl94D6XyTHBAobdDIC0Z98iqXDMKMhXgFRu3kw4Jh8Q2mRbttuVZvsE_jkK_xjmMuNc1r7b30-S4AJ4kOwqvOfamCOspgleosfj9u3Q1_edsBTcjbPqEn072J5Jx9q7mrFADs_cN6FS5aemH1EHzsG3IF_FM1jaSklkcFvZ1JvjFo=]
  • Safety Data Sheet for 2-chloro-2-methylpropane. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDQRKZNWqjcu2jGLlpwF9u8zV6dr__OonRz_VHOA1SMTiqFTzVyDRosn40quL9MnVG5tE3ryfbUlIXqq3dG8BX2PUzqlAWH8hJGvCvQnu5FUh2CnXxFUeH4XcV3ow8fvlpxcodhXnCTtQiAAQ=]
  • Safety Data Sheet for tert-butyl ((1R,3S)-3-acetylcyclopentyl)carbamate. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPoqVk9RUysxgenlXibahANWIoDr4shed3I0nBKuw6foNk_MXvqU8DSPxxI0xFh1XZ8b917a7kuvNeDDQNefln3dJKBji_iB4rn6AZW3LADMHbTK5otR1RhYspxNHNE_NdA3vIF-XkXK8ky5mRWXQuOwklFERsMOuNXA==]
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpBp1L5mI06dCikKxLz6sLfGATHgYtYIS5yjjTBiZl8HWm4v8H2BIBgxBXoySDoGFbk3Twao89dbypmvqjRDp6fxohDRWAG2JZZyG0rugxlMwfVipXrUCMUZN3OURX-GvBbOp4]
  • Personal Protective Equipment for Pesticide Applicators. Extension Publications. [URL: https://vertexaisearch.cloud.google.
  • Personal Protective Equipment for Pesticide Handlers. US EPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2HqMxVmYWuf04LogWlTZxR3yFidPDQ79CU6EO-o3V6-w6990DRUn_hMHUaVVzg86SW4440gDy0PMYd-ARX3wcfSjAClIqGerspAaqXwCwQH0plcStkOErVmPo1kTfusDUX1tCspeqtovT9gFzMQishjoa5nAVkquwzwAAYflnTx03WMo3i1he1rYj1G6zExr8DAqggsG9]
  • Safety Data Sheet for tert-Butyl N,N'-diisopropylcarbamimidate. Angene Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEddp2_NAl5G5ABfsz2t2zWAjTixmIoyuqBiCot9z2Fp6-LflnwERwd8l-eNeA2wCMMKtTTPNgMcQqAvvOvYDTh75TbWWxkbwmd5GgzznaLfqxaHdzdrds639DUFIe-4vVqDfmBbWhQ9T2ApCA=]
  • Safety Data Sheet for tert-Butyl Sulfamoylcarbamate. TCI AMERICA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmg9PUpmj2-qDIknMR9xHqvrv-EmqFaMz1pCgWfCxIlc8xgVwCExvtXuGdQDD7PnOXGh9nHx63lH63EnoklcItjNmMpIIbvQ8G2BY-jRjz0G6qdUkt_ia9NOYOd42bPFqzqrV9dKUOgJC63SsOSJdJKEKA4AcL_i9UaGd0WANDZ_evjfu1pza2_v464drSqKVwH7hYycE9oHTE]
  • USP 800 & Hazardous Drug Disposal. Stericycle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlgDGZguyWrl7JEyPZXJbSXNHqtRH6c7lacnS6jla1YaagU0p6mtnI-7Jy1muhTqUaDcPX3d4GmGiG2jkL5RgU345wIPWXz0LeqEv_x5kidWSYSoyliNnCJiFBjAeBrzhcVWH9Xfy5UIRC-npKLGUCPFaVjam7Wm5tl__qsXYvx_zhr6hdpHqqeU7HmJ9Sg6FPoTlUJ97R]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl cyclopropylsulfonylcarbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl cyclopropylsulfonylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.